Caffeine citrate
Description
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXSQPPHJPGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046938 | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-22-7 | |
| Record name | Caffeine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeine, citrated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Caffeine Citrate in Neonates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Caffeine citrate is a cornerstone in the management of apnea of prematurity, a common developmental disorder in preterm infants characterized by cessation of breathing. Its therapeutic efficacy is primarily attributed to its role as a non-selective adenosine receptor antagonist in the central nervous system. By blocking the inhibitory effects of adenosine on respiratory centers, caffeine stimulates respiratory drive, enhances chemosensitivity to carbon dioxide, and improves diaphragmatic contractility. Secondary mechanisms, including phosphodiesterase inhibition and modulation of intracellular calcium mobilization, may also contribute to its pharmacological profile, particularly at higher concentrations. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in the neonatal population, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Primary Mechanism of Action: Adenosine Receptor Antagonism
The principal mechanism of action of caffeine at therapeutic concentrations is the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes, in the central nervous system.[1][2][3] Adenosine, an endogenous nucleoside, generally exerts an inhibitory effect on neuronal activity and respiration. By blocking these receptors, caffeine effectively disinhibits respiratory drive.
Role of Adenosine in Neonatal Respiration
In the neonate, particularly the premature infant, the expression and sensitivity of adenosine receptors in the brainstem's respiratory control centers are heightened. Adenosine, acting on A1 receptors, inhibits inspiratory neurons, leading to a depressant effect on breathing and contributing to apneic episodes.[4] The immature respiratory control system of the preterm infant is particularly susceptible to this adenosinergic inhibition.
Caffeine's Interaction with Adenosine Receptors
This compound, a methylxanthine, is structurally similar to adenosine, allowing it to bind to and block A1 and A2A receptors without activating them.[5][6] This antagonism leads to a cascade of downstream effects that collectively enhance respiratory stability:
-
Stimulation of the Medullary Respiratory Center: By blocking inhibitory A1 receptors in the brainstem, caffeine increases the firing rate of respiratory neurons, leading to a direct stimulation of the central respiratory drive.[7][8]
-
Increased Sensitivity to Carbon Dioxide: Caffeine enhances the sensitivity of central chemoreceptors to hypercapnia, resulting in a more robust ventilatory response to elevated CO2 levels.[1][2][3]
-
Enhanced Diaphragmatic Contractility: Caffeine improves the contractility of the diaphragm, the primary muscle of respiration, reducing muscle fatigue and improving the efficacy of each breath.[1][9]
The binding affinity of caffeine for A1 and A2A receptors is comparable, with inhibition constant (Ki) values around 44 µmol/L.[10]
Signaling Pathway: Adenosine Receptor Antagonism by Caffeine
Caption: Adenosine Receptor Antagonism by Caffeine.
Secondary Mechanisms of Action
While adenosine receptor antagonism is the primary mechanism at therapeutic doses, other biochemical actions of caffeine may contribute to its effects, especially at higher plasma concentrations.
Phosphodiesterase (PDE) Inhibition
Caffeine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] Inhibition of PDE leads to an accumulation of intracellular cAMP, which can potentiate the effects of catecholamines and lead to bronchodilation and other stimulatory effects.[4][11] However, the concentrations required for significant PDE inhibition are generally higher than the therapeutic range for apnea of prematurity.
Signaling Pathway: Phosphodiesterase Inhibition by Caffeine
Caption: Phosphodiesterase Inhibition by Caffeine.
Intracellular Calcium Mobilization
Caffeine can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum, by sensitizing ryanodine receptors.[7] This effect is generally observed at supraclinical concentrations but may play a role in caffeine's effects on muscle contractility, including the diaphragm.
Pharmacokinetics and Data Presentation
The pharmacokinetics of caffeine in neonates are markedly different from those in adults, primarily due to immature hepatic and renal function.[12] This results in a significantly prolonged half-life and reduced clearance.[10][12][13]
Table 1: Pharmacokinetic Parameters of Caffeine in Neonates vs. Adults
| Parameter | Neonates | Adults | Reference(s) |
| Half-life (t½) | 40 - 230 hours | 5 hours | [10] |
| Clearance (CL) | 0.116 - 0.14 mL/kg/min | 1.50 mL/kg/min | [10] |
| Volume of Distribution (Vd) | 0.87 ± 0.01 L/kg | 0.6 L/kg | [10] |
| Metabolism | Primarily renal excretion (approx. 85% unchanged) | Hepatic (CYP1A2) | [2][12] |
| Bioavailability (Oral) | Rapid and complete | Rapid and complete | [2][10] |
Table 2: Dosing and Therapeutic Concentrations of this compound in Neonates
| Parameter | Value | Reference(s) |
| Loading Dose | 20 - 25 mg/kg | [10] |
| Maintenance Dose | 5 - 10 mg/kg/day | [10] |
| Therapeutic Plasma Concentration | 5 - 20 mg/L | [14] |
| Toxic Plasma Concentration | > 40-50 mg/L | [7] |
Note: 2 mg of this compound is equivalent to 1 mg of caffeine base.[10]
Experimental Protocols
The mechanisms of caffeine's action have been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Adenosine A1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of caffeine for the adenosine A1 receptor in neonatal brain tissue.
-
Tissue Preparation:
-
Euthanize neonatal rat pups (P2-P6) and rapidly dissect the brainstem.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation, 25 µL of [3H]DPCPX (a selective A1 antagonist radioligand) at a final concentration of ~1 nM, and 25 µL of varying concentrations of this compound or a known displacer (e.g., unlabeled DPCPX for non-specific binding).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the caffeine concentration.
-
Determine the IC50 (concentration of caffeine that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Experimental Workflow: Adenosine Receptor Binding Assay
Caption: Workflow for Adenosine Receptor Binding Assay.
In Vivo Electrophysiological Recording of Brainstem Respiratory Neurons
This protocol outlines the methodology for recording the activity of respiratory neurons in the neonatal brainstem in response to caffeine administration.
-
Animal Preparation:
-
Anesthetize neonatal rat pups (P3-P12) with isoflurane.
-
Perform a tracheotomy and mechanically ventilate the pup.
-
Secure the animal in a stereotaxic frame and perform a craniotomy to expose the brainstem.
-
-
Electrophysiological Recording:
-
Advance a glass microelectrode into the pre-Bötzinger complex or other respiratory-related nuclei.
-
Record extracellular single-unit activity of respiratory neurons.
-
Establish a baseline recording of neuronal firing patterns.
-
-
Caffeine Administration and Data Collection:
-
Administer this compound intravenously at a clinically relevant dose.
-
Continuously record neuronal activity before, during, and after caffeine administration.
-
Simultaneously monitor respiratory parameters (e.g., phrenic nerve activity, tidal volume).
-
-
Data Analysis:
-
Analyze changes in neuronal firing rate, burst duration, and frequency in response to caffeine.
-
Correlate changes in neuronal activity with changes in respiratory output.
-
Assessment of Diaphragmatic Contractility via Ultrasonography
This non-invasive protocol is used to measure the direct effect of caffeine on diaphragmatic function in preterm infants.[12][15]
-
Patient Selection:
-
Enroll clinically stable preterm infants (e.g., ≤32 weeks' gestational age) requiring caffeine for apnea of prematurity.[12]
-
-
Ultrasonographic Measurement:
-
Using a high-frequency linear transducer, obtain images of the diaphragm in the zone of apposition.
-
Measure diaphragmatic thickness at the end of expiration and inspiration.
-
In M-mode, measure the amplitude of diaphragmatic excursion and the velocity of contraction.
-
-
Procedure:
-
Data Analysis:
-
Compare pre- and post-caffeine measurements of diaphragmatic thickness, excursion, and velocity using paired statistical tests.
-
Conclusion
The primary mechanism of action of this compound in neonates is the non-selective antagonism of adenosine A1 and A2A receptors, which leads to stimulation of the central respiratory drive, increased sensitivity to CO2, and enhanced diaphragmatic contractility. While secondary mechanisms such as phosphodiesterase inhibition and intracellular calcium mobilization may play a minor role, the clinical efficacy of caffeine in treating apnea of prematurity is overwhelmingly attributed to its adenosinergic effects. The unique pharmacokinetic profile in neonates, characterized by a prolonged half-life, necessitates a specific dosing regimen to maintain therapeutic concentrations while avoiding toxicity. Continued research into the nuanced effects of caffeine on the developing neonatal brain and other organ systems is crucial for optimizing its therapeutic use in this vulnerable population.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 3. Protocol for isolating and culturing neonatal murine cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for isolating and culturing neonatal murine cardiomyocytes [cris.unibo.it]
- 8. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 10. Isolation and Culture of Neonatal Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical detection of A1 adenosine receptors in rat brain with emphasis on localization in the hippocampal formation, cerebral cortex, cerebellum, and basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Primary Culture of Hippocampal Neurons from P0 Newborn Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 15. A brainstem preparation allowing simultaneous access to respiratory motor output and cellular properties of motoneurons in American bullfrogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Caffeine Citrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of caffeine citrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for formulation, stability testing, and understanding its mechanism of action.
Chemical and Physical Properties
This compound (C₁₄H₁₈N₄O₉) is a salt formed from the combination of caffeine, a xanthine derivative, and citric acid.[1][2] It is a white, crystalline powder with a bitter taste.[1] The presence of citric acid enhances the solubility of caffeine in aqueous solutions.[3] The percentage of caffeine in this compound is approximately 50%.[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₈N₄O₉ | [4] |
| (C₈H₁₀N₄O₂ • C₆H₈O₇) | [1][2] | |
| Molecular Weight | 386.31 g/mol | [2][4] |
| Appearance | White crystalline powder | [1][5] |
| Taste | Bitter | [1][5] |
| Melting Point | 159 - 161 °C | |
| 160 °C | [6] | |
| 173 - 176.5 °C | [7] | |
| Solubility | Freely soluble in water | [1] |
| Soluble in alcohol | [1] | |
| Sparingly soluble in ethanol at room temperature | [5][8][9] | |
| Slightly soluble in DMSO and methanol | ||
| pH (in solution) | 4.2 - 5.2 | [1] |
| 4.7 | [5][9][10] | |
| pKa | Data not available for the salt. The pKa of caffeine (as a weak base) is approximately 0.6 for the conjugate acid, and citric acid has pKa values of pKa₁=3.13, pKa₂=4.76, and pKa₃=6.40. | |
| Hygroscopicity | Highly hygroscopic powder, should be stored in tight containers. | [1] |
Stability
This compound oral solution (10 mg/mL) has demonstrated good stability, with no significant change in pH or caffeine content over a one-year period, even at elevated storage temperatures of 32°C and 45°C.[11] When stored at 22°C or 4°C and protected from light, an injectable solution of this compound (10 mg/mL) in sterile water was found to be stable for up to 342 days.[12] The compound is also stable in various intravenous admixtures and parenteral nutrition solutions at room temperature for 24 hours.[13] However, it should be protected from light and humidity and is incompatible with strong bases, strong oxidizers, and strong acids.[14] Thermal decomposition can generate carbon oxides, nitrogen oxides, and other toxic vapors.[14]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of caffeine, and by extension this compound, is the antagonism of adenosine receptors, specifically the A₁ and A₂ subtypes.[10] Adenosine is an endogenous nucleoside that modulates neurotransmission and has a generally inhibitory effect on the central nervous system. By blocking these receptors, caffeine promotes wakefulness, increases respiratory drive, and enhances skeletal muscle tone.[8][10]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a substance like this compound.
Determination of Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[15]
-
Equilibration: The container is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]
-
Sampling and Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered (e.g., through a 0.22 µm filter) or centrifuged to remove any undissolved solid.[17]
-
Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16]
Determination of pKa
The pKa of a weak acid or base can be determined through potentiometric titration.[18][19]
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in deionized water.[20]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.[20][21]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[22] The equivalence point (the point of inflection) is determined from the curve. The volume of titrant at the half-equivalence point is then found.[22]
-
pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acidic species.[20][21]
Determination of Melting Point
The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.[23][24]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.[25][26]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[23]
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[25] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.[25] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[23]
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. This compound | C14H18N4O9 | CID 6241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 69-22-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 69-22-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | 69-22-7 | FC35311 | Biosynth [biosynth.com]
- 7. This compound | 93390-81-9 [chemicalbook.com]
- 8. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Stability of caffeine oral formulations for neonatal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of this compound injection in intravenous admixtures and parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanregent.com [americanregent.com]
- 15. benchchem.com [benchchem.com]
- 16. who.int [who.int]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. library.gwu.edu [library.gwu.edu]
- 22. youtube.com [youtube.com]
- 23. chem.ucalgary.ca [chem.ucalgary.ca]
- 24. edisco.it [edisco.it]
- 25. chm.uri.edu [chm.uri.edu]
- 26. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis and Crystallization of Caffeine Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine citrate, a cocrystal composed of caffeine and citric acid in a 1:1 molar ratio, is a critical therapeutic agent, primarily for the treatment of apnea of prematurity. Its efficacy and stability are intrinsically linked to its solid-state properties, which are determined by the synthesis and crystallization processes. This technical guide provides a comprehensive overview of the primary methods for the synthesis and crystallization of this compound, including solution-based and mechanochemical techniques. Detailed experimental protocols, quantitative data on process parameters, and characterization of the resulting polymorphs are presented to aid researchers and drug development professionals in the controlled preparation of this essential medicine.
Introduction
Caffeine, a methylxanthine alkaloid, is a widely consumed central nervous system stimulant. In pharmaceutical applications, it is often formulated as this compound to enhance its solubility and stability. This compound is not a simple salt but rather a cocrystal, where caffeine and citric acid molecules are held together in the crystal lattice by hydrogen bonds. The arrangement of these molecules can lead to different polymorphic forms, each with unique physicochemical properties, including melting point, solubility, and stability. Controlling the synthesis and crystallization process is therefore paramount to obtaining the desired polym orph with consistent quality.
This guide details the prevalent methods for this compound production: solution-based crystallization (including slow evaporation and slurry co-crystallization) and mechanochemical synthesis (neat and liquid-assisted grinding). It provides structured data on experimental conditions, discusses the influence of various parameters on the final product, and outlines analytical techniques for characterization.
Synthesis and Crystallization Methodologies
The formation of the caffeine-citrate cocrystal involves the reaction of caffeine and citric acid, typically in a 1:1 molar ratio. The choice of synthesis method significantly influences the resulting polymorphic form and crystal properties.
Solution-Based Crystallization
Solution-based methods involve dissolving caffeine and citric acid in a suitable solvent or solvent mixture and inducing crystallization through cooling, evaporation, or the addition of an anti-solvent.
In this method, equimolar amounts of caffeine and citric acid are dissolved in a solvent system, and the solvent is allowed to evaporate slowly, leading to the formation of crystals.
Experimental Protocol: Slow Evaporation from Acetonitrile-Ethanol
-
Dissolution: Dissolve equimolar amounts of caffeine and citric acid in a 1:1 (v/v) mixture of acetonitrile and ethanol.
-
Evaporation: Allow the solution to stand at a controlled temperature (e.g., 30°C) for slow evaporation of the solvents.
-
Crystal Collection: Once crystals have formed, collect them by filtration.
-
Drying: Dry the collected crystals under vacuum or at ambient temperature.
Slurry co-crystallization involves suspending the starting materials in a solvent in which they are sparingly soluble. The system reaches a thermodynamic equilibrium, often yielding the most stable polymorphic form.
Experimental Protocol: Slurry Co-crystallization in Acetonitrile
-
Suspension: Suspend equimolar amounts of caffeine and citric acid in acetonitrile at room temperature in a sealed vial.
-
Agitation: Stir the suspension at a constant rate (e.g., 150 rpm) for an extended period (e.g., 24-48 hours) to allow for equilibration.[1]
-
Filtration: Filter the slurry to isolate the solid phase.
-
Washing and Drying: Wash the collected solids with a small amount of the same solvent and dry them under vacuum.[1]
Mechanochemical Synthesis
Mechanochemical methods offer a solvent-free or low-solvent alternative to solution-based techniques. These methods involve the input of mechanical energy, typically through grinding or milling, to induce the formation of the cocrystal.
Neat grinding involves the grinding of the solid reactants together without the addition of any liquid.
Experimental Protocol: Neat Grinding
-
Mixing: Combine equimolar amounts of caffeine and citric acid in a milling jar.
-
Milling: Mill the mixture using a ball mill at a specific frequency (e.g., 10-30 Hz) for a defined duration (e.g., 20-180 minutes).[2] To prevent significant temperature increases, intermittent milling with cooling breaks may be employed for longer durations.[2]
-
Product Collection: Collect the resulting powder from the milling jar.
In liquid-assisted grinding, a small amount of a liquid is added to the solid reactants before or during milling. The liquid acts as a catalyst, accelerating the reaction rate and influencing the polymorphic outcome.
Experimental Protocol: Liquid-Assisted Grinding
-
Mixing: Combine equimolar amounts of caffeine and citric acid in a milling jar.
-
Liquid Addition: Add a small, catalytic amount of a selected solvent (e.g., water, ethanol).
-
Milling: Mill the mixture at a specific frequency (e.g., 30 Hz) for a defined period (e.g., 20-60 minutes).
-
Product Collection and Drying: Collect the product and dry it to remove the residual liquid.
Quantitative Data and Process Parameters
The following tables summarize key quantitative data and process parameters for the synthesis and crystallization of this compound.
Table 1: Physicochemical Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Thermodynamic Stability |
| Form I | 141 | Less stable than Form II |
| Form II | 160 | Most stable form |
| Form III | 131 | Least stable form |
Data sourced from Mukaida et al. (2015)[3]
Table 2: Parameters for Mechanochemical Synthesis of this compound
| Method | Milling Frequency (Hz) | Milling Time (min) | Additives | Observed Polymorph |
| Neat Grinding (NG) | 10, 25, 30 | 20 - 180 | None | Amorphous, converts to Form III upon heating |
| Liquid-Assisted Grinding (LAG) | 30 | 20 | Water | Form I |
Data compiled from UCL Discovery repository[2]
Table 3: Solubility of Caffeine in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 2.17 |
| Water | 80 | 18.0 |
| Water | 100 | 67.0 |
| Ethanol | 25 | 1.5 |
| Ethanol | 60 | 4.5 |
| Chloroform | 20 | 18.2 |
| Acetone | 20 | 2.0 |
Note: This data is for caffeine. Solubility of this compound may differ. Data sourced from various literature.[4][5]
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and polymorphic form.
Analytical Techniques
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase and determining the polymorphic form. Each polymorph exhibits a unique diffraction pattern.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which are characteristic properties of each polymorph. It can also be used to study polymorphic transformations.[3]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular structure and hydrogen bonding within the cocrystal, allowing for the differentiation of polymorphs based on their unique spectral fingerprints.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized this compound and to quantify any impurities or unreacted starting materials.[6]
Process Workflows and Logical Relationships
The following diagrams illustrate the workflows for the synthesis and crystallization of this compound.
References
- 1. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Identification and physicochemical characterization of caffeine-citric acid co-crystal polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]
- 6. helixchrom.com [helixchrom.com]
The Pharmacokinetics of Caffeine Citrate in Premature Infants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine citrate is a cornerstone in the management of apnea of prematurity, a common developmental disorder in preterm infants. Its efficacy is intrinsically linked to its unique pharmacokinetic profile in this vulnerable population. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in premature infants. Detailed summaries of quantitative pharmacokinetic parameters are presented in tabular format for straightforward comparison. Furthermore, this guide outlines the methodologies of key experimental protocols employed in pharmacokinetic studies of caffeine in neonates and presents visual representations of the primary signaling pathways and a typical experimental workflow using Graphviz DOT language. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in neonatal pharmacology and therapeutic development.
Introduction
Apnea of prematurity is characterized by the cessation of breathing for 20 seconds or longer, or a shorter pause accompanied by bradycardia or oxygen desaturation. It is primarily caused by the immaturity of the central respiratory control centers. Caffeine, a methylxanthine, acts as a non-selective adenosine receptor antagonist, stimulating the central nervous system and respiratory drive.[1] Its citrate salt is preferred due to its enhanced solubility and stability. Understanding the precise pharmacokinetic properties of this compound in premature infants is critical for optimizing dosing strategies to maximize efficacy while minimizing potential adverse effects.
Pharmacokinetics of this compound in Premature Infants
The pharmacokinetic profile of caffeine in premature infants differs significantly from that in adults, primarily due to the immaturity of their metabolic and renal functions.
Absorption
This compound is rapidly and almost completely absorbed following oral administration, with a bioavailability approaching 100%.[2] Peak plasma concentrations are typically reached within 30 minutes to 2 hours. Due to the near-complete oral bioavailability, dose adjustments are generally not required when switching between intravenous and oral administration routes.[2]
Distribution
Caffeine is a small, lipophilic molecule that distributes widely throughout the body's water compartments. It readily crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are similar to those in the plasma. The volume of distribution (Vd) is larger in premature infants (approximately 0.8-0.9 L/kg) compared to adults, which is attributed to the higher total body water content in neonates.[3]
Metabolism
In adults, caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme system, into various metabolites including paraxanthine, theophylline, and theobromine. However, in premature infants, the CYP1A2 enzyme system is underdeveloped.[3] Consequently, caffeine metabolism is significantly reduced. The primary metabolic pathway in neonates is N7-demethylation, which is also immature.[3] As a result, a substantial portion of caffeine is excreted unchanged.
Excretion
Due to the limited metabolic capacity, the primary route of caffeine elimination in premature infants is renal excretion of the unchanged drug. Approximately 85% of an administered dose is excreted in the urine as caffeine.[4] The renal clearance of caffeine is also reduced in this population due to immature glomerular filtration and tubular secretion, leading to a markedly prolonged elimination half-life.
Pharmacokinetic Parameters
The immaturity of both metabolic and renal functions in premature infants results in a significantly prolonged elimination half-life (t½) for caffeine, which can be as long as 100 hours or more in the most premature infants.[4] This is in stark contrast to the 3-5 hour half-life observed in adults. As the infant matures, both hepatic and renal functions develop, leading to a gradual decrease in the half-life. Clearance (CL) of caffeine is also markedly lower in premature infants and increases with postnatal and postmenstrual age.[1][4]
Table 1: Summary of Key Pharmacokinetic Parameters of Caffeine in Premature Infants
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~100% | [2] |
| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | [5] |
| Volume of Distribution (Vd) | 0.8 - 0.9 L/kg | [3] |
| Elimination Half-life (t½) | 40 - 230 hours (highly variable and dependent on maturity) | [6] |
| Clearance (CL) | Markedly lower than adults; increases with postnatal and postmenstrual age. | [1][4] |
| Primary Route of Elimination | Renal excretion of unchanged drug (~85%) | [4] |
| Therapeutic Plasma Concentration | 5 - 20 mg/L | [6] |
Table 2: Representative Dosing Regimens for this compound in Premature Infants
| Dose Type | Dosage | Administration | Reference |
| Standard Loading Dose | 20 mg/kg this compound | Intravenous (IV) or Oral (PO) | [6] |
| Standard Maintenance Dose | 5 - 10 mg/kg/day this compound | IV or PO, once daily | [6] |
| High Loading Dose (investigational) | 40 - 80 mg/kg this compound | IV or PO | [6] |
| High Maintenance Dose (investigational) | >10 - 20 mg/kg/day this compound | IV or PO | [6] |
Experimental Protocols
The following sections outline a composite of typical methodologies employed in pharmacokinetic studies of caffeine in premature infants, based on published literature.
Study Population and Design
-
Inclusion Criteria: Premature infants with a confirmed diagnosis of apnea of prematurity, typically with a gestational age of less than 34 weeks, are enrolled. Parental informed consent is a mandatory prerequisite.[7]
-
Exclusion Criteria: Infants with major congenital anomalies, severe birth asphyxia, or clinical conditions that could interfere with the interpretation of pharmacokinetic data are typically excluded.[7]
-
Study Design: Studies are often designed as prospective, open-label, or sometimes blinded pharmacokinetic assessments. Population pharmacokinetic modeling is frequently utilized to analyze sparse data collected during routine clinical care.[1][8]
Dosing and Administration
Infants receive a loading dose of this compound (commonly 20 mg/kg) administered intravenously over 30 minutes or orally.[6] This is followed by a daily maintenance dose (typically 5-10 mg/kg) administered once daily.[6] All doses are meticulously recorded, along with the exact time of administration.
Sample Collection
-
Sample Type: Blood samples are the primary matrix for caffeine concentration analysis. Given the small blood volume of premature infants, sparse sampling strategies are often employed. Dried blood spots (DBS) are an increasingly popular alternative to plasma, requiring only a small volume of blood (e.g., a heel prick).[9][10]
-
Sampling Schedule: For population pharmacokinetic studies, 2 to 4 blood samples are typically collected from each infant at different time points relative to the dose administration.[4] Samples are often opportunistically collected during routine clinical blood draws to minimize additional invasive procedures. A pre-dose (trough) sample is commonly collected, with subsequent samples taken at various post-dose intervals to capture the absorption and elimination phases.
Analytical Methodology
A common method for quantifying caffeine in plasma involves reversed-phase HPLC with UV detection.[5]
-
Sample Preparation: Plasma samples are deproteinized, often using perchloric acid or acetonitrile.[11] An internal standard (e.g., theophylline or a structurally similar compound) is added to the sample prior to protein precipitation. The supernatant is then injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.[5]
-
Detection: UV detection is performed at a wavelength where caffeine has maximum absorbance, typically around 273 nm.[12]
-
-
Quantification: A calibration curve is generated using standards of known caffeine concentrations, and the concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.
LC-MS/MS offers higher sensitivity and specificity, particularly for the analysis of caffeine in dried blood spots.[9][10]
-
Sample Preparation (DBS): A small disc (e.g., 3 mm) is punched from the dried blood spot and placed in a well of a microtiter plate. An extraction solvent, typically methanol containing an isotopically labeled internal standard (e.g., ¹³C₃-caffeine), is added to the well.[9] The plate is then agitated to facilitate the extraction of caffeine from the blood spot. The extract is subsequently analyzed.
-
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC, a reversed-phase C18 column is commonly used for separation.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for caffeine and the internal standard are monitored to ensure highly selective and sensitive quantification.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caffeine's primary mechanism of action is the competitive antagonism of adenosine A₁ and A₂A receptors. Adenosine is an endogenous nucleoside that generally has an inhibitory effect on neuronal activity and respiratory drive. By blocking these receptors, caffeine disinhibits neurons, leading to increased central nervous system stimulation and enhanced respiratory center output. Additionally, at higher concentrations, caffeine can inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can further modulate cellular activity.
Caption: Caffeine's antagonism of adenosine A1 and A2A receptors.
Caption: Inhibition of phosphodiesterase by caffeine leads to increased cAMP.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of caffeine in premature infants.
Caption: Workflow of a typical pharmacokinetic study of caffeine.
Conclusion
The pharmacokinetics of this compound in premature infants are characterized by near-complete oral absorption, wide distribution, significantly reduced metabolism, and prolonged renal excretion of the unchanged drug. These factors result in a long elimination half-life that decreases with increasing postnatal and postmenstrual age. Understanding these unique pharmacokinetic properties is paramount for the safe and effective use of caffeine in treating apnea of prematurity. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust pharmacokinetic studies in this delicate population. Further research, including population pharmacokinetic modeling and studies on the long-term effects of caffeine exposure, will continue to refine our understanding and optimize therapeutic strategies for premature infants.
References
- 1. Population pharmacokinetics of intravenous caffeine in neonates with apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and metabolism of caffeine in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Population pharmacokinetics of caffeine in premature neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Caffeine therapy in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring for caffeine in preterm neonates: an unnecessary exercise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic modeling of caffeine in preterm infants with apnea of prematurity: New findings from concomitant erythromycin and AHR genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From "wet" matrices to "dry" blood spot sampling strategy: a versatile LC-MS/MS assay for simultaneous monitoring caffeine and its three primary metabolites in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. csun.edu [csun.edu]
An In-depth Technical Guide to the Core Chemical Differences Between Caffeine Citrate and Caffeine Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structures, physicochemical properties, and analytical methodologies pertaining to caffeine citrate and its parent compound, caffeine base. It is designed to serve as a comprehensive resource for professionals engaged in pharmaceutical research, formulation development, and clinical application.
Core Chemical Structures: From Base to Co-Crystal
The fundamental difference between caffeine base and this compound lies in their composition. Caffeine base is the pure, pharmacologically active alkaloid, while this compound is a molecular complex formed between caffeine and citric acid.
1.1 Caffeine Base
Caffeine, systematically named 1,3,7-trimethylxanthine, is a purine alkaloid.[1][2] Its structure consists of a fused pyrimidinedione and imidazole ring system with three methyl groups.[2] This anhydrous form is the molecule responsible for the physiological effects associated with caffeine.[1][3]
Caption: Chemical structure of caffeine base.
1.2 this compound
This compound (C₁₄H₁₈N₄O₉) is not a true salt but is technically a co-crystal, formed by combining anhydrous caffeine with citric acid, typically in a 1:1 molar ratio.[4][5] In aqueous solutions, this complex readily dissociates, releasing the active caffeine base and the citrate counter-ion.[4] The citrate component enhances the solubility of the caffeine molecule, which is a significant advantage in clinical formulations, particularly for intravenous and oral solutions.[6] The preparation involves combining anhydrous caffeine, citric acid, and sodium citrate.[4][7]
References
- 1. Caffeine - Wikipedia [en.wikipedia.org]
- 2. Caffeine Chemical Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. Caffeine Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C14H18N4O9 | CID 6241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 69-22-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
adenosine receptor antagonism by caffeine citrate
An In-depth Technical Guide on the Core of Adenosine Receptor Antagonism by Caffeine Citrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Caffeine, a methylxanthine and the most widely consumed psychoactive substance globally, exerts its primary pharmacological effects through the antagonism of adenosine receptors.[1][2] When formulated as this compound, it serves as a cornerstone therapy for apnea of prematurity (AOP), a common developmental disorder in preterm infants characterized by the cessation of breathing.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms, pharmacokinetics, and pharmacodynamics of this compound, with a focus on its interaction with adenosine receptors. It includes detailed experimental protocols for assessing receptor binding and functional antagonism, presents quantitative data in structured tables, and utilizes visualizations to elucidate key pathways and workflows, offering a critical resource for researchers in pharmacology and drug development.
Mechanism of Action: Adenosine Receptor Blockade
The central mechanism of caffeine's action is the competitive, non-selective blockade of adenosine receptors, primarily the A₁ and A₂ₐ subtypes, which are G-protein coupled receptors (GPCRs).[5][6] Endogenous adenosine is a neuromodulator that, upon binding to its receptors, typically produces inhibitory effects, including sedation and respiratory depression.[5]
-
A₁ Receptors: These are coupled to inhibitory G-proteins (Gᵢ), and their activation decreases the production of cyclic adenosine monophosphate (cAMP) by inhibiting adenylyl cyclase. A₁ receptor activation is associated with sedative and anticonvulsant effects.[6][7]
-
A₂ₐ Receptors: These are coupled to stimulatory G-proteins (Gₛ), and their activation increases cAMP production by stimulating adenylyl cyclase.[6] These receptors are highly expressed in areas of the brain that regulate arousal and motor control.[8]
Caffeine, having a structure similar to adenosine, binds to these receptors without activating them, thereby blocking the endogenous ligand, adenosine, from binding.[1] This antagonism prevents the inhibitory effects of adenosine, leading to increased neuronal firing, enhanced respiratory drive, and central nervous system stimulation.[4][5] Specifically in the context of AOP, caffeine's antagonism of adenosine receptors in the medulla stimulates the respiratory center and increases its sensitivity to carbon dioxide.[3][9]
Quantitative Data
Pharmacodynamics: Binding Affinity
Caffeine acts as a non-selective antagonist with similar affinity for A₁ and A₂ₐ adenosine receptors. The inhibition constant (Kᵢ) is a measure of the concentration required to produce 50% inhibition of the receptor.
Table 1: Binding Affinity of Caffeine for Adenosine Receptors
| Receptor Subtype | Inhibition Constant (Kᵢ) | Species/Tissue | Reference |
|---|---|---|---|
| Adenosine A₁ | 44 µmol/L | Central Nervous System | [10] |
| Adenosine A₂ₐ | 44 µmol/L | Central Nervous System |[10] |
Pharmacokinetics in Preterm Neonates
The pharmacokinetic profile of caffeine in preterm infants is markedly different from that in adults, primarily due to immature hepatic and renal function. This results in a significantly prolonged half-life, allowing for once-daily dosing.[4][11]
Table 2: Pharmacokinetic Parameters of Caffeine in Preterm Neonates
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| Half-life (t½) | ~70 - 100 hours | Decreases significantly with gestational and postnatal age. | [4][10][12] |
| Clearance (Cl) | ~1 mL/kg/min | Markedly reduced compared to adults (1.50 mL/kg/min). | [10] |
| Volume of Distribution (Vd) | Increases with body weight | Supports weight-adjusted dosing. | [13][14] |
| Absorption | Rapid and complete | Following oral administration. | [10][12] |
| Metabolism | N-demethylation by CYP1A2 | Hepatic enzyme pathways are immature in neonates. | [10][11] |
| Excretion | ~86% excreted unchanged in urine | Renal excretion is the primary route in the first weeks of life. |[11] |
Clinical Efficacy in Apnea of Prematurity
Multiple randomized controlled trials have established the efficacy and safety of this compound for treating AOP.
Table 3: Summary of Efficacy Data from a Key Clinical Trial for Apnea of Prematurity
| Parameter | This compound Group | Placebo Group | p-value | Reference |
|---|---|---|---|---|
| Intervention | Loading Dose: 20 mg/kg this compound¹Maintenance Dose: 5 mg/kg/day¹ | Placebo | N/A | [13][14] |
| Primary Outcome | ||||
| ≥50% Reduction in Apnea Events (Day 6) | Significantly more effective | Less effective | <0.05 | [13][14] |
| Elimination of Apnea (Day 5) | Significantly more effective | Less effective | <0.05 | [13][14] |
| Additional Findings | ||||
| Reduced need for mechanical ventilation | Yes | No | N/A | [9][15] |
| Reduced incidence of Bronchopulmonary Dysplasia (BPD) | 36% | 47% | <0.001 | [15] |
¹Doses are for this compound; the caffeine base is half the dose of this compound.[16]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., caffeine) by measuring its ability to displace a known radiolabeled ligand from adenosine receptors.[17]
Objective: To determine the IC₅₀ and Kᵢ of caffeine at A₁ and A₂ₐ adenosine receptors.
Materials:
-
Membrane preparation from cells or tissues expressing the adenosine receptor of interest (e.g., HEK293 cells expressing recombinant human A₁ or A₂ₐ receptors).[18]
-
Radioligand: e.g., [³H]DPCPX for A₁ receptors or [³H]CGS-21680 for A₂ₐ receptors.[17][19]
-
Unlabeled test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radioactive competing ligand (e.g., 10 µM NECA).[19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]
-
96-well plates, glass fiber filters (e.g., GF/B or GF/C), cell harvester, scintillation counter.[19][20]
Methodology:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA assay.[20][21]
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200-250 µL:
-
50 µL of increasing concentrations of unlabeled caffeine.
-
50 µL of the radioligand at a fixed concentration (near its Kₔ).[17][20]
-
100-150 µL of the membrane preparation (typically 20-50 µg protein).[17][20]
-
For total binding wells, add buffer instead of the unlabeled compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
-
-
Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19][20]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[19]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]
-
Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity using a scintillation counter.[20]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of caffeine.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of caffeine that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]
-
Protocol: cAMP Functional Assay
This functional assay measures the ability of caffeine to antagonize the effects of an adenosine receptor agonist on intracellular cAMP levels.[17]
Objective: To quantify the functional antagonism of caffeine at Gₛ-coupled (A₂ₐ) or Gᵢ-coupled (A₁) receptors.
Materials:
-
Whole cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).[19]
-
Adenosine receptor agonist (e.g., NECA for A₂ₐ, CPA for A₁).[17]
-
Antagonist: this compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]
-
Adenylyl cyclase activator (e.g., forskolin) for studying Gᵢ-coupled receptors.[17]
-
cAMP detection kit (e.g., ELISA, HTRF, or chemiluminescent immunoassay).[17][22][23]
-
Cell lysis buffer.
Methodology:
-
Cell Culture: Plate cells in 96-well plates and grow to desired confluency.
-
Pre-incubation: Wash cells with buffer. Pre-incubate the cells with increasing concentrations of caffeine (or vehicle control) for 15-30 minutes. Include a PDE inhibitor in the buffer.[17]
-
Agonist Stimulation:
-
For A₂ₐ/A₂ᵦ Receptors (Gₛ-coupled): Add a dose-response range of a suitable agonist (e.g., NECA) to stimulate cAMP production.[17]
-
For A₁/A₃ Receptors (Gᵢ-coupled): Add a fixed concentration of an adenylyl cyclase activator like forskolin along with a dose-response range of a Gᵢ-coupled agonist (e.g., CPA). The agonist will inhibit the forskolin-stimulated cAMP production.[17]
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[17]
-
Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Quantify the amount of intracellular cAMP in the cell lysates using a suitable immunoassay. This typically involves a competitive binding reaction between the sample cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[23][24]
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of different concentrations of caffeine.
-
For an antagonist like caffeine, the dose-response curve for the agonist will be right-shifted.
-
Calculate the Schild regression to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
-
Conclusion
This compound's therapeutic efficacy, particularly in the management of apnea of prematurity, is fundamentally rooted in its role as a non-selective adenosine receptor antagonist. By blocking A₁ and A₂ₐ receptors, caffeine effectively reverses the inhibitory neuromodulation of endogenous adenosine, leading to the stimulation of the central nervous and respiratory systems. Its unique pharmacokinetic profile in neonates, characterized by a long half-life, underpins its clinical utility. The experimental protocols detailed herein provide a robust framework for the continued investigation of caffeine and other novel adenosine receptor modulators, which remain a critical area of interest for drug development in neurological and respiratory medicine.
References
- 1. Caffeine - Wikipedia [en.wikipedia.org]
- 2. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mombaby.org [mombaby.org]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. Caffeine and Clinical Outcomes in Premature Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scite.ai [scite.ai]
- 12. scielo.br [scielo.br]
- 13. This compound for the treatment of apnea of prematurity: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. infantjournal.co.uk [infantjournal.co.uk]
- 16. Frontiers | Caffeine for the Pharmacological Treatment of Apnea of Prematurity in the NICU: Dose Selection Conundrum, Therapeutic Drug Monitoring and Genetic Factors [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. cAMP-Glo™ Assay Protocol [promega.kr]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. abcam.com [abcam.com]
in vitro studies on caffeine citrate's cellular effects
An In-Depth Technical Guide to the In Vitro Cellular Effects of Caffeine Citrate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a methylxanthine derivative, is a widely utilized therapeutic agent, particularly in neonatal medicine for the treatment of apnea of prematurity.[1][2] Its pharmacological effects extend beyond respiratory stimulation, impacting fundamental cellular processes. This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, focusing on its influence on cell viability, proliferation, apoptosis, and cell cycle progression. It details the underlying molecular mechanisms, including adenosine receptor antagonism, phosphodiesterase inhibition, and modulation of intracellular calcium and key signaling pathways. This document synthesizes quantitative data from multiple studies into structured tables, outlines detailed experimental protocols, and provides visual representations of critical signaling pathways and workflows to facilitate a deeper understanding for research and development applications.
Core Mechanisms of Action
Caffeine's cellular effects are primarily mediated through several key mechanisms. At therapeutic concentrations, the most significant is the antagonism of adenosine receptors.[2][3][4] At higher concentrations, other mechanisms become more prominent, including the inhibition of phosphodiesterase (PDE) enzymes and the modulation of intracellular calcium release.[2][3]
Adenosine Receptor Antagonism
Caffeine acts as a non-selective competitive antagonist at A1 and A2A adenosine receptors.[1][3][4] Adenosine, an endogenous purine nucleoside, typically functions as an inhibitory neuromodulator.[3] By blocking these receptors, caffeine prevents adenosine from exerting its effects, leading to increased neuronal firing and stimulation of the central nervous system.[1][5] This antagonism is the principal mechanism behind its efficacy in treating apnea of prematurity by stimulating the medullary respiratory centers.[3][6][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhanced cisplatin antitumor effects in osteosarcoma and fibrosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
A Comprehensive Technical Guide to Preclinical Animal Models for Caffeine Citrate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine citrate, a methylxanthine, is a widely utilized therapeutic agent in neonatal intensive care units (NICUs). Its primary clinical application is the treatment of apnea of prematurity (AOP), a common developmental disorder in preterm infants characterized by cessation of breathing.[1][2] Beyond its well-established role in respiratory stimulation, emerging evidence from preclinical and clinical studies suggests that this compound possesses significant neuroprotective and anti-inflammatory properties, potentially mitigating the long-term adverse outcomes associated with premature birth, such as bronchopulmonary dysplasia (BPD) and encephalopathy.[3][4][5] This technical guide provides an in-depth overview of the core preclinical animal models used to investigate the multifaceted therapeutic effects of this compound. It details experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Preclinical Indications and Corresponding Animal Models
The preclinical investigation of this compound primarily focuses on three key areas mirroring its clinical applications: Apnea of Prematurity (AOP), Bronchopulmonary Dysplasia (BPD), and Neuroprotection.
Apnea of Prematurity (AOP)
AOP is characterized by immature respiratory control, leading to recurrent episodes of breathing cessation.[1] Animal models for AOP aim to replicate this respiratory instability.
-
Neonatal Rodent Models (Rats and Mice): Newborn rat and mouse pups are frequently used due to their immature respiratory systems, which naturally exhibit apneic episodes.[6] These models are often exposed to intermittent hypoxia to exacerbate respiratory instability and mimic the conditions experienced by premature infants.[6]
-
Piglet and Lamb Models: Larger animal models, such as piglets and lambs, offer a closer physiological resemblance to human infants in terms of lung development and respiratory control. These models are particularly valuable for translational studies.
Bronchopulmonary Dysplasia (BPD)
BPD is a chronic lung disease in premature infants, often caused by prolonged oxygen therapy and mechanical ventilation.[3] Animal models of BPD typically involve exposing neonatal animals to hyperoxia to induce lung injury.[7][8][9]
-
Hyperoxia-Induced Lung Injury in Neonatal Rodents: Newborn mice or rats are placed in high-oxygen environments (typically >80% oxygen) for several days to weeks. This exposure leads to lung inflammation, impaired alveolar development (alveolar simplification), and fibrosis, which are hallmarks of BPD.[7][8][10]
-
Mechanical Ventilation-Induced Lung Injury: In some models, neonatal animals are subjected to mechanical ventilation to mimic the clinical scenario more closely and study the combined effects of volutrauma and oxygen toxicity.
Neuroprotection in Neonatal Brain Injury
Premature infants are at a high risk of brain injury due to factors like hypoxia-ischemia (HI) and inflammation.[4] Caffeine's neuroprotective effects are investigated in models that replicate these insults.[6]
-
Hypoxia-Ischemia (HI) Models in Neonatal Rodents: The Rice-Vannucci model is a widely used method where one common carotid artery is permanently ligated, followed by exposure to a hypoxic environment (e.g., 8% oxygen).[11][12] This procedure results in unilateral brain injury, allowing for the uninjured hemisphere to serve as an internal control.
-
Inflammation-Induced Brain Injury: Administration of inflammatory agents like lipopolysaccharide (LPS) can be used to model infection-related brain injury in neonatal animals.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies investigating this compound.
Table 1: Dosage Regimens of this compound in Preclinical Models
| Animal Model | Indication | Loading Dose (mg/kg) | Maintenance Dose (mg/kg/day) | Route of Administration | Reference(s) |
| Neonatal Rat | BPD | 20 | 5-10 | Intraperitoneal (i.p.) | [8] |
| Neonatal Mouse | BPD | 20 | 5-10 | Intraperitoneal (i.p.) | [13] |
| Neonatal Rat | Neuroprotection (HI) | 20-40 | 5-20 | Intraperitoneal (i.p.), Oral (p.o.) | [11][14][15] |
| Neonatal Mouse | Neuroprotection (HI) | 20 | 15 | Oral (p.o.) | [14] |
| Piglet | Respiratory Stimulation | N/A | 30 (oral) | Oral (p.o.) | [16] |
| Lamb | Respiratory Stimulation | N/A | N/A | N/A | [16] |
Note: this compound doses are often reported, with 2 mg of this compound being equivalent to 1 mg of caffeine base.[17]
Table 2: Pharmacokinetic Parameters of Caffeine in Neonatal Models
| Animal Model | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings | Reference(s) |
| Neonatal Rat | ~4.19 hours (adult) | 0.0109 L/h (adult) | N/A | Half-life is significantly longer in neonates due to immature hepatic metabolism. | [6] |
| Preterm Infant | 40-230 hours | ~1 mL/kg/min (at birth) | ~0.87 L/kg | Clearance increases non-linearly with postnatal age. | [18][19] |
Note: Pharmacokinetic data in neonatal animals is limited, and data from preterm infants is often used for comparison and dose selection.
Table 3: Key Efficacy Readouts in Preclinical Models
| Indication | Animal Model | Key Efficacy Readout | Effect of this compound | Reference(s) |
| BPD | Neonatal Rat | Lung Histology (alveolar simplification) | Ameliorated hyperoxia-induced lung injury. | [7] |
| BPD | Neonatal Rat | Inflammatory markers (e.g., TNF-α, IL-1β) | Reduced expression of pro-inflammatory cytokines. | [9] |
| Neuroprotection | Neonatal Rat (HI) | Infarct Volume/Brain Tissue Loss | Reduced brain tissue loss and ventricular enlargement. | [4][11] |
| Neuroprotection | Neonatal Rat (HI) | Microgliosis (Iba-1+ cells) | Significantly reduced microgliosis in the cortex and hippocampus. | [11] |
| AOP | Neonatal Rat | Apnea Frequency | Reduced apnea frequency and increased minute volume. | [6] |
Experimental Protocols
Hyperoxia-Induced Bronchopulmonary Dysplasia (BPD) Model
-
Animal Model: Neonatal Sprague-Dawley rats or C57BL/6 mice (P0-P14).
-
Induction of BPD: Within hours of birth, litters are placed in a hyperoxia chamber with oxygen levels maintained at 85-95%. Dams are rotated between hyperoxia and normoxia every 24 hours to prevent oxygen toxicity.
-
This compound Administration: A loading dose of 20 mg/kg this compound is administered intraperitoneally (i.p.) on P0, followed by a daily maintenance dose of 5-10 mg/kg i.p. for the duration of hyperoxia exposure.
-
Key Assessments:
-
Lung Histology: At the end of the exposure period, lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Alveolar development is assessed by measuring the mean linear intercept (MLI) and radial alveolar count (RAC).
-
Immunohistochemistry: Lung sections are stained for markers of inflammation (e.g., CD68 for macrophages), cell proliferation (e.g., Ki67), and apoptosis (e.g., TUNEL assay).
-
qRT-PCR and Western Blot: Lung tissue homogenates are used to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), anti-inflammatory cytokines, and signaling proteins.
-
Neonatal Hypoxia-Ischemia (HI) Brain Injury Model (Rice-Vannucci)
-
Animal Model: Postnatal day 7 (P7) rat pups.
-
Induction of HI: Pups are anesthetized, and the left common carotid artery is permanently ligated. After a recovery period, the pups are placed in a hypoxic chamber (8% oxygen) for a defined period (e.g., 90 minutes).[11]
-
This compound Administration: this compound (e.g., 40 mg/kg) is administered i.p. either before or immediately after the hypoxic insult, followed by daily maintenance doses for a specified duration.[11]
-
Key Assessments:
-
Infarct Volume Measurement: At a designated time point post-HI (e.g., 7 days), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize and quantify the extent of brain injury.
-
Immunohistochemistry: Brain sections are stained for markers of neuronal death (e.g., Fluoro-Jade), microglial activation (e.g., Iba1), and astrogliosis (e.g., GFAP).
-
Behavioral Testing: Long-term neurological outcomes are assessed using tests such as the Morris water maze for spatial learning and memory.[12]
-
Signaling Pathways and Experimental Workflows
Molecular Mechanisms of this compound
Caffeine's primary mechanism of action is the non-selective antagonism of adenosine A1 and A2A receptors.[18][20][21] This action underlies its diverse therapeutic effects.
-
In Apnea of Prematurity: By blocking adenosine A1 receptors in the brainstem, caffeine stimulates the respiratory centers, increases sensitivity to carbon dioxide, and enhances diaphragmatic contractility.[20][22]
-
In Bronchopulmonary Dysplasia: Caffeine's antagonism of A2A receptors on immune cells has anti-inflammatory effects, reducing the influx of inflammatory cells into the lungs and decreasing the production of pro-inflammatory cytokines.[10] It also has antioxidant properties and can reduce endoplasmic reticulum stress.[7][10]
-
In Neuroprotection: Blockade of adenosine A1 receptors in the brain can reduce excitotoxicity and apoptosis following a hypoxic-ischemic insult.[4] Caffeine's anti-inflammatory effects, mediated through A2A receptor antagonism, also contribute to neuroprotection by reducing microglial activation and neuroinflammation.[11] Recent studies also point to the involvement of the AMPK/mTOR pathway in caffeine's neuroprotective effects.[11]
Caption: Caffeine's primary mechanism via adenosine receptor antagonism.
Experimental Workflow for Preclinical this compound Studies
The following diagram illustrates a typical workflow for investigating the efficacy of this compound in a preclinical animal model of neonatal disease.
Caption: A generalized workflow for preclinical this compound research.
Conclusion
Preclinical animal models are indispensable tools for elucidating the mechanisms of action and therapeutic potential of this compound beyond its established use for apnea of prematurity. Rodent models of hyperoxia-induced lung injury and hypoxia-ischemia have provided significant insights into caffeine's anti-inflammatory and neuroprotective properties. The data generated from these models, including effective dose ranges and molecular targets, are crucial for informing clinical trial design and optimizing therapeutic strategies for vulnerable preterm infants. Future research should continue to explore the long-term benefits of caffeine therapy and further refine our understanding of its complex signaling pathways to maximize its therapeutic impact.
References
- 1. Caffeine Treatment for Apnea of Prematurity and the Influence on Dose-Dependent Postnatal Weight Gain Observed Over 15 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paediatrics.uonbi.ac.ke [paediatrics.uonbi.ac.ke]
- 3. researchgate.net [researchgate.net]
- 4. Encephalopathy in Preterm Infants: Advances in Neuroprotection With Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeine for the Pharmacological Treatment of Apnea of Prematurity in the NICU: Dose Selection Conundrum, Therapeutic Drug Monitoring and Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Study on the role and mechanism of this compound in the treatment of bronchopulmonary dysplasia in preterm infants [jcp.xinhuamed.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Frontiers | Molecular Mechanism of Caffeine in Preventing Bronchopulmonary Dysplasia in Premature Infants [frontiersin.org]
- 11. The Neuroprotective Effects of Caffeine in a Neonatal Hypoxia-Ischemia Model are Regulated through the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caffeine is associated with improved alveolarization and angiogenesis in male mice following hyperoxia induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caffeine: The Story beyond Oxygen-Induced Lung and Brain Injury in Neonatal Animal Models—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caffeine improves mitochondrial dysfunction in the white matter of neonatal rats with hypoxia-ischemia through deacetylation: a proteomic analysis of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiorespiratory and Neuroprotective Effects of Caffeine in Neonate Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. This compound treatment for extremely premature infants with apnea: population pharmacokinetics, absolute bioavailability, and implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
- 21. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. starship.org.nz [starship.org.nz]
A Technical Guide to the Solubility and Stability of Caffeine Citrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of caffeine citrate in aqueous solutions. The information is curated to assist researchers, scientists, and professionals in drug development in formulating and handling this compound preparations. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes.
Core Concepts: Solubility and Stability
Caffeine, a widely used central nervous system stimulant, exhibits limited solubility in water at room temperature. The formation of this compound, a co-crystal of caffeine and citric acid, significantly enhances its aqueous solubility, making it a preferred form for oral and injectable pharmaceutical preparations.[1][2] The stability of these aqueous solutions is paramount to ensure the safety, efficacy, and shelf-life of the final drug product.
Solubility of this compound
The presence of citric acid greatly improves the water solubility of caffeine. While caffeine's solubility in water is approximately 16.7 to 21.7 mg/mL at room temperature, the solubility of citrated caffeine can reach up to 250 mg/mL in warm water.[3] this compound is generally described as freely soluble in water.[2]
Impact of Temperature on Solubility
Table 1: Solubility of Caffeine and this compound in Aqueous Solutions
| Compound | Solvent | Temperature | Solubility |
| Caffeine | Water | Room Temperature | 16.7 - 21.7 mg/mL[3] |
| Caffeine | Water | 25°C | 21.7 mg/mL[4] |
| Caffeine | Water | 100°C | 670 mg/mL[4] |
| This compound | Warm Water | Not Specified | ~250 mg/mL[3] |
| This compound | Water | Not Specified | Freely Soluble[2] |
Stability of this compound in Aqueous Solutions
Aqueous solutions of this compound have demonstrated considerable stability under various storage conditions. The typical pH of commercially available this compound solutions is between 4.2 and 5.2.[2]
Effect of Temperature and Light
Studies have shown that this compound solutions maintain their potency over extended periods at both refrigerated and room temperatures. Exposure to light does not appear to adversely affect the stability of this compound in aqueous solutions.
Table 2: Stability of this compound in Aqueous Solutions
| Concentration | Storage Conditions | Duration | Stability Results | Reference |
| 10 mg/mL | 20°C, continuous fluorescent light | 84 days | No evidence of drug loss. | [3] |
| 10 mg/mL (as citrate) | 22°C and 4°C, protected from light | 342 days | No loss of caffeine occurred. | [3] |
| 5 mg/mL | Room temperature in various IV solutions | 24 hours | Concentrations remained stable. | [3] |
| 10 mg/mL | Room temperature (20-23°C), fluorescent light | 180 days | No loss of this compound occurred. | [3] |
| 10 mg/mL (oral) | 5, 25, 32, and 45°C | 1 year | No loss of this compound. | [3] |
Effect of pH
The degradation of caffeine is influenced by pH. While this compound solutions are typically acidic, studies on caffeine have shown that degradation can occur under neutral and alkaline conditions. The hydrolysis of caffeine to caffeidine has been observed in alkaline solutions.[5]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. For caffeine, it has been found to be unstable to photolysis and hydrolysis in water and acidic media.[6]
Experimental Protocols
This section details the methodologies for key experiments related to the solubility and stability of this compound.
Preparation of this compound Aqueous Solution
Objective: To prepare a this compound solution of a specific concentration for stability and solubility studies.
Materials:
-
This compound powder
-
Sterile Water for Injection (or other appropriate aqueous solvent)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound powder based on the desired concentration and final volume.
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the sterile water to the flask, approximately 70-80% of the final volume.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.
-
Once dissolved, add sterile water to the flask to reach the final volume mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
If required for sterile applications, the solution can be sterilized by filtration through a 0.22-µm filter.
Stability Testing of this compound Solution
Objective: To assess the chemical stability of a this compound aqueous solution over time under specific storage conditions.
Materials:
-
Prepared this compound solution
-
Storage containers (e.g., amber and clear glass vials)
-
Environmental chambers or incubators set to desired temperatures
-
Light source for photostability studies (as per ICH Q1B guidelines)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Dispense the prepared this compound solution into multiple storage containers.
-
Divide the samples into different groups for storage under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.
-
Visually inspect the samples for any changes in color, clarity, or presence of particulate matter.
-
Measure the pH of the samples.
-
Determine the concentration of this compound in each sample using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
Table 3: Example of HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (1:9 v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 273 nm |
| Internal Standard | Theophylline (optional) |
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of this compound's solubility and stability.
References
Methodological & Application
Application Notes and Protocols for Caffeine Citrate Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering caffeine citrate dosages in animal studies. The information is intended to ensure accuracy, reproducibility, and the ethical treatment of research animals.
Introduction to this compound in Research
Caffeine, a methylxanthine, is a widely studied compound due to its effects as a central nervous system stimulant. This compound, a salt form of caffeine, is often preferred in research and clinical settings due to its enhanced solubility and stability in aqueous solutions. It's crucial to note that the dose of caffeine base is half the dose of this compound (e.g., 20 mg of this compound contains 10 mg of caffeine base).[1][2][3]
Dosage Calculation for Animal Studies
Allometric Scaling for Interspecies Dose Conversion
Allometric scaling is a critical method for extrapolating drug doses between different animal species and from animals to humans. This method is based on the principle that many physiological and metabolic processes scale with body size in a predictable, non-linear manner. Body surface area (BSA) is a more accurate basis for dose extrapolation than body weight alone.
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Interspecies Dose Conversion Factors (Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
Source: Data compiled from multiple sources.
Recommended Dosage Ranges in Animal Studies
The appropriate dosage of this compound can vary significantly depending on the animal model, the research question, and the route of administration. The following table summarizes some reported dosages from the literature.
Table 2: Reported Caffeine Dosages in Animal Studies
| Animal Model | Dosage Range (Caffeine Base) | Route of Administration | Research Application | Reference |
| Mouse | 20 mg/kg | Oral Gavage | Locomotor Activity | [4] |
| Rat | 10 mg/kg | Intraperitoneal | Endurance Exercise | [5] |
| Rat | 50 mg/kg/day | Subcutaneous | Reproductive Performance | [2][6] |
| Rat | up to 170 mg/kg/day | In Drinking Water | Carcinogenicity Study | [6] |
| Mouse | up to 55 mg/kg/day | In Diet | Tumorigenicity Study | [6] |
| Piglet | 20/10/10 mg/kg or 40/10/10 mg/kg (this compound) | Intravenous | Hypoxia-Ischemia | [7] |
Note: It is imperative to conduct pilot studies to determine the optimal and safe dosage for your specific experimental conditions.
Experimental Protocols
Preparation of this compound Solution
This compound is commercially available as a sterile solution for injection or oral administration, typically at a concentration of 20 mg/mL (equivalent to 10 mg/mL caffeine base).[1][2] If preparing from powder, dissolve this compound in a suitable vehicle such as sterile saline or distilled water.[8] The pH of the solution is typically adjusted to around 4.7.[2][6]
Example Preparation (for a 2 mg/mL caffeine solution): Dissolve 2 mg of caffeine per 1 mL of deionized distilled water.[4]
Administration by Oral Gavage (Mouse/Rat)
Oral gavage is a common method for precise oral administration of substances.
Materials:
-
Appropriate size gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[9]
-
Syringe
-
This compound solution
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.[9][10]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube enters the esophagus.[9][10]
-
Administration: Once the needle is in place, administer the solution slowly and steadily.[10][11]
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[10]
Maximum Gavage Volumes:
Administration by Intraperitoneal (IP) Injection (Rat)
Materials:
-
Sterile syringe and needle (e.g., 23-25 gauge)
-
This compound solution
Procedure:
-
Animal Restraint: Properly restrain the rat to expose the lower abdominal quadrants.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is withdrawn before injecting the solution.
-
Administration: Inject the solution slowly.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Signaling Pathways of Caffeine
Caffeine's primary mechanism of action is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.[12][13] This blockade leads to a cascade of downstream effects.
Caption: Caffeine's primary mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo animal study involving this compound administration.
Caption: A generalized experimental workflow.
These notes and protocols are intended as a guide. Researchers should always adhere to their institution's specific guidelines and regulations for animal care and use.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. anmfonline.org [anmfonline.org]
- 4. Administration of Micronized Caffeine Using a Novel Oral Delivery Film Results in Rapid Absorption and Electroencephalogram Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute intraperitoneal injection of caffeine improves endurance exercise performance in association with increasing brain dopamine release during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 7. This compound does not reduce brain injury following inflammation-amplified hypoxia ischaemia or hypoxia ischaemia in the Newborn Piglet Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Methodological Discussion of Caffeine Research and Animal Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caffeine - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for Dissolving Caffeine Citrate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine citrate, a stable salt combining caffeine and citric acid, is a widely used compound in biomedical research. It serves as a central nervous system stimulant and, notably, as a non-selective antagonist of adenosine A1 and A2A receptors.[1][2] This activity makes it a valuable tool for in vitro studies investigating signaling pathways, cell cycle regulation, and cellular responses to stress.[3][4] This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.
Mechanism of Action: Adenosine Receptor Antagonism
Caffeine's primary mechanism of action at physiological concentrations is the competitive antagonism of adenosine receptors, specifically the A1 and A2A subtypes. Adenosine, a purine nucleoside, signals through these G protein-coupled receptors to modulate various cellular processes, often leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, caffeine prevents adenosine binding, thereby inhibiting its downstream effects and stimulating cellular activity.[1][2]
Data Summary
Quantitative data for the preparation and use of this compound solutions are summarized in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 386.31 g/mol | [1] |
| Composition | 1:1 molar ratio of caffeine and citric acid | [1] |
| Caffeine Base Content | ~50% by weight | [1][2][5][6] |
| Appearance | White crystalline powder |[1] |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Freely soluble | Commercial preparations often use Sterile Water for Injection.[1] |
| Ethanol | Sparingly soluble | [1] |
| Cell Culture Media (e.g., DMEM) | Soluble | Caffeine is dissolved directly in the medium for working solutions.[7] |
Table 3: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Concentration Range | Notes | Reference |
|---|---|---|---|
| Stock Solution | 20-50 mM in ddH₂O or PBS | A 50 mM stock in ddH₂O has been successfully used.[8] | [8] |
| Working Solution | 0.05 - 10 mM | Concentration is highly dependent on the cell type and experimental endpoint. Studies have used concentrations from 50 µM to 10 mM.[3][9][10] |[3][4][7][9][10] |
Table 4: Stability of this compound Solutions
| Storage Condition | Stability Period | Notes | Reference |
|---|---|---|---|
| 20-25°C (Room Temp) | At least 24 hours in IV admixtures | Vials should be for single use as they are preservative-free.[2][11] | [2][11] |
| 20-25°C (Room Temp) | Up to 1 year for a 10 mg/mL oral solution | This formulation contained a preservative.[11] |[11] |
Experimental Protocol: Preparation of this compound Solution for Cell Culture
This protocol details the steps for preparing a sterile stock solution of this compound from powder and its subsequent dilution for use in cell culture experiments.
Materials
-
This compound powder (MW: 386.31 g/mol )
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture grade water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Biological safety cabinet (BSC)
Experimental Workflow
Procedure
Part 1: Preparation of a 50 mM this compound Stock Solution
-
Calculation: To prepare 10 mL of a 50 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.050 mol/L × 0.010 L × 386.31 g/mol = 0.1932 g
-
-
Weighing: In a biological safety cabinet, accurately weigh 193.2 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of sterile DPBS or cell culture grade water to the conical tube.
-
Mixing: Securely cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless.[1][2]
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile 15 mL conical tube. This is a critical step to ensure the sterility of your stock solution.[8]
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Part 2: Preparation of a 1 mM Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Dilution: To prepare 10 mL of a 1 mM working solution, perform a 1:50 dilution of the stock solution in your complete cell culture medium.
-
Volume of stock solution = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of stock solution = (1 mM × 10 mL) / 50 mM = 0.2 mL (or 200 µL)
-
-
Mixing: In a sterile conical tube, add 200 µL of the 50 mM stock solution to 9.8 mL of pre-warmed complete cell culture medium. Mix gently by pipetting up and down.
-
Application: The 1 mM working solution is now ready to be added to your cell cultures.
Note on pH: Commercial sterile solutions of this compound are typically adjusted to a pH between 4.2 and 5.2.[1][2][12][13] When preparing a stock solution in unbuffered water, the pH will be acidic. However, for most applications, the high buffering capacity of cell culture media will accommodate the small volume of acidic stock solution added, maintaining a stable physiological pH. For experiments sensitive to minor pH fluctuations, it is advisable to prepare the stock solution in a buffered solution like DPBS and to verify the final pH of the working solution.
Concluding Remarks
This protocol provides a reliable method for preparing this compound solutions for in vitro research. Adherence to sterile techniques is paramount to prevent contamination of cell cultures. The provided concentration ranges should be used as a starting point, with optimal concentrations determined empirically for each specific cell line and experimental design.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 3. Differential concentration-specific effects of caffeine on cell viability, oxidative stress, and cell cycle in pulmonary oxygen toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. anmfonline.org [anmfonline.org]
- 6. anmfonline.org [anmfonline.org]
- 7. Caffeine reduces viability, induces apoptosis, inhibits migration and modulates the CD39/CD73 axis in metastatic cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. This compound Increases Ciliary Beat Frequency in Human Respiratory Epithelial Cells[v1] | Preprints.org [preprints.org]
- 10. e-century.us [e-century.us]
- 11. fffenterprises.com [fffenterprises.com]
- 12. This compound Oral Solution [drugfuture.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Caffeine Citrate in Human Plasma
Introduction
Caffeine, a widely consumed central nervous system stimulant, is clinically administered as caffeine citrate for the treatment of apnea of prematurity in neonates.[1][2] Accurate quantification of caffeine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of caffeine in human plasma. The described method is based on a protein precipitation extraction procedure and offers excellent sensitivity, specificity, and reproducibility.
Principle
This method involves the extraction of caffeine and an internal standard (IS) from a plasma matrix via protein precipitation with an organic solvent. The separated compounds are then quantified using an isocratic RP-HPLC system with a C18 column and UV detection at a specific wavelength. The concentration of caffeine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound (Reference Standard)
-
Potassium Phosphate Monobasic
-
Orthophosphoric Acid
-
HPLC-grade Water
-
Drug-free Human Plasma
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Waters Atlantis C18, 4.6 x 150 mm, 5 µm (or equivalent)[4]
-
Mobile Phase: 15 mM Potassium Phosphate buffer (pH 3.5, adjusted with phosphoric acid) and Acetonitrile (83:17, v/v)[3][4]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C[6]
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes[3]
3. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 15 mM solution. Adjust the pH to 3.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in an 83:17 (v/v) ratio and degas before use.[3][4]
-
Stock Solution Preparation:
-
Caffeine: Accurately weigh and dissolve this compound in water to prepare a stock solution of 100 µg/mL of caffeine.[3]
-
Internal Standard (Antipyrine): Prepare a stock solution of antipyrine in water at a concentration of 100 µg/mL.
-
-
Working Standard Solutions: Prepare working standard solutions of caffeine by serial dilution of the stock solution with drug-free human plasma to achieve concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20 µg/mL).[3][4]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 0.15, 10, and 18 µg/mL) from a separate stock solution.[3]
-
Precipitating Solution: Prepare a 30% (v/v) perchloric acid solution containing the internal standard (antipyrine) at a concentration of 40 µg/mL.[3]
4. Sample Preparation Protocol
-
Label microcentrifuge tubes for standards, QCs, and unknown plasma samples.
-
To 200 µL of plasma (standard, QC, or unknown sample), add 100 µL of the precipitating solution (30% perchloric acid with 40 µg/mL antipyrine).
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Retention Time of Caffeine | ~4.7 min | [3] |
| Retention Time of Antipyrine (IS) | ~8.8 min | [3] |
| Total Run Time | 10 min | [3] |
Table 2: Method Validation Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 0.05 - 20 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [3] |
| Inter-run Precision (CV%) | ≤ 5.4% | [4] |
| Inter-run Accuracy (Bias%) | ≤ 3% | [4] |
| Mean Extraction Recovery (Caffeine) | ~91% | [3][4] |
| Mean Extraction Recovery (IS) | ~86% | [3][4] |
Table 3: Stability of Caffeine in Human Plasma
| Stability Condition | Duration | Stability | Reference |
| Room Temperature | 24 hours | Stable | [3][4] |
| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | Stable | [3][4] |
| Long-term Storage at -20°C | 12 weeks | Stable | [3][4] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationships of bioanalytical method validation parameters.
References
- 1. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Validated HPLC method for determination of caffeine level in human plasma using synthetic plasma: application to bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified method for the measurement of caffeine in plasma and brain: evidence for a cortical-subcortical caffeine concentration differential in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajbsr.net [ajbsr.net]
Application Notes and Protocols for the Preparation of Caffeine Citrate Solutions for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine citrate is a methylxanthine derivative used as a central nervous system and respiratory stimulant. It is primarily indicated for the short-term treatment of apnea of prematurity in infants.[1][2][3] The intravenous (IV) route of administration is common in neonatal intensive care units, necessitating the availability of sterile, stable, and accurately formulated this compound solutions. These application notes provide detailed protocols for the preparation and quality control of a 20 mg/mL this compound solution for intravenous administration, equivalent to 10 mg/mL of caffeine base.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and quality control of this compound intravenous solutions.
Table 1: Formulation for 1 Liter of 20 mg/mL this compound IV Solution
| Component | Quantity (g) | Purpose |
| Caffeine Anhydrous, USP | 10.0 | Active Pharmaceutical Ingredient |
| Citric Acid Monohydrate, USP | 5.0 | Forms citrate salt in situ |
| Sodium Citrate Dihydrate, USP | 8.3 | Buffering agent |
| Water for Injection, USP | q.s. to 1000 mL | Vehicle |
This formulation results in a solution where each mL contains 20 mg of this compound, which is equivalent to 10 mg of caffeine base. The final pH of the solution is typically adjusted to 4.7.[5][6][7]
Table 2: Quality Control Specifications for Final Product
| Parameter | Specification |
| Appearance | Clear, colorless solution, free of visible particulate matter |
| pH | 4.2 - 5.2[8][9] |
| This compound Assay | 90.0% - 110.0% of labeled amount (18.0 - 22.0 mg/mL)[8][9] |
| Sterility | Must meet the requirements of the membrane filtration test for sterility[8][9] |
| Bacterial Endotoxins | Not more than 0.25 USP Endotoxin Unit per mg of caffeine[10] |
Table 3: Stability of this compound Solutions
| Concentration & Diluent | Storage Condition | Duration | Stability (% of initial concentration) |
| 20 mg/mL in glass vials | Room Temperature (22°C), protected from light | 342 days | >90%[11] |
| 20 mg/mL in glass vials | Refrigerated (4°C), protected from light | 342 days | >90%[11] |
| 1 mg/mL in 0.9% Sodium Chloride | Room Temperature (22°C) | 48 hours | 90.0% - 113.6%[12] |
| 12.5 mg/mL in 0.9% Sodium Chloride | Room Temperature (22°C) | 48 hours | 90.0% - 113.6%[12] |
| 1 mg/mL in 5% Glucose | Room Temperature (22°C) | 48 hours | 95.4% - 113.9%[12] |
| 12.5 mg/mL in 5% Glucose | Room Temperature (22°C) | 48 hours | 95.4% - 113.9%[12] |
Experimental Protocols
Preparation of 20 mg/mL this compound IV Solution (1 Liter Batch)
This protocol describes the extemporaneous compounding of a 1-liter batch of this compound injection. All operations should be performed using aseptic techniques in a suitable cleanroom environment (ISO Class 5 or better for critical operations).[13]
Materials and Equipment:
-
Caffeine Anhydrous, USP
-
Citric Acid Monohydrate, USP
-
Sodium Citrate Dihydrate, USP
-
Water for Injection (WFI), USP
-
Sterile, depyrogenated glass beaker or vessel (2 L capacity)
-
Sterile magnetic stir bar and stir plate
-
Calibrated analytical balance
-
Sterile 0.22-micron filter
-
Sterile receiving vessel (1 L capacity)
-
Sterile glass vials and stoppers
-
Autoclave
Procedure:
-
Component Weighing: Accurately weigh 10.0 g of caffeine anhydrous, 5.0 g of citric acid monohydrate, and 8.3 g of sodium citrate dihydrate.
-
Dissolution: In a sterile, depyrogenated vessel, add approximately 800 mL of WFI. While stirring, add the weighed components. Stir until all solids are completely dissolved. The use of slightly warmed WFI (e.g., 60-80°C) can facilitate dissolution.[14]
-
Volume Adjustment: Add WFI to bring the final volume to 1000 mL and mix thoroughly.
-
Sterile Filtration: Aseptically filter the solution through a sterile 0.22-micron filter into a sterile receiving vessel.
-
Filling: Aseptically fill the filtered solution into sterile glass vials of the desired volume (e.g., 3 mL). Loosely place sterile stoppers on the vials.
-
Terminal Sterilization: Place the filled and partially stoppered vials into an autoclave. Sterilize using a validated cycle, typically at 121°C for 15 minutes.[4][14]
-
Sealing: After the autoclave cycle is complete and the vials have cooled, fully seat the stoppers and apply seals.
Quality Control Testing Protocols
3.2.1. Visual Inspection:
-
Procedure: Visually inspect each vial against a black and a white background for any particulate matter, haze, or discoloration.
-
Acceptance Criteria: The solution must be clear, colorless, and free of any visible particles.[10]
3.2.2. pH Measurement:
-
Procedure: Aseptically withdraw a sample from a vial and measure the pH using a calibrated pH meter.
-
Acceptance Criteria: The pH should be between 4.2 and 5.2.[8][9]
3.2.3. Assay for this compound (HPLC Method) This is a general protocol; the specific column, mobile phase, and instrument parameters should be optimized and validated.
-
Chromatographic System:
-
Standard Preparation: Prepare a standard solution of USP Caffeine RS of known concentration.
-
Sample Preparation: Dilute an accurately measured volume of the this compound injection with water to a suitable concentration for analysis.
-
Procedure: Inject equal volumes of the standard and sample preparations into the chromatograph. Calculate the quantity of this compound in the sample by comparing the peak area of caffeine with that of the standard.
-
Acceptance Criteria: The result should be between 90.0% and 110.0% of the labeled concentration.[8][9]
3.2.4. Sterility Testing:
-
Procedure: Perform sterility testing according to USP <71> guidelines, using the membrane filtration method.
-
Acceptance Criteria: No evidence of microbial growth.
3.2.5. Bacterial Endotoxin Testing (LAL Test):
-
Procedure: Perform the bacterial endotoxin test according to USP <85> guidelines.
-
Acceptance Criteria: Not more than 0.25 USP Endotoxin Unit per mg of caffeine.[10]
Visualizations
Caption: Workflow for the preparation of intravenous this compound solution.
Caption: Quality control workflow for this compound intravenous solution.
References
- 1. starship.org.nz [starship.org.nz]
- 2. drugs.com [drugs.com]
- 3. anmfonline.org [anmfonline.org]
- 4. pdr.net [pdr.net]
- 5. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. This compound Oral Solution [drugfuture.com]
- 10. This compound Injection [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. ashp.org [ashp.org]
- 14. CN104586755A - this compound injection pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Neuroprotection by Caffeine Citrate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Caffeine Citrate in Neuroprotection
Caffeine, a methylxanthine, has been a subject of extensive research for its neuroprotective properties.[1][2] In the clinical setting, this compound is widely used to treat apnea of prematurity in preterm infants and has been associated with improved neurodevelopmental outcomes.[3] Its neuroprotective effects are attributed to a multifaceted mechanism of action, making it a compelling compound for in vitro investigation in the context of various neurodegenerative models.[1]
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several key pathways:
-
Adenosine Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors.[4] The neuroprotective effects are primarily linked to the blockade of the A2A receptor.[5][6] Adenosine A2A receptor activation can trigger downstream signaling cascades that lead to inflammation and neuronal damage. By blocking these receptors, caffeine can mitigate these detrimental effects.[5][7][8]
-
Anti-Inflammatory Effects: Caffeine has been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators.
-
Reduction of Oxidative Stress: In vitro studies have demonstrated that caffeine can reduce the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[2][9] It can attenuate lipid peroxidation and preserve the integrity of neuronal membranes.[2][10]
-
Anti-Apoptotic Properties: Caffeine has been observed to inhibit neuronal apoptosis by modulating key apoptotic regulators.[1][2][11] This includes the reduction of caspase-3 activity, a key executioner caspase in the apoptotic cascade.[2][11]
-
Modulation of Intracellular Calcium: Caffeine can influence intracellular calcium levels, which plays a crucial role in neuronal signaling and excitotoxicity.[1][12]
In Vitro Models for Studying this compound Neuroprotection
A variety of in vitro models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific research question and the desired level of complexity.
-
Primary Neuronal Cultures: Cultures of primary neurons, such as those derived from the cortex or hippocampus of embryonic rats, provide a physiologically relevant model for studying neuronal function and neurotoxicity.[5][6][13] These cultures allow for the investigation of caffeine's effects on specific neuronal populations.
-
Neuronal Cell Lines:
-
SH-SY5Y: This human neuroblastoma cell line is widely used in neurotoxicity and neuroprotection studies.[1][3][14] These cells can be differentiated into a more mature neuronal phenotype, making them a suitable model for studying neurodegenerative processes.[14]
-
PC12: Derived from a rat pheochromocytoma, PC12 cells can be differentiated into neuron-like cells with nerve growth factor (NGF).[10][15][16][17] They are a valuable tool for studying neurite outgrowth and neuronal survival.
-
-
Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: For human-specific studies, neurons derived from iPSCs offer a powerful platform to model neurodegenerative diseases and screen for neuroprotective compounds like this compound.[18]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile Water for Injection or cell culture grade water
-
Sterile filters (0.22 µm)
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL). Note that this compound is a 1:1 molar salt of caffeine and citric acid, meaning 20 mg of this compound contains approximately 10 mg of caffeine.[3][19]
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in sterile water.[20][21]
-
Gently mix until the powder is completely dissolved.[22]
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile conical tube.[22]
-
Aliquot the stock solution into smaller, sterile tubes and store at -20°C for long-term use. For frequent use, a working stock can be stored at 4°C for a limited time.[23]
In Vitro Model of Glutamate-Induced Excitotoxicity
This protocol outlines a method for inducing excitotoxicity in primary cortical neurons using glutamate, a common model for studying neuroprotective agents.[18][24][25][26]
Materials:
-
Primary rat cortical neurons (cultured for 7-10 days in vitro)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-glutamic acid
-
This compound working solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture primary rat cortical neurons on poly-D-lysine coated plates.
-
On the day of the experiment, remove half of the culture medium from each well.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (medium only).
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Induce excitotoxicity by adding L-glutamic acid to the culture medium to a final concentration of 50-100 µM.[18] Include a control group that does not receive glutamate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, assess cell viability using the MTT assay (Protocol 4) or apoptosis using the Caspase-3 assay (Protocol 5).
In Vitro Model of Oxidative Stress
This protocol describes the induction of oxidative stress in SH-SY5Y cells using hydrogen peroxide (H₂O₂), a widely used method to screen for antioxidant neuroprotective compounds.[27][28][29][30]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS
-
Hydrogen peroxide (H₂O₂)
-
This compound working solution
-
Serum-free medium
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.[9]
-
Replace the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Prepare a fresh dilution of H₂O₂ in serum-free medium.
-
Induce oxidative stress by adding H₂O₂ to the wells to a final concentration of 100-300 µM.[30] Include a control group that does not receive H₂O₂.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the MTT assay (Protocol 4).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][8][11][23][31][32][33]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the treatment period (from Protocol 2 or 3), carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][31]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[23]
-
Measure the absorbance at 570 nm using a microplate reader.[11][33]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Caspase-3 Colorimetric Assay for Apoptosis
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[4][7][32][33][34]
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Following treatment (from Protocol 2 or 3), collect the cells (both adherent and floating).
-
Centrifuge the cells at 600 x g for 5 minutes and discard the supernatant.[7]
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[4][34]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[34]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein per well and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[4][34]
-
Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).[34]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7][34]
-
Measure the absorbance at 405 nm using a microplate reader.[7]
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to the untreated control.
Data Presentation
Table 1: Effect of this compound on Neuronal Viability in a Glutamate Excitotoxicity Model
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control | - | 100 | ± 5.2 |
| Glutamate (100 µM) | - | 45.3 | ± 4.8 |
| Glutamate + this compound | 1 | 52.1 | ± 5.5 |
| Glutamate + this compound | 10 | 68.7 | ± 6.1 |
| Glutamate + this compound | 50 | 85.2 | ± 7.3 |
| Glutamate + this compound | 100 | 92.5 | ± 6.9 |
Table 2: Effect of this compound on Caspase-3 Activity in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Standard Deviation |
| Control | - | 1.0 | ± 0.1 |
| H₂O₂ (200 µM) | - | 3.8 | ± 0.4 |
| H₂O₂ + this compound | 1 | 3.2 | ± 0.3 |
| H₂O₂ + this compound | 10 | 2.1 | ± 0.2 |
| H₂O₂ + this compound | 50 | 1.4 | ± 0.2 |
| H₂O₂ + this compound | 100 | 1.1 | ± 0.1 |
Visualizations
References
- 1. cyagen.com [cyagen.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. accegen.com [accegen.com]
- 4. takarabio.com [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Primary rat cortical neuron cultures [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. SH-SY5Y culturing [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-" by Jordyn Karliner and Diane E Merry [jdc.jefferson.edu]
- 16. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 20. uspharmacist.com [uspharmacist.com]
- 21. static.igem.org [static.igem.org]
- 22. medisca.net [medisca.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 25. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 26. jneurosci.org [jneurosci.org]
- 27. Cibotii Rhizoma extract protects rat dorsal root ganglion neurons against H2O2-induced oxidative stress | springermedizin.de [springermedizin.de]
- 28. scilit.com [scilit.com]
- 29. mdpi.com [mdpi.com]
- 30. LncRNA EPIC1 downregulation mediates hydrogen peroxide-induced neuronal cell injury | Aging [aging-us.com]
- 31. 4.6. Cell Growth Assays [bio-protocol.org]
- 32. cosmobiousa.com [cosmobiousa.com]
- 33. genscript.com [genscript.com]
- 34. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Caffeine Citrate Administration in Rodent Models of Apnea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apnea of prematurity is a significant clinical challenge in neonatal care, characterized by cessation of breathing for more than 20 seconds, often accompanied by bradycardia and oxygen desaturation. Caffeine citrate is the standard of care for this condition, acting as a respiratory stimulant.[1][2] Rodent models, particularly neonatal rats and mice, are invaluable tools for investigating the pathophysiology of apnea and for the preclinical evaluation of therapeutic interventions like caffeine. These models allow for controlled studies on the mechanisms of action, dose-response relationships, and potential long-term effects of such treatments.
This document provides detailed application notes and protocols for the administration of this compound in rodent models of apnea. It covers experimental design, drug preparation, administration techniques, and methods for assessing respiratory outcomes.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from published studies on this compound administration in rodent models of apnea.
Table 1: this compound Dosage and Administration in Rodent Models
| Rodent Model | Age of Animals | This compound Dose (mg/kg) | Route of Administration | Study Focus | Reference |
| Sprague-Dawley Rat Pups | Postnatal Days 3-12 | 20 | Intraperitoneal (i.p.) | Effects on apnea frequency and ventilation in a chronic intermittent hypoxia model. | [3] |
| Sprague-Dawley Rat Pups | Postnatal Days 1, 4, 12 | 10 | Intraperitoneal (i.p.) | Age-dependent respiratory stimulant effects. | [4] |
| Sprague-Dawley Rat Pups | Postnatal Days 3-12 | 7.5 (daily) | Oral Gavage | Chronic treatment mimicking clinical use. | [4] |
| C57BL/6 Mouse Pups | Postnatal Days 1-10 | 20 (daily) | Intraperitoneal (i.p.) | Long-term effects on vascular reactivity. | [5][6] |
| Jcl:ICR Mice (adult) | 8 weeks | 0.1 - 1.0 mg/mouse/day | Intraperitoneal (i.p.) | Effects on oocyte and embryo development. | [7] |
Table 2: Models of Apnea Induction in Neonatal Rodents
| Model Type | Gas Composition | Duration/Cycling | Rodent Species | Key Features | Reference |
| Chronic Intermittent Hypoxia | 5% O₂ for 100s, followed by 21% O₂ | 6 cycles/hour, 24 hours/day for 10 days | Rat | Mimics hypoxemic exposure in apneic neonates. | [3] |
| Acute Sustained Hypoxia | 12% O₂ | 20 minutes | Rat | Assesses peripheral and central hypoxic response. | [3] |
| Acute Brief Hypoxia | 5% O₂ | 60 seconds, 10 episodes every 8 minutes | Rat | Assesses ventilatory long-term facilitation. | [3] |
| Anoxia | 100% N₂ | ~20 minutes (until gasping) | Rat | Investigates long-lasting effects on ventilatory control. | [8] |
| Daily Anoxia | 100% N₂ | 10 minutes daily for 6 days | Rat | Assesses adaptation to recurrent severe hypoxia. | [9] |
Table 3: Respiratory Outcome Measures in Rodent Apnea Models
| Parameter | Method of Measurement | Definition | Common Findings with Caffeine |
| Apnea Frequency | Whole-Body Plethysmography | Number of respiratory pauses (typically >2-3 seconds) per unit time. | Decreased |
| Apnea Duration | Whole-Body Plethysmography | The length of each respiratory pause. | No significant change in some studies |
| Minute Ventilation (VE) | Whole-Body Plethysmography | The total volume of gas inhaled or exhaled from the lungs per minute (Tidal Volume x Respiratory Rate). | Increased |
| Tidal Volume (VT) | Whole-Body Plethysmography | The volume of air moved into or out of the lungs during a single breath. | Increased |
| Respiratory Rate (f) | Whole-Body Plethysmography | The number of breaths taken per minute. | Increased |
| Hypoxic Ventilatory Response (HVR) | Whole-Body Plethysmography with gas mixing | The change in ventilation in response to a hypoxic challenge. | No significant change in some studies |
Experimental Protocols
Preparation of this compound Solution for Injection
Objective: To prepare a sterile solution of this compound for parenteral administration.
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Laminar flow hood
-
Analytical balance and weigh boats
-
Sterile syringes and needles
Protocol:
-
Calculation: Determine the required concentration of the this compound solution. A common concentration is 20 mg/mL. Note that a 20 mg/mL this compound solution is equivalent to 10 mg/mL of caffeine base.
-
Weighing: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolving: Add the weighed powder to a sterile vial. Using a sterile syringe, add the calculated volume of WFI to the vial. For example, to make 10 mL of a 20 mg/mL solution, add 200 mg of this compound to 10 mL of WFI.
-
Mixing: Gently agitate the vial until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
Labeling and Storage: Label the vial with the name of the solution, concentration, date of preparation, and store at room temperature (15-30°C).
Administration of this compound
a) Intraperitoneal (IP) Injection in Neonatal Rodents
Objective: To administer a precise dose of this compound into the peritoneal cavity of a neonatal mouse or rat.
Materials:
-
Prepared sterile this compound solution
-
Insulin syringes (28-30 gauge needle)
-
Heating pad
-
70% ethanol
-
Gauze pads
Protocol:
-
Animal Preparation: Weigh the neonatal rodent to calculate the exact volume of the this compound solution to be injected. The maximum injection volume should not exceed 10 mL/kg.
-
Handling and Restraint: Gently restrain the pup. For a one-person technique, hold the pup in the non-dominant hand, securing the head between the thumb and forefinger. The pup should be in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, creating a safer injection space.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.
-
Injection Procedure:
-
Insert the needle at a 30-45 degree angle into the identified injection site. The needle should only be inserted deep enough to penetrate the peritoneum (approximately 2-3 mm).
-
Do not aspirate, as this can damage the small organs of the neonate.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Care: Return the pup to its home cage on a heating pad to maintain body temperature. Observe the pup for any signs of distress. To prevent maternal cannibalism, ensure the pup is clean and dry and place it amongst its littermates, covering them with bedding from the home cage.
b) Oral Gavage in Neonatal Rodents
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
Prepared sterile this compound solution
-
Flexible polyethylene or polyurethane feeding tube (size appropriate for neonatal rodents, e.g., 1.25 mm ball diameter, 24 gauge)
-
1 mL syringe
Protocol:
-
Animal Preparation: Weigh the pup for accurate dose calculation.
-
Measure Tube Length: Measure the distance from the tip of the pup's nose to the last rib to estimate the length of tubing needed to reach the stomach. Mark this length on the feeding tube.
-
Restraint: Gently restrain the pup, ensuring its head and body are in a straight line to facilitate the passage of the tube down the esophagus.
-
Tube Insertion:
-
Moisten the tip of the gavage tube with sterile water or saline.
-
Gently introduce the tube into the pup's mouth, aiming for the side of the mouth to avoid the incisors.
-
Advance the tube slowly and gently down the esophagus to the pre-measured mark. The pup should swallow the tube. If any resistance is met, or if the pup shows signs of respiratory distress (e.g., cyanosis), the tube is likely in the trachea and must be immediately withdrawn.
-
-
Administration: Once the tube is correctly positioned, slowly administer the this compound solution.
-
Tube Removal and Recovery: After administration, gently remove the tube and return the pup to its cage, monitoring for any adverse effects.
Induction of Apnea via Intermittent Hypoxia
Objective: To induce apnea in neonatal rodents to model apnea of prematurity.
Materials:
-
Plexiglass chamber with inlet and outlet ports
-
Gas cylinders (Nitrogen, Oxygen, compressed air)
-
Gas flow meters and blenders
-
Oxygen analyzer
-
Whole-body plethysmography system
Protocol:
-
Acclimatization: Place the neonatal rodent(s) in the plethysmography chamber and allow them to acclimatize for at least 20-30 minutes under normoxic conditions (21% O₂). Maintain the ambient temperature within the thermoneutral zone for the pups (approximately 32-34°C).
-
Baseline Recording: Record baseline respiratory parameters for 10-15 minutes under normoxic conditions.
-
Hypoxic Challenge:
-
Chronic Intermittent Hypoxia: For long-term studies, expose the pups to a cyclical pattern of hypoxia (e.g., 5% O₂ for 100 seconds) followed by a return to normoxia (21% O₂). This can be repeated for several hours a day over multiple days.[3]
-
Acute Hypoxia: For acute studies, introduce a hypoxic gas mixture (e.g., 10% or 5% O₂) into the chamber for a defined period (e.g., 1-20 minutes).[3][9]
-
-
Gas Exchange: Ensure a sufficient flow rate of the gas mixture through the chamber to rapidly change the oxygen concentration and prevent the buildup of CO₂. A typical flow rate is 500-1000 mL/min for a small neonatal chamber.
-
Monitoring: Continuously monitor the oxygen concentration within the chamber using an oxygen analyzer. Record respiratory parameters throughout the hypoxic exposure and the subsequent recovery period in normoxia.
Respiratory Monitoring and Data Analysis using Whole-Body Plethysmography
Objective: To non-invasively measure and quantify respiratory parameters, including apnea.
Protocol:
-
System Setup: Place the unrestrained, conscious pup in a sealed plethysmography chamber. A constant bias flow of air is typically passed through the chamber to prevent CO₂ accumulation.
-
Calibration: Calibrate the system by injecting a known volume of air (e.g., 100 µL) into the chamber and recording the resulting pressure change.
-
Data Acquisition: The system records the pressure changes in the chamber that result from the warming and humidification of inhaled air. These pressure fluctuations are proportional to the tidal volume. The software calculates respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT).
-
Apnea Quantification:
-
Definition: An apnea is typically defined as a cessation of breathing for a period that is at least two to three times the duration of the preceding baseline respiratory cycle.
-
Analysis: Visually inspect the respiratory waveform or use software with an apnea detection algorithm. Count the number of apneas over a defined period to determine the apnea frequency (events/hour). Measure the duration of each apneic event.
-
Anesthesia and Euthanasia
Anesthesia: For any procedures requiring anesthesia, isoflurane administered via a precision vaporizer is the recommended method for neonatal rodents.[10] Hypothermia can be used for short, minor procedures in pups up to 5 days of age. Injectable anesthetics are generally not recommended due to a narrow safety margin.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of caffeine in respiratory neurons.
// Workflow Edges P1 -> M2 [color="#4285F4"]; P2 -> M1 [color="#4285F4"]; M1 -> A1 [color="#4285F4"]; M2 -> A1 [label="After appropriate\ntime interval", color="#4285F4"]; A1 -> A2 [color="#4285F4"]; A2 -> A3 [color="#4285F4"]; A3 -> D1 [color="#4285F4"]; D1 -> D2 [color="#4285F4"]; D2 -> D3 [color="#4285F4"]; } .dot
Caption: General experimental workflow for studying caffeine in rodent apnea models.
References
- 1. Novel method for conscious airway resistance and ventilation estimation in neonatal rodents using plethysmography and a mechanical lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine reduces apnea frequency and enhances ventilatory long-term facilitation in rat pups raised in chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Neonatal Caffeine Administration on Vessel Reactivity in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Neonatal Caffeine Administration on Vessel Reactivity in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of long‐term caffeine administration to mice on in vitro fertilization and embryo development using oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of neonatal anoxia on the ventilatory response to hypoxia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventilatory control in infant rats after daily episodes of anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anesthesia and Analgesia: Neonatal Mice and Rats | Office of Research [bu.edu]
- 10. research.wayne.edu [research.wayne.edu]
Application Notes and Protocols for Long-Term Caffeine Citrate Treatment in Developmental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term caffeine citrate treatment protocols utilized in developmental studies, with a focus on premature infants. The information is intended to guide researchers in designing and implementing studies to investigate the developmental effects of this compound.
Introduction
This compound is a methylxanthine widely used in neonatal intensive care units (NICUs) to treat apnea of prematurity.[1][2] Its therapeutic benefits extend beyond respiratory stimulation, with growing evidence suggesting neuroprotective effects.[1][3] Long-term developmental studies are crucial to understanding the full impact of this therapy on various physiological systems and neurodevelopmental outcomes. Caffeine's primary mechanism of action is the antagonism of adenosine receptors, which plays a role in neurotransmitter release and inflammation.[1][2][4]
Data Presentation: Quantitative Outcomes of Long-Term this compound Treatment
The following tables summarize key quantitative data from clinical trials and systematic reviews on the long-term effects of this compound treatment in premature infants.
Table 1: Effects of this compound on Clinical Outcomes in Preterm Infants
| Outcome | Effect of Caffeine vs. Placebo/No Treatment | Certainty of Evidence | Citations |
| Apnea of Prematurity | Reduced incidence (Risk Ratio: 0.59) | Very Low | [2][5] |
| Bronchopulmonary Dysplasia (BPD) | Reduced incidence (Risk Ratio: 0.77) | Moderate | [2][5] |
| Patent Ductus Arteriosus (PDA) | Reduced incidence (Risk Ratio: 0.67) | Moderate | [5] |
| Survival without Neurodevelopmental Disability (at 18-21 months) | Improved | - | [6] |
Table 2: Neurodevelopmental Outcomes of this compound Treatment in Preterm Infants
| Outcome | Effect of Caffeine vs. Placebo/No Treatment | Age at Assessment | Certainty of Evidence | Citations |
| Cerebral Palsy | Reduced incidence (Odds Ratio: 0.58) | 18-21 months | - | [6] |
| Cognitive Delay (MDI <85) | Reduced incidence (Odds Ratio: 0.81) | 18-21 months | - | [6] |
| Neurocognitive Impairment | No significant effect | Early Childhood (1-5 years) | - | [2][5] |
| Motor Impairment | Possible benefit (Risk Ratio: 0.72) | Middle Childhood (6-11 years) | Moderate | [2][5] |
Experimental Protocols
These protocols are synthesized from various clinical trial methodologies and research articles. They are intended as a guide and should be adapted to specific research questions and animal models.
Protocol 1: Prophylactic this compound Administration in Preterm Infants
Objective: To evaluate the long-term neurodevelopmental and respiratory outcomes of prophylactic this compound administration in very-low-birth-weight infants.
Study Population: Infants with a birth weight of 500 to 1250 g.[6]
Materials:
-
This compound injection, USP (20 mg/mL, equivalent to 10 mg/mL caffeine base)
-
Sterile saline for dilution (if required)
-
Infusion pump
-
Oral syringes
Procedure:
-
Randomization: Within the first 10 days of life, randomly assign infants to either the this compound group or a placebo group.[7]
-
Loading Dose:
-
Maintenance Dose:
-
Caffeine Group: Begin a daily maintenance dose of 5 mg/kg this compound 24 hours after the loading dose.[9][10] This can be administered intravenously over 30 minutes or orally.[9] The dose may be increased to 10 mg/kg per day if apnea persists.[8][9]
-
Placebo Group: Administer an equivalent volume of sterile saline daily.
-
-
Treatment Duration: Continue treatment until therapy for apnea of prematurity is no longer needed, typically around 33-34 weeks postmenstrual age.[11]
-
Monitoring:
-
Long-Term Follow-up: Conduct neurodevelopmental assessments at corrected ages of 18-21 months and 5 years using standardized tools like the Bayley Scales of Infant Development.[6][12]
Protocol 2: High-Dose vs. Standard-Dose this compound for Apnea of Prematurity
Objective: To compare the efficacy and safety of a high loading dose versus a standard loading dose of this compound for the treatment of apnea of prematurity.
Study Population: Very-low-birth-weight neonates.[13]
Materials:
-
This compound injection, USP (20 mg/mL)
-
Infusion pump
Procedure:
-
Randomization: Within the first 24 hours of life, randomize infants to a high-dose or standard-dose group.[13]
-
Loading Dose:
-
Maintenance Dose: Both groups receive a standard maintenance dose of 10 mg/kg this compound every 24 hours, adjusted weekly for growth.[13]
-
Treatment Duration: Continue until the resolution of apnea of prematurity as determined by the attending physician.[13]
-
Outcomes Assessment:
-
Short-term: Monitor the frequency of apneic episodes and the need for respiratory support.
-
Long-term: Conduct neurodevelopmental and socioemotional assessments at 5 years of age.[13]
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective effects of caffeine are mediated through several pathways, primarily involving the antagonism of adenosine receptors.
Caption: this compound acts as an antagonist to adenosine receptors, influencing downstream signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term developmental study investigating this compound.
Caption: A generalized workflow for a randomized controlled trial of this compound in preterm infants.
References
- 1. Frontiers | The Utility of this compound as a Neuroprotectant in the Early Life of Premature Newborns: A Literature Review of the Effects on Neurodevelopmental Outcomes [frontiersin.org]
- 2. Caffeine for apnea and prevention of neurodevelopmental impairment in preterm infants: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encephalopathy in Preterm Infants: Advances in Neuroprotection With Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mojibian.ir [mojibian.ir]
- 6. Long-term effects of caffeine therapy for apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the Role of Caffeine in the Management of Preterm Infants? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeine therapy in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. starship.org.nz [starship.org.nz]
- 10. mombaby.org [mombaby.org]
- 11. publications.aap.org [publications.aap.org]
- 12. Synopsis - Safety and Efficacy of this compound in Premature Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Five-year outcomes of premature infants randomized to high or standard loading dose caffeine - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Therapeutic Range for Caffeine Citrate in Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine citrate is a methylxanthine derivative widely used as a respiratory stimulant, particularly for the treatment of apnea of prematurity in neonates. Establishing a safe and effective therapeutic range in preclinical research models is a critical step in the development of novel therapeutic applications and for understanding its mechanism of action. These application notes provide a comprehensive guide to establishing a therapeutic range for this compound in common laboratory animal models, supported by detailed experimental protocols and quantitative data. The established therapeutic range for caffeine in human neonates is typically 5-20 mg/L, with some studies suggesting potential benefit at supratherapeutic levels of 20-60 mg/L, while levels exceeding 60 mg/L are considered toxic.[1] This human data serves as a valuable benchmark for preclinical studies.
Mechanism of Action
This compound's primary mechanism of action involves the non-selective antagonism of adenosine A1 and A2A receptors.[2] Adenosine is an endogenous nucleoside that modulates neuronal activity and has sedative and respiratory-depressant effects. By blocking these receptors, caffeine stimulates the central nervous system, enhances respiratory drive, and increases diaphragmatic contractility.[1] At higher concentrations, caffeine can also inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP, and can mobilize intracellular calcium.
Data Presentation: Pharmacokinetics and Toxicity
The following tables summarize key pharmacokinetic and toxicity data for caffeine across various species to aid in the selection of appropriate research models and initial dose-finding studies.
Table 1: Comparative Pharmacokinetics of Caffeine
| Species | Model | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Route of Administration | Reference |
| Human (Neonate) | - | ~3-4 days | - | - | IV | [3][4][5] |
| Human (Adult) | - | ~5 hours | - | - | IV | [3][4][5] |
| Mouse (Adult) | CD2F1/Crl BR | - | - | - | IV/Oral | [6] |
| Rat (Adult) | Albino | 3.8 hours | - | - | Oral | [7] |
| Rat (Neonate) | - | Significantly longer than adults | - | - | SC | [8][9] |
| Rabbit (Adult) | New Zealand White | 3.8 hours | 0.20 L/kg/hr | 0.82 L/kg | IV | [7] |
| Piglet (Neonate) | - | Slower elimination compared to other species | - | - | Oral | [10] |
Table 2: Comparative Toxicity of Caffeine
| Species | Model | LD50 | NOAEL | Route of Administration | Reference |
| Mouse | ICR | 185 mg/kg (oral) | 22 mg/kg/day (oral) | Oral | [11] |
| Mouse | CD2F1/Crl BR | 62 mg/kg (IV), 340 mg/kg (oral) | - | IV/Oral | [11] |
| Rat | Albino | 367 mg/kg (oral) | - | Oral | [9][12] |
| Rat (Female) | Albino | 150 mg/kg (100-day oral) | 110 mg/kg/day (100-day oral) | Oral | [13] |
| Rat (Adult) | - | 265 mg/kg (SC) | - | SC | [8][9] |
| Rat (Neonate) | - | 155-220 mg/kg (SC) | - | SC | [8][9] |
| Rabbit | - | - | 20-25 mg/kg/day (developmental toxicity) | Oral | [14] |
| Dog | - | 120-200 mg/kg (toxic dose) | - | - | [14] |
| Piglet | - | - | - | Oral | [15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired concentration. Note that this compound is a 1:1 mixture of caffeine and citric acid, meaning 20 mg of this compound contains 10 mg of caffeine base.[1]
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in Sterile WFI to the desired final concentration (e.g., 20 mg/mL of this compound).
-
Gently agitate the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at room temperature, protected from light.
Protocol 2: Oral Gavage Administration in Mice and Rats
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[17]
-
Syringes
-
Animal scale
-
Permanent marker
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats.[17]
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle with a permanent marker.[18]
-
Gently restrain the animal, ensuring the head and body are in a straight line.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus to the pre-measured mark. Do not force the needle.[18]
-
Administer the this compound solution slowly and steadily.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Intravenous (Tail Vein) Injection in Rats
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile needles (25-27 gauge)[19]
-
Syringes
-
70% ethanol or isopropanol
-
Sterile gauze
Procedure:
-
Warm the rat's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[19]
-
Place the rat in a restrainer.
-
Clean the tail with a 70% alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A "flash" of blood in the hub of the needle may indicate successful placement.[12]
-
Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned. The maximum recommended bolus injection volume is 5 ml/kg.[20]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 4: Blood Sample Collection from the Marginal Ear Vein in Rabbits
Materials:
-
Rabbit restrainer
-
Topical anesthetic cream (e.g., EMLA)
-
Sterile needles (23-25 gauge) or butterfly catheter
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
70% ethanol or isopropanol
-
Sterile gauze
Procedure:
-
Place the rabbit in a restrainer.
-
Apply a topical anesthetic cream to the marginal ear vein and allow it to take effect (approximately 30 minutes).[21]
-
Wipe the ear with a 70% alcohol wipe to clean the area and improve visualization of the vein.
-
Gently warm the ear to further dilate the vein.
-
Occlude the vein at the base of the ear.
-
Insert the needle or butterfly catheter into the marginal ear vein.[22]
-
Collect the desired volume of blood. Up to 10 ml of blood can be collected depending on the size of the rabbit.[19]
-
After collection, remove the needle and apply firm pressure to the site with sterile gauze until bleeding stops.[19]
-
Return the rabbit to its cage and monitor.
Protocol 5: Quantification of Caffeine in Plasma/Serum by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying caffeine in biological samples. The method involves protein precipitation, separation of caffeine from other plasma components on a C18 column, and detection by UV absorbance.
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
Acetonitrile (HPLC grade)
-
Perchloric acid or other protein precipitating agent
-
Caffeine standard
-
Internal standard (e.g., theophylline)
-
Centrifuge
-
Vortex mixer
Procedure (General Overview):
-
Sample Preparation:
-
To a known volume of plasma or serum (e.g., 100 µL), add a known amount of internal standard.
-
Precipitate proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the sample using a mobile phase (e.g., a mixture of water, acetonitrile, and an acid).
-
Detect caffeine and the internal standard using a UV detector at an appropriate wavelength (e.g., 273-280 nm).
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of caffeine.
-
Determine the concentration of caffeine in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
Visualization of Pathways and Workflows
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparative pharmacokinetics of caffeine and three metabolites in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caffeine: cardiorespiratory effects and tissue protection in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline and caffeine disposition in the neonatal piglet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Comparative toxicity of caffeine and aminophylline (theophylline ethylenediamine) in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vetjournal.it [vetjournal.it]
- 11. Interspecies comparison of in vivo caffeine pharmacokinetics in man, monkey, rabbit, rat, and mouse. | Semantic Scholar [semanticscholar.org]
- 12. research.vt.edu [research.vt.edu]
- 13. Interspecies comparison of in vivo caffeine pharmacokinetics in man, monkey, rabbit, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. toxicology.org [toxicology.org]
- 15. This compound does not reduce brain injury following inflammation-amplified hypoxia ischaemia or hypoxia ischaemia in the Newborn Piglet Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caffeine Administration in Piglets with Low Birthweight and Low Vitality Scores, and Its Effect on Physiological Blood Profile, Acid–Base Balance, Gas Exchange, and Infrared Thermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caffeine reduces apnea frequency and enhances ventilatory long-term facilitation in rat pups raised in chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. depts.ttu.edu [depts.ttu.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Notes and Protocols for Measuring Caffeine Citrate Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of caffeine and its primary metabolites—paraxanthine, theobromine, and theophylline—in biological matrices. The protocols are designed for researchers in clinical pharmacology, drug metabolism, and therapeutic drug monitoring.
Introduction
Caffeine, administered clinically as caffeine citrate, is a widely used therapeutic agent, particularly in neonates for the treatment of apnea of prematurity.[1][2][3] Accurate measurement of caffeine and its active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic pathways.[4][5][6][7] The primary metabolites, paraxanthine, theobromine, and theophylline, also exhibit pharmacological activity and contribute to the overall therapeutic and potential toxic effects of the drug.[4]
Caffeine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP1A2 through demethylation.[8][9] Other enzymes, such as N-acetyltransferase 2 (NAT2), are also involved in its metabolic pathways.[8] The maturation of these enzymatic pathways is delayed in infants, leading to a significantly longer half-life of caffeine compared to adults.[8][10][11]
This document outlines validated analytical methods for the simultaneous quantification of caffeine and its major metabolites, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Caffeine
The metabolism of caffeine primarily occurs in the liver, involving a series of demethylation and oxidation reactions. The major metabolic pathways are illustrated in the diagram below.
Caption: Major metabolic pathways of caffeine.
Analytical Techniques and Protocols
A variety of analytical methods are available for the quantification of caffeine and its metabolites. The choice of technique often depends on the required sensitivity, selectivity, and the available instrumentation. High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.[4][12][13] However, HPLC with UV detection remains a robust and more accessible alternative.[1][14] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the analytes.[15][16][17]
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous quantification of caffeine and its metabolites in plasma and urine.[4][12][13]
A. Sample Preparation: Protein Precipitation (for Plasma/Serum)
This is a simple and rapid method for sample cleanup.[4]
Caption: Protein precipitation workflow for plasma/serum samples.
Experimental Protocol:
-
Pipette 30 µL of plasma or serum into a microcentrifuge tube.[4]
-
Add 100 µL of methanol containing the internal standard (e.g., caffeine-d9, paraxanthine-d3) and 125 mM formic acid. The addition of formic acid can help to improve the purity of the analytes in the supernatant.[4]
-
Vortex the mixture for 5 minutes.[4]
-
Centrifuge at 17,900 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system.[4]
B. Sample Preparation: Solid Phase Extraction (SPE) (for Urine)
SPE is a more rigorous cleanup method that can be beneficial for complex matrices like urine.[13][18]
Caption: Solid phase extraction workflow for urine samples.
Experimental Protocol:
-
Pipette 100 µL of urine into a tube and dilute with 10 mL of 0.1% acetic acid containing the internal standard.[18]
-
Pre-activate a Sep-Pak C18 cartridge.[18]
-
Load 1 mL of the diluted urine sample onto the cartridge.[18]
-
Wash the cartridge twice with 1 mL of 0.1% formic acid.[19]
-
Elute the analytes with 1 mL of methanol.[19]
-
Dry the eluate under a stream of nitrogen gas.[19]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[19]
-
Inject 5 µL into the HPLC-MS/MS system.[19]
C. HPLC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. Total run time: 6 minutes.[4] |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | Caffeine: 195.1 -> 138.1; Paraxanthine: 181.1 -> 124.1; Theobromine: 181.1 -> 124.1; Theophylline: 181.1 -> 124.1 |
Quantitative Data Summary (HPLC-MS/MS)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Caffeine | 4.1 - 3000[4] | 4.1[4] | 0.55 - 6.24[4] | 1.96 - 9.12[4] | 97.7 - 109[4] |
| Paraxanthine | 4.1 - 3000[4] | 4.1[4] | 0.55 - 6.24[4] | 1.96 - 9.12[4] | 97.7 - 109[4] |
| Theobromine | 4.1 - 3000[4] | 4.1[4] | 0.55 - 6.24[4] | 1.96 - 9.12[4] | 97.7 - 109[4] |
| Theophylline | 4.1 - 3000[4] | 4.1[4] | 0.55 - 6.24[4] | 1.96 - 9.12[4] | 97.7 - 109[4] |
II. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A cost-effective and reliable method suitable for therapeutic drug monitoring where high sensitivity is not the primary requirement.[1][14]
A. Sample Preparation: Solid Phase Extraction (SPE) (for Plasma/Serum)
Experimental Protocol:
-
To 150 µL of plasma, add 100 µL of the internal standard working solution.[1]
-
Add 350 µL of 10% (v/v) acetic acid and 400 µL of water.[1]
-
Vortex for 20 seconds and centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]
-
Load the supernatant onto a pre-activated SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol.[1]
-
Elute the analytes with 1 mL of a methanol-2% acetic acid (70:30) solution.[1]
-
Dry the eluate under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 50 µL of mobile phase, filter, and inject 15 µL into the HPLC system.[1]
B. HPLC-UV Parameters
| Parameter | Setting |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[14] |
| Mobile Phase | Methanol and water (80:20)[14] |
| Flow Rate | 1.0 mL/min[20] |
| Detection Wavelength | 210 nm[14] or 273 nm[21] |
| Column Temperature | Ambient |
Quantitative Data Summary (HPLC-UV)
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Caffeine | 0.1 - 40[1][2] | 0.1[2] | < 10[1][2] | < 10[1][2] | 96.5 - 105.2[1][2] | 102[1] |
| Paraxanthine | 0.1 - 40[1][2] | 0.1[2] | < 10[1][2] | < 10[1][2] | 96.5 - 105.2[1][2] | 96[1] |
| Theobromine | 0.1 - 40[1][2] | 0.1[2] | < 10[1][2] | < 10[1][2] | 96.5 - 105.2[1][2] | 92[1] |
| Theophylline | 0.1 - 40[1][2] | 0.1[2] | < 10[1][2] | < 10[1][2] | 96.5 - 105.2[1][2] | 95[1] |
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific method for the analysis of caffeine and its metabolites, though it typically requires a derivatization step.[15][16][17]
A. Sample Preparation and Derivatization (for Urine)
Experimental Protocol:
-
Adjust the pH of the urine sample to 6.
-
Perform solid-phase extraction.
-
Derivatize the dried eluate with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[15][16][17]
B. GC-MS Parameters
| Parameter | Setting |
| GC System | Standard GC with a mass selective detector |
| Column | Capillary column suitable for drug analysis (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of derivatized analytes |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Quantitative Data Summary (GC-MS)
| Analyte | Linearity Range | Precision (%RSD) | Accuracy (%) |
| Caffeine and Metabolites | Correlation coefficient >0.99[15] | Within 15% acceptance range[15] | Within 15% acceptance range[15] |
Conclusion
The choice of analytical method for the determination of caffeine and its metabolites should be based on the specific requirements of the study. HPLC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies and the analysis of low-concentration samples. HPLC-UV provides a robust and cost-effective alternative for routine therapeutic drug monitoring. GC-MS is a highly specific method, particularly useful when dealing with complex matrices, although it involves an additional derivatization step. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate methods for the accurate quantification of caffeine and its major metabolites.
References
- 1. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeine for the Pharmacological Treatment of Apnea of Prematurity in the NICU: Dose Selection Conundrum, Therapeutic Drug Monitoring and Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. This compound treatment for extremely premature infants with apnea: population pharmacokinetics, absolute bioavailability, and implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Maturation of caffeine metabolic pathways in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. jetir.org [jetir.org]
- 15. Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 17. madbarn.com [madbarn.com]
- 18. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities | MDPI [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Application Notes: Caffeine Citrate in Respiratory Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine citrate, a methylxanthine, is a cornerstone therapy for apnea of prematurity (AOP) and has demonstrated significant benefits in reducing the incidence of bronchopulmonary dysplasia (BPD) in preterm infants.[1][2][3] Its well-characterized effects on the central nervous system and respiratory muscles make it an invaluable tool in preclinical and clinical respiratory research.[4] These notes provide a comprehensive overview of the application of this compound in various research models, detailing its mechanisms of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action
This compound's primary mechanism involves the non-selective competitive antagonism of adenosine A1 and A2A receptors.[5][6][7] Adenosine typically exerts an inhibitory effect on inspiratory neurons; by blocking these receptors, caffeine stimulates the central respiratory drive.[1][7]
Key downstream effects relevant to respiratory research include:
-
Central Respiratory Stimulation: Direct stimulation of the medullary respiratory centers.[4][6]
-
Enhanced Chemosensitivity: Increased sensitivity of central chemoreceptors to carbon dioxide (CO₂), a critical factor in regulating breathing.[2][6]
-
Improved Diaphragmatic Function: Enhancement of diaphragmatic contractility and electrical activity, which improves respiratory muscle strength and reduces fatigue.[5][8][9]
-
Anti-Inflammatory and Protective Effects: In models of lung injury, caffeine has been shown to reduce inflammation, oxidative stress, and apoptosis, offering protection against hyperoxia-induced damage, a key factor in BPD development.[10][11][12][13]
Caption: Key signaling pathways modulated by this compound in respiratory research.
Data Presentation: Quantitative Effects
Table 1: Summary of this compound Dosing in Preclinical Respiratory Models
| Research Model | Condition Investigated | This compound Dose | Route | Key Quantitative Findings & References |
| Neonatal Rat Pups | Apnea of Prematurity (AOP) | 20 mg/kg | i.p. | Increased minute ventilation; negatively correlated with apnea frequency (r² = 0.52).[7][14] |
| Neonatal Rat Pups | Hyperoxia-Induced Lung Injury (BPD Model) | 20 mg/kg/day | i.p. | Ameliorated impaired lung growth; increased levels of cAMP, phosphorylated eNOS, and BH4 in lung tissue.[13][15] |
| Neonatal Mice | Hyperoxia-Induced Lung Injury (BPD Model) | 10-20 mg/kg/day | i.p. | Reduced oxidative stress and inflammatory infiltration; inhibited NLRP3 inflammasome and NF-κB pathways.[12] |
| Human Respiratory Epithelial Cells (in vitro) | Mucociliary Clearance | 1-10 mM | Apical | Produced a concentration-dependent increase in ciliary beat frequency (CBF).[16] |
| Type II Alveolar Epithelial Cells (in vitro) | Hyperoxia-Induced Injury | 50 µM | In medium | Inhibited apoptosis, promoted proliferation, and reduced oxidative stress by inhibiting the A2AR/cAMP/PKA signaling pathway.[17] |
Table 2: Effects of this compound on Respiratory Parameters in Preterm Neonates
| Parameter Measured | this compound Dose | Observed Effect | References | | :--- | :--- | :--- | | Diaphragmatic Electrical Activity (Edi) | 20 mg/kg (Loading Dose) | 68% increase in the inspiratory peak Edi.[6][18] | | Central Apnea (>5s) | 20 mg/kg (Loading Dose) | Significant reduction in the number of 5-to-10-second-long central apneas (from 12±11 to 7±7 episodes/30 min).[19][20] | | Extubation Failure | 5-10 mg/kg/day (Maintenance) | Reduced risk of extubation failure and duration of mechanical ventilation.[21][22] | | Incidence of BPD | Early Initiation (≤2 days of life) | Significantly decreased incidence of BPD or all-cause mortality (64% vs. 88% in late initiation group).[23][24] |
Experimental Protocols & Workflows
Protocol 1: Neonatal Rat Model of Apnea (Chronic Intermittent Hypoxia)
This model is designed to mimic the recurrent hypoxemic episodes experienced by preterm infants with apnea.[14]
Methodology:
-
Animals: Use neonatal Sprague-Dawley or Wistar rat pups, starting from postnatal day 3 (P3) to P12.
-
Hypoxia Exposure: Place pups in a specialized chamber with computer-controlled gas levels. Expose them to chronic intermittent hypoxia (CIH). A typical cycle is 5% O₂ for 100 seconds, followed by a rapid return to 21% O₂ for 10 minutes. This cycle is repeated 6 times per hour, 24 hours a day.[14]
-
Caffeine Administration: On the day of measurement (e.g., P12), administer a single intraperitoneal (i.p.) injection of this compound (20 mg/kg) or an equivalent volume of saline for the control group.[14]
-
Respiratory Measurement: Following injection, place the pup in a whole-body plethysmography chamber to measure respiratory parameters. Record minute ventilation, tidal volume, respiratory rate, and the frequency and duration of apneic events under normoxic conditions.
-
Data Analysis: Compare the respiratory parameters between the caffeine-treated and saline-treated groups.
Caption: Workflow for the neonatal rat model of chronic intermittent hypoxia.
Protocol 2: Neonatal Rodent Model of Bronchopulmonary Dysplasia (Hyperoxia-Induced Lung Injury)
This is the most common model used to study the pathogenesis of BPD and evaluate therapeutic interventions like caffeine.[12][15]
Methodology:
-
Animals: Use newborn (<24 hours old) Sprague-Dawley rat pups or C57BL/6 mice and their dams.
-
Hyperoxia Exposure: Place the animals in a sealed chamber continuously exposed to high oxygen concentration (e.g., 85-95% O₂) for 10 to 21 days. Control litters are kept in room air (21% O₂). Dams are rotated between hyperoxia and normoxia every 24 hours to prevent oxygen toxicity.
-
Caffeine Administration: Treat pups daily with an i.p. injection of this compound (e.g., 20 mg/kg) or saline.[15]
-
Tissue Collection: At the end of the exposure period (e.g., day 10 or 21), euthanize the pups and harvest the lungs.
-
Analysis:
-
Histology: Fix one lung in formalin for paraffin embedding. Perform Hematoxylin and Eosin (H&E) staining to assess alveolar simplification (measured by radial alveolar count and mean linear intercept).
-
Molecular Analysis: Snap-freeze the other lung in liquid nitrogen for subsequent protein and RNA analysis. Use Western blotting or ELISA to quantify proteins in relevant pathways (e.g., eNOS, GCH1, NF-κB) and assess markers of oxidative stress and apoptosis.[10][12][15]
-
Caption: Workflow for the rodent model of hyperoxia-induced lung injury.
Protocol 3: In Vitro Hyperoxia Model Using Lung Epithelial Cells
This protocol allows for the investigation of direct cellular and molecular mechanisms of caffeine's protective effects, independent of systemic physiological responses.[10][17]
Methodology:
-
Cell Culture: Culture a suitable lung epithelial cell line (e.g., mouse Type II alveolar epithelial cells, MLE-12) in standard culture medium until they reach approximately 70-80% confluency.
-
Experimental Groups: Divide cells into groups:
-
Normoxia Control (21% O₂)
-
Hyperoxia Control (e.g., 95% O₂, 5% CO₂)
-
Hyperoxia + this compound (e.g., 50 µM)[17]
-
-
Exposure: Place the hyperoxia plates in a sealed, humidified incubator flushed with the hyperoxic gas mixture for a specified duration (e.g., 24-48 hours).
-
Analysis:
-
Cell Viability: Use assays like MTT or CCK8 to quantify cell survival.[10]
-
Apoptosis: Measure apoptosis using flow cytometry (Annexin V/PI staining) or by Western blot analysis of key apoptotic proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2).[10]
-
Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[10]
-
Signaling Pathways: Analyze protein expression and phosphorylation in target pathways (e.g., A2AR/cAMP/PKA) via Western blot.[17]
-
Caption: Workflow for an in vitro hyperoxia model using lung epithelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeine and Clinical Outcomes in Premature Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeine - Wikipedia [en.wikipedia.org]
- 4. The Use of this compound for Respiratory Stimulation in Acquired Central Hypoventilation Syndrome: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effect of this compound on diaphragmatic electrical activity in pre-term newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Direct Effect of Caffeine on Diaphragmatic Muscles in Preterm Babies Through Ultrasonographic Examination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the role and mechanism of this compound in the treatment of bronchopulmonary dysplasia in preterm infants [jcp.xinhuamed.com.cn]
- 11. Caffeine: The Story beyond Oxygen-Induced Lung and Brain Injury in Neonatal Animal Models—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeine prevents hyperoxia-induced lung injury in neonatal mice through NLRP3 inflammasome and NF-κB pathway | springermedizin.de [springermedizin.de]
- 13. Caffeine Ameliorates Hyperoxia-Induced Lung Injury by Protecting GCH1 Function in Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caffeine reduces apnea frequency and enhances ventilatory long-term facilitation in rat pups raised in chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Caffeine ameliorates hyperoxia-induced lung injury by protecting GCH1 " by Xigang Jing, Yi-Wen Huang et al. [institutionalrepository.aah.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. journals.plos.org [journals.plos.org]
- 19. The effect of this compound on neural breathing pattern in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Association of Caffeine Daily Dose With Respiratory Outcomes in Preterm Neonates: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Timing and Dosing of this compound in Preterm Neonates for the Prevention of Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Caffeine Citrate Dosing for Maximal Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing caffeine citrate dosage for maximal therapeutic effect. The following information is intended for research and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing regimen for this compound in premature infants with apnea?
A standard and widely accepted dosing regimen for this compound in the treatment of apnea of prematurity is an initial loading dose of 20 mg/kg, followed by a daily maintenance dose of 5 mg/kg.[1][2][3] This regimen has been the basis for FDA approval for this indication.[1][4] It is important to note that the dose of caffeine base is half the dose of this compound; for example, 20 mg of this compound is equivalent to 10 mg of caffeine base.[2][5]
Q2: When should a higher maintenance dose of this compound be considered?
Higher maintenance doses may be considered if the infant persists in having apneic episodes.[5] Some studies have explored maintenance dosages ranging from 10 mg/kg/day to as high as 20 mg/kg/day.[1][5] In neonates younger than 28 weeks gestational age, maintenance doses greater than 7.9 mg/kg/day have been shown to be safe and associated with a decreased need for clinical interventions.[6][7]
Q3: What is the primary mechanism of action of this compound?
This compound acts as a central nervous system stimulant.[8][9] Its primary mechanism is the antagonism of adenosine receptors, specifically the A1 and A2A subtypes.[8][10][11] By blocking these receptors, caffeine reduces the inhibitory effects of adenosine, leading to increased respiratory drive and stimulation of the medullary respiratory centers.[8][9][11]
Q4: What are the target therapeutic plasma concentrations for caffeine?
The therapeutic plasma concentration range for caffeine is generally considered to be between 8 and 30 mg/L.[2] Some studies suggest a target trough concentration of 15 mg/L for efficacy.[12] Serious toxicity has been associated with serum levels exceeding 50 mg/L.[13]
Q5: How should this compound levels be monitored during an experiment?
Periodic monitoring of serum caffeine concentrations can help avoid toxicity.[13] Blood samples for monitoring caffeine levels should be obtained just before the next dose (trough level) in cases of inadequate response, and 2 to 4 hours after the previous dose (peak level) when toxicity is suspected.[2] Baseline serum caffeine levels should be measured in infants previously treated with theophylline and in those born to mothers who consumed caffeine before delivery.[2][13]
Troubleshooting Guide
Issue: The subject is not responding to the standard this compound dose.
-
Possible Cause: Sub-therapeutic plasma concentrations due to individual variations in metabolism and clearance.[3]
-
Troubleshooting Steps:
-
Confirm adherence to the prescribed dosing regimen.
-
Measure trough plasma caffeine concentration to ensure it is within the therapeutic range (8-30 mg/L).[2]
-
If levels are sub-therapeutic, consider a gradual increase in the maintenance dose, for example, to 10 mg/kg/day, with careful monitoring for adverse effects.[5]
-
For persistent apnea, a second loading dose of 10 mg/kg may be considered.[9]
-
Issue: The subject is exhibiting signs of caffeine toxicity (e.g., tachycardia, jitteriness, feeding intolerance).
-
Possible Cause: Supra-therapeutic plasma concentrations.
-
Troubleshooting Steps:
-
Withhold the next dose of this compound.[5]
-
Measure peak plasma caffeine concentration to confirm toxicity (levels > 50 mg/L are considered toxic).[13]
-
Monitor vital signs, particularly heart rate.[5]
-
Once symptoms resolve and plasma levels decline to a safe range, consider restarting at a lower maintenance dose.
-
Issue: Unexpected variability in subject response to the same dose.
-
Possible Cause: Genetic variations in the enzymes responsible for caffeine metabolism (e.g., CYP1A2) and in adenosine receptors can contribute to interindividual variability in clinical response.[3][10]
-
Troubleshooting Steps:
-
If available, consider pharmacogenetic testing to identify polymorphisms that may affect caffeine metabolism and response.
-
Individualize dosing based on therapeutic drug monitoring rather than relying solely on weight-based calculations.
-
Data Presentation
Table 1: Recommended Dosing Regimens for this compound in Apnea of Prematurity
| Dose Type | Standard Regimen | Higher Dose Regimen |
| Loading Dose | 20 mg/kg | 20 mg/kg |
| Maintenance Dose | 5 mg/kg/day | 10-20 mg/kg/day |
Table 2: Therapeutic and Toxic Plasma Concentrations of Caffeine
| Concentration Type | Plasma Level (mg/L) |
| Therapeutic Range | 8 - 30 |
| Levels Associated with Toxicity | > 50 |
Experimental Protocols
Protocol 1: Measurement of Plasma Caffeine Concentration using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Specific parameters may need to be optimized based on the available equipment and reagents.
-
Sample Preparation:
-
Collect a blood sample (e.g., 0.5-1 mL) in a tube containing an appropriate anticoagulant.
-
Centrifuge the sample to separate the plasma.
-
Perform a solid-phase or liquid-liquid extraction to isolate caffeine from plasma proteins and other interfering substances. A simple method involves protein precipitation with an organic solvent like methanol.[14]
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v).[14]
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Injection: Inject a fixed volume of the extracted sample into the HPLC system.
-
Detection: Use a UV detector set at a wavelength of approximately 254 nm or 273 nm.[15]
-
Quantification: Create a standard curve using known concentrations of caffeine. Calculate the caffeine concentration in the plasma sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway
References
- 1. publications.aap.org [publications.aap.org]
- 2. drugs.com [drugs.com]
- 3. Frontiers | Caffeine for the Pharmacological Treatment of Apnea of Prematurity in the NICU: Dose Selection Conundrum, Therapeutic Drug Monitoring and Genetic Factors [frontiersin.org]
- 4. Caffeine for preterm infants: Fixed standard dose, adjustments for age or high dose? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. starship.org.nz [starship.org.nz]
- 6. Apnea of Prematurity: Caffeine Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apnea of prematurity: caffeine dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. mombaby.org [mombaby.org]
- 10. scielo.br [scielo.br]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Cafcit (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. A simplified method for the measurement of caffeine in plasma and brain: evidence for a cortical-subcortical caffeine concentration differential in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
issues with caffeine citrate solubility and how to solve them
Welcome to the technical support center for caffeine citrate solubility. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a salt formed from the combination of caffeine and citric acid.[1][2] The addition of citric acid significantly enhances the aqueous solubility and stability of caffeine, which is otherwise only sparingly soluble in water at room temperature.[1][3][4][5] This improved solubility is crucial for the preparation of liquid formulations suitable for oral or intravenous administration in research and clinical settings, ensuring accurate dosing and bioavailability.[1][5]
Q2: I'm observing precipitation in my this compound solution. What are the common causes?
A2: Precipitation in this compound solutions can be attributed to several factors:
-
Temperature Fluctuations: this compound's solubility is temperature-dependent, with significantly higher solubility in warmer water.[4][6] If a solution is prepared at an elevated temperature and then cooled, the this compound may precipitate out as the solution becomes supersaturated at the lower temperature.
-
Incorrect pH: The optimal pH for a stable this compound solution is typically between 4.2 and 5.2.[2][7] Deviations from this range can affect the ionization state of both caffeine and citric acid, potentially reducing solubility.
-
High Concentration: Attempting to prepare a solution with a concentration exceeding the solubility limit at a given temperature will result in undissolved solid or precipitation upon cooling.
-
Interaction with Other Components: If other substances are added to the solution, they may interact with the this compound, leading to the formation of less soluble complexes.
Q3: Can I use solvents other than water to dissolve this compound?
A3: While this compound is freely soluble in water, it is also reported to be soluble in alcohol.[7] However, for most biological and pharmaceutical applications, sterile water for injection is the recommended and most common solvent.[7][8] The use of other solvents would require validation to ensure the stability and compatibility of the this compound for the intended experiment.
Q4: How does pH affect the stability of a this compound solution?
A4: The pH of the solution is critical for maintaining the stability of this compound and the efficacy of any preservatives used. A pH range of 4.2 to 5.2 is generally recommended.[2][7] For instance, if potassium sorbate is used as a preservative, it is most effective at a pH below 6.[7] Sodium citrate is often used as a buffering agent to maintain the pH within the optimal range.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy or Hazy Solution | Incomplete dissolution of this compound. | 1. Gently warm the solution while stirring continuously. 2. Ensure the pH is within the optimal range (4.2-5.2). 3. If the issue persists, consider preparing a more dilute solution. |
| Crystals form upon cooling | The solution is supersaturated at room temperature. | 1. Prepare the solution at the temperature it will be stored and used, if possible. 2. If heating is necessary for dissolution, cool the solution slowly while stirring to prevent rapid crystallization. 3. Consider preparing a less concentrated stock solution and diluting it as needed. |
| Difficulty dissolving the powder | Insufficient solvent or low temperature. | 1. Increase the volume of the solvent. 2. Gently heat the solvent (e.g., to 60-80°C) before or during the addition of the this compound powder.[9] 3. Ensure vigorous and continuous mixing.[8] |
| Solution appears viscous or sticky | High concentration leading to a syrupy consistency. | 1. This can occur when evaporating the solvent to obtain solid this compound.[10] 2. Dilute the solution with additional solvent to reduce the viscosity. |
Quantitative Solubility Data
The solubility of caffeine and this compound is influenced by the solvent and temperature. The presence of citric acid markedly increases the aqueous solubility of caffeine.
| Compound | Solvent | Temperature | Solubility | Reference |
| Caffeine | Water | Room Temperature | ~16.7 - 21.7 mg/mL | [4] |
| Caffeine | Water | Boiling | ~667 mg/mL | [6] |
| Caffeine | Ethanol | Room Temperature | ~15.2 mg/mL | [4] |
| This compound | Water | Room Temperature | ~660 mg/mL (66 g/100 mL) | [2] |
| This compound | Warm Water | - | ~250 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Standard 20 mg/mL this compound Oral/IV Solution
This protocol is adapted from pharmaceutical preparations for clinical use and can be scaled for experimental purposes.[3][7][11]
Materials:
-
Caffeine (anhydrous), USP grade
-
Citric Acid (monohydrate), USP grade
-
Sodium Citrate (dihydrate), USP grade (for pH adjustment)
-
Sterile Water for Injection, USP
Procedure:
-
Calculate Quantities: For each mL of final solution, you will need:
-
10 mg Caffeine (anhydrous)
-
5 mg Citric Acid (monohydrate)
-
8.3 mg Sodium Citrate (dihydrate)
-
-
Dissolution: a. In a sterile container, measure approximately 80% of the final required volume of Sterile Water for Injection. b. While stirring, gently heat the water to between 60-80°C to aid dissolution.[9] c. Sequentially add the caffeine, citric acid, and sodium citrate to the warm water, ensuring each component is fully dissolved before adding the next.[8]
-
pH Adjustment: a. Allow the solution to cool to room temperature. b. Measure the pH of the solution. It should be between 4.2 and 5.2.[7][8] c. If necessary, adjust the pH with a dilute solution of citric acid or sodium citrate.
-
Final Volume Adjustment: a. Add Sterile Water for Injection to reach the final desired volume. b. Mix the solution thoroughly.
-
Sterilization: a. For sterile applications, filter the solution through a 0.22-µm sterile filter into a sterile container.[7][8]
Protocol 2: Simple Preparation of this compound Solution from Powder
This is a simplified protocol for research applications where pharmaceutical-grade formulation is not required.
Materials:
-
This compound powder
-
Sterile deionized water
Procedure:
-
Determine Concentration: Decide on the final concentration of your solution. Be aware of the solubility limits at your working temperature.
-
Weigh Powder: Accurately weigh the required amount of this compound powder.
-
Dissolution: a. In a suitable container, add the weighed this compound to approximately 80% of the final volume of sterile water. b. Stir the mixture. Gentle warming can be applied if dissolution is slow.
-
Final Volume: Once the powder is completely dissolved, add sterile water to reach the final desired volume and mix well.
Visualizations
Signaling Pathway of Caffeine
Caffeine's primary mechanism of action is as an antagonist of adenosine receptors, which leads to a stimulant effect on the central nervous system and respiratory system.[1][12][13][14]
Caption: Mechanism of action of caffeine as an adenosine receptor antagonist.
Experimental Workflow for Preparing a Sterile this compound Solution
This workflow outlines the key steps for preparing a sterile this compound solution for experimental use.
Caption: Workflow for the preparation of a sterile this compound solution.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. globalrph.com [globalrph.com]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. CAS 69-22-7: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. uspharmacist.com [uspharmacist.com]
- 8. medisca.net [medisca.net]
- 9. CN106420599B - Preparation method of citric acid caffeine injection - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Soluble Caffeine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. This compound Reagent [benchchem.com]
Technical Support Center: Managing Caffeine Citrate-Induced Tachycardia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering caffeine citrate-induced tachycardia in animal models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism behind this compound-induced tachycardia in animal models?
This compound primarily induces tachycardia through the blockade of adenosine receptors, particularly the A1 and A2A subtypes.[1][2][3] Adenosine normally exerts a negative chronotropic (heart rate slowing) effect.[1] By antagonizing these receptors, caffeine removes this natural brake, leading to an increased heart rate.[1][3] Additionally, caffeine can alter intracellular calcium homeostasis by inhibiting phosphodiesterase, which contributes to its positive inotropic and chronotropic effects.[1]
2. Is the tachycardic response to this compound dose-dependent?
Yes, this compound induces a dose-dependent increase in heart rate.[1][4] Higher doses generally produce a more pronounced and sustained tachycardic effect.[4] However, very high doses can lead to more complex cardiovascular responses, including arrhythmias.[4][5]
3. What are the typical doses of this compound that induce tachycardia in common animal models?
The dose required to induce tachycardia varies depending on the animal model and route of administration. For instance, in Wistar rats, a single oral dose of 45 mg/kg has been shown to cause a significant and lasting increase in heart rate.[4] In another study with Wistar rats, an intraperitoneal injection of 50 mg/kg of caffeine led to a significant increase in heart rate.[6][7] In murine hearts, a concentration of 1 mM caffeine increased the frequency of ventricular tachycardia.[8]
4. How can I monitor for this compound-induced tachycardia in my animal models?
The most common method for monitoring tachycardia is through electrocardiogram (ECG) recordings.[4][6][7] This can be achieved using telemetry transmitters for continuous monitoring in conscious, freely moving animals, or with surface electrodes in anesthetized animals.[4] Key parameters to analyze include the heart rate (beats per minute) and any changes in the ECG waveform, such as shortened RR, QRS, and QT intervals.[6][7]
5. What are the potential interventions to manage or reverse this compound-induced tachycardia in an experimental setting?
Several pharmacological interventions can be considered:
-
Beta-blockers: β1-selective blockers like esmolol and metoprolol have been shown to be effective in treating caffeine-induced tachydysrhythmias.[9] They work by blocking the effects of catecholamines on the heart.
-
Adenosine Receptor Agonists: Since caffeine is an adenosine antagonist, administering an adenosine agonist can help to counteract its effects. However, their short half-life can be a limitation.[10]
-
Calcium Channel Blockers: Agents like diltiazem have been shown to suppress caffeine-induced arrhythmogenic effects by modulating intracellular calcium release.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant tachycardia observed after this compound administration. | Insufficient Dose: The administered dose may be too low for the specific animal model, strain, or age. | Increase the dose of this compound in a stepwise manner in a pilot study to determine the optimal dose for inducing tachycardia. Review literature for established dose ranges in your specific model.[1][4] |
| Route of Administration: The absorption and bioavailability of caffeine can vary significantly with the route of administration (e.g., oral, intraperitoneal, intravenous). | Consider a different route of administration that ensures more rapid and complete absorption, such as intraperitoneal or intravenous injection.[1][4] | |
| Animal Strain/Species Differences: There can be significant metabolic and physiological differences between animal strains and species. | Consult literature specific to your animal model to ensure you are using an appropriate strain and that your expectations are aligned with published findings. | |
| Excessive tachycardia or arrhythmias leading to animal distress or mortality. | Caffeine Overdose: The administered dose is too high, leading to cardiotoxicity. | Immediately discontinue caffeine administration. Administer supportive care. Consider the use of a short-acting beta-blocker like esmolol to control heart rate.[9][11] Reduce the this compound dose in subsequent experiments. |
| Interaction with Anesthesia: Some anesthetics can sensitize the myocardium to the arrhythmogenic effects of caffeine. | If using anesthesia, select an agent with minimal cardiovascular side effects. If possible, use telemetry in conscious animals to avoid the confounding effects of anesthesia.[4] | |
| Variability in tachycardic response between animals. | Individual Animal Differences: Biological variability is inherent in animal studies. | Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions for all animals (e.g., time of day, fasting state). |
| Inaccurate Dosing: Errors in calculating or administering the dose can lead to variability. | Double-check all dose calculations and ensure accurate administration techniques. |
Quantitative Data Summary
Table 1: Effect of this compound on Heart Rate in Wistar Rats
| Dose (Oral) | Mean Heart Rate (bpm) ± SD (Control) | Mean Heart Rate (bpm) ± SD (Caffeine Treated) | p-value | Reference |
| 50 mg/kg (IP) | 249.2 ± 21.26 | 303.7 ± 7.194 | p=0.0004 | [6][7] |
Table 2: Dose-Dependent Effects of Caffeine on Cardiovascular Parameters in Rats
| Caffeine Dose (Oral) | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| 5 mg/kg | Early, dose-dependent increase | Early, dose-dependent increase | [4] |
| 15 mg/kg | Early, dose-dependent increase | Early, dose-dependent increase | [4] |
| 45 mg/kg | Early, pronounced, and prolonged increase | Biphasic response: early increase followed by a decrease | [4] |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Tachycardia in Wistar Rats (Telemetry)
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Implant a telemetry transmitter in the peritoneal cavity.[4]
-
Place the pressure catheter in the aorta for blood pressure measurement.[4]
-
Subcutaneously place electrodes for ECG recording.[4]
-
Allow for a post-operative recovery period of at least one week.
-
-
Caffeine Administration:
-
Data Acquisition and Analysis:
-
Continuously record ECG and blood pressure data using the telemetry system.
-
Analyze the data to determine heart rate (bpm), and observe any changes in the ECG waveform.
-
Compare the data from the caffeine-treated group to the control group.
-
Protocol 2: Evaluation of an Intervention for Caffeine-Induced Tachycardia
-
Induction of Tachycardia:
-
Follow the procedures in Protocol 1 to induce tachycardia with a predetermined effective dose of this compound.
-
-
Intervention Administration:
-
Once tachycardia is established, administer the therapeutic agent (e.g., esmolol, diltiazem) via an appropriate route (e.g., intravenous).
-
A control group should receive a vehicle for the therapeutic agent.
-
-
Data Monitoring and Analysis:
-
Continuously monitor ECG and blood pressure.
-
Analyze the data to determine the effect of the intervention on heart rate and any arrhythmias.
-
Compare the response in the intervention group to the control group.
-
Visualizations
References
- 1. Caffeine: cardiorespiratory effects and tissue protection in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cardiovascular effects of caffeine using telemetric monitoring in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine and cardiac arrhythmias. An experimental study in dogs with review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of electrocorticographic, electromyographic and electrocardiographic recordings after the use of caffeine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Caffeine-induced arrhythmias in murine hearts parallel changes in cellular Ca(2+) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Early and Late Effects of Adenosine in Experimental Ventricular Tachycardia - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 11. droracle.ai [droracle.ai]
Technical Support Center: Protocol Adjustments for Age-Dependent Caffeine Citrate Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding protocol adjustments for age-dependent caffeine citrate metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is age a critical factor in determining this compound dosage?
A1: Age is a primary determinant of this compound dosage due to significant developmental changes in drug metabolism, particularly in neonates and infants. The hepatic enzyme system, primarily cytochrome P450 1A2 (CYP1A2), is immature in newborns, leading to a drastically slower clearance of caffeine.[1][2][3] In premature infants, the half-life of caffeine can be up to 100 hours, compared to just 3-5 hours in adults.[1][4][5] As infants mature, CYP1A2 activity increases, and by 3-4.5 months of age, caffeine metabolism approaches adult levels.[1] Children from one year to adolescence metabolize caffeine about twice as fast as non-smoking adults.[6] These age-dependent variations necessitate careful dose adjustments to maintain therapeutic concentrations while avoiding toxicity.
Q2: What are the standard loading and maintenance doses for this compound in neonates for apnea of prematurity?
A2: The standard dosing regimen for this compound in neonates for the treatment of apnea of prematurity typically consists of a loading dose followed by a daily maintenance dose. The recommended loading dose is 20 mg/kg of this compound (equivalent to 10 mg/kg of caffeine base), administered intravenously over 30 minutes.[7][8][9] The maintenance dose, starting 24 hours after the loading dose, is typically 5 mg/kg of this compound once daily.[7][8][9] This regimen is designed to rapidly achieve and then maintain therapeutic plasma concentrations.
Q3: Is therapeutic drug monitoring (TDM) for this compound always necessary?
A3: Routine therapeutic drug monitoring (TDM) for this compound is a subject of debate.[2][3][10] Due to its wide therapeutic index, many clinicians argue that for standard dosing regimens in neonates, routine monitoring is unnecessary as most infants will achieve therapeutic levels.[2][3] However, TDM may be beneficial in specific clinical scenarios, such as lack of therapeutic response, suspected toxicity, presence of renal or hepatic impairment, or when using higher-than-standard doses.[3][7] The generally accepted therapeutic range for caffeine in neonates is 5-20 mg/L, although some suggest a wider range of 8-40 mg/L may be more appropriate.[7][10]
Q4: What are the primary metabolic pathways for caffeine, and how do they differ with age?
A4: Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its demethylation. In adults, less than 2% of caffeine is excreted unchanged in the urine.[11] In contrast, due to the immaturity of hepatic enzymes, approximately 85% of a caffeine dose is excreted unchanged in the urine of neonates.[11] The main metabolic pathways include:
-
N-demethylation: This process, primarily mediated by CYP1A2, is significantly reduced in neonates and matures with postnatal age.[1]
-
8-hydroxylation: This pathway also contributes to caffeine metabolism.
-
Acetylation: This is another metabolic route that shows age-dependent maturation.[10]
The maturation of these pathways is more dependent on postnatal age than gestational age.[1][10]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Sub-therapeutic plasma caffeine concentrations despite standard dosing. | 1. Increased caffeine clearance due to maturing liver function in older infants. 2. Dosing error. 3. Drug interactions (e.g., with phenobarbital or phenytoin which can increase caffeine elimination).[12] | 1. Consider a modest increase in the maintenance dose (e.g., to 8-10 mg/kg/day) with careful clinical monitoring. 2. Verify the dose calculation, preparation, and administration. 3. Review concomitant medications for potential interactions. 4. Perform therapeutic drug monitoring to guide dose adjustment. |
| Signs of caffeine toxicity (e.g., tachycardia, irritability, jitteriness). | 1. Impaired caffeine clearance due to immature liver or renal function, especially in very premature infants. 2. Dosing error or overdose. 3. Drug interactions that inhibit caffeine metabolism (e.g., cimetidine, ketoconazole).[12] | 1. Withhold the next dose and notify the responsible clinician. 2. Monitor vital signs closely. 3. Obtain a stat plasma caffeine level to confirm toxicity. 4. Review all medication administration records. 5. In severe cases of overdose, exchange transfusion may be considered to reduce caffeine levels.[7] |
| Recurrence of apnea after cessation of caffeine therapy. | The infant's respiratory control system may not be fully mature. | 1. Restart this compound at the previous effective dose.[11] 2. Continue cardiorespiratory monitoring for 5-7 days after stopping caffeine to ensure apnea has resolved.[11] 3. Dose tapering is generally not required due to the long half-life of caffeine in neonates.[11] |
| Inconsistent results in caffeine quantification assays (e.g., HPLC). | 1. Improper sample collection, handling, or storage. 2. Interference from endogenous or exogenous substances in the plasma. 3. Issues with the analytical method (e.g., column degradation, mobile phase inconsistency). | 1. Ensure blood samples are collected at the correct time (trough levels just before the next dose). 2. Use validated sample preparation techniques like protein precipitation or solid-phase extraction. 3. Run quality control samples with each batch of unknown samples. 4. Consult a detailed, validated HPLC protocol. |
Data Presentation: Pharmacokinetic Parameters of Caffeine
| Parameter | Premature Neonates | Term Neonates | Infants (3-12 months) | Children (1-12 years) | Adults |
| Half-life (t½) | 40 - 230 hours | ~80 hours | 3 - 4 hours | ~2.5 - 4.5 hours | 3 - 5 hours |
| Clearance | Very low (increases with postnatal age) | Low | Approaches adult values | Higher than adults (approx. 2x)[6] | 1.5 - 4.4 mL/kg/min |
| Volume of Distribution (Vd) | ~0.8 - 0.9 L/kg | ~0.8 L/kg | ~0.7 L/kg | ~0.7 L/kg | ~0.6 L/kg |
| Primary Route of Elimination | Renal (as unchanged drug, ~85%)[11] | Renal (as unchanged drug) | Hepatic metabolism | Hepatic metabolism | Hepatic metabolism |
Experimental Protocols
Protocol: Quantification of Caffeine in Plasma using HPLC
This protocol provides a general methodology for the determination of caffeine in plasma samples. Researchers should validate the method in their own laboratory.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL plasma sample, add 200 µL of acetonitrile containing an internal standard (e.g., theophylline).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 20 µL) into the HPLC system.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 273 nm.
-
Run Time: Approximately 10 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards of caffeine in blank plasma.
-
Process the calibration standards and quality control samples in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of caffeine to the internal standard against the concentration of caffeine.
-
Determine the concentration of caffeine in the unknown samples by interpolating from the calibration curve.
Mandatory Visualizations
Caption: Simplified caffeine metabolism pathway via CYP1A2.
Caption: Clinical workflow for therapeutic drug monitoring of caffeine.
References
- 1. mdpi.com [mdpi.com]
- 2. publications.aap.org [publications.aap.org]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Caffeine and children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Caffeine and Kids | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 9. Pharmacokinetics, pharmacodynamics and metabolism of caffeine in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeine Therapeutic Drug Monitoring Is Necessary and Cost-effective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Caffeine in Neonates with Congenital Heart Disease and Associations with Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic modeling of caffeine in preterm infants with apnea of prematurity: New findings from concomitant erythromycin and AHR genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Caffeine Citrate Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with caffeine citrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound is formed by combining equal parts of caffeine and citric acid.[1] Its solubility in water is significantly higher than that of caffeine alone.[1] However, precipitation can still occur under certain conditions.
-
Check the concentration and solvent: Ensure your desired concentration does not exceed the solubility limit in your chosen solvent. While highly soluble in water, using hydro-alcoholic solutions might alter its solubility.
-
Verify the pH: The pH of this compound solutions is typically acidic, ranging from 4.2 to 5.2.[2] If the pH of your solution has shifted significantly due to the addition of other components, it could affect solubility.
-
Temperature: Ensure the solution is stored at the recommended temperature. Although stable over a wide range of temperatures, drastic fluctuations could promote precipitation.[3]
-
Preparation: When preparing the solution from powder, ensure complete dissolution by stirring continuously.[4]
Troubleshooting Steps:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
If warming doesn't work, filter the solution through a 0.22 µm filter to remove the precipitate.
-
Re-assay the concentration of the filtered solution using a validated method like HPLC to determine the actual concentration before use.
Q2: I'm observing inconsistent results in my cell-based assays (e.g., viability, proliferation). What are the potential causes related to this compound?
A2: Variability in cell-based assays is a common challenge.[5] When using this compound, several factors can contribute to inconsistent results:
-
pH shifts in culture medium: this compound solutions are acidic.[2] Adding a significant volume of a concentrated, unbuffered this compound solution to your cell culture medium could lower the pH, affecting cell health and proliferation.[6] This can be visually monitored if your medium contains phenol red, which will turn yellow in acidic conditions.[4] However, be aware that phenol red itself can interfere with some assays.[2][7]
-
Interaction with assay reagents: Caffeine has antioxidant properties.[1] In viability assays that use tetrazolium salts like MTT or XTT, reducing agents can directly reduce the dye, leading to a false-positive signal for cell viability.[1][8]
-
Concentration-dependent effects: Caffeine can have differential, concentration-specific effects on cells.[9][10] Low concentrations might have a different or even opposite effect compared to high concentrations. Inconsistent pipetting or errors in serial dilutions can lead to significant variability.
-
Cell line specific sensitivity: Different cell lines can have varying sensitivities to caffeine.[9] Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase.
Q3: My HPLC results for caffeine concentration show shifting retention times and/or peak tailing. How can I troubleshoot this?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying caffeine.[11][12] However, issues like retention time shifts and poor peak shape can indicate problems with your method or instrument.
-
Mobile phase preparation: Inconsistent mobile phase composition is a common cause of retention time variability. Ensure accurate measurement and thorough mixing of solvents. The pH of the mobile phase should be consistent between runs.
-
Column equilibration: The column must be properly equilibrated with the mobile phase before each run. Insufficient equilibration can lead to drifting retention times.
-
Column contamination: Accumulation of contaminants from samples can lead to peak tailing and increased backpressure. Use a guard column and appropriate sample preparation techniques to protect your analytical column.
-
Flow rate fluctuations: Inconsistent flow rates from the pump will cause proportional changes in retention times. Check for leaks in the system and ensure the pump is functioning correctly.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (MTT/XTT)
This guide provides a systematic approach to troubleshooting variability when using this compound in tetrazolium-based cell viability assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in "no-cell" control wells with this compound | Direct reduction of MTT/XTT by caffeine.[1][8] | 1. Run a "caffeine-only" control (media + this compound + assay reagent) to quantify the level of direct reduction. 2. Subtract the background absorbance from your experimental wells. 3. Consider washing the cells with PBS after the treatment period and before adding the assay reagent to remove residual caffeine.[8] |
| Unexpectedly high cell viability at high this compound concentrations | Direct reduction of the tetrazolium dye by caffeine is masking cytotoxicity. | As above, run appropriate controls and consider a cell wash step. It is also advisable to confirm results with an alternative viability assay that does not rely on cellular redox potential, such as a crystal violet assay or a trypan blue exclusion assay. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during this compound addition or serial dilutions. 3. "Edge effect" in the microplate.[5] | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consider preparing a master mix for each concentration. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.[5] |
| Culture medium turns yellow after adding this compound | The acidic nature of the this compound solution is lowering the pH of the culture medium.[6] | 1. Prepare this compound stock solutions in a buffered solution (e.g., PBS) or adjust the pH of the stock solution. 2. Use a smaller volume of a more concentrated stock solution to minimize the impact on the final culture volume's pH. 3. Consider using phenol red-free medium to avoid pH indicator interference with colorimetric assays and potential estrogenic effects.[2][7] |
Guide 2: Variability in HPLC Quantification of Caffeine
This guide addresses common issues encountered during the HPLC analysis of this compound samples.
| Observed Problem | Potential Cause | Recommended Solution |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Insufficient column equilibration time. 3. Fluctuations in column temperature. 4. Pump malfunction causing flow rate instability. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase before use. 2. Equilibrate the column for at least 15-30 minutes or until a stable baseline is achieved. 3. Use a column oven to maintain a consistent temperature. 4. Check for leaks in the pump and tubing. Purge the pump to remove air bubbles. |
| Peak tailing or broadening | 1. Column contamination or degradation. 2. Mismatch between sample solvent and mobile phase. 3. Presence of secondary interactions with the stationary phase. | 1. Use a guard column. If the analytical column is contaminated, try flushing with a strong solvent. If performance does not improve, replace the column. 2. Dissolve samples in the mobile phase whenever possible. 3. Adjust the pH of the mobile phase to suppress ionization of caffeine or citrate if necessary. |
| High or unstable baseline | 1. Contaminated mobile phase or system. 2. Air bubbles in the detector. 3. Detector lamp is failing. | 1. Use HPLC-grade solvents and filter the mobile phase. Flush the system with a strong solvent. 2. Purge the detector to remove air bubbles. Ensure the mobile phase is properly degassed. 3. Check the lamp's usage hours and replace if necessary. |
| Inconsistent peak areas for the same concentration | 1. Inconsistent injection volume. 2. Sample degradation. 3. Leaks in the system. | 1. Check the autosampler for air bubbles in the syringe. Ensure the injection loop is completely filled. 2. Prepare fresh standards and samples regularly. Store them appropriately. This compound solutions are generally stable, but microbial contamination can occur in non-sterile solutions.[13] 3. Inspect all fittings for signs of leakage. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a stock solution suitable for cell culture experiments. Note that this compound is composed of approximately 50% caffeine base.[14] A 10 mg/mL this compound solution contains 5 mg/mL of caffeine.
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection or sterile cell culture grade water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 500 mg of this compound powder.
-
Transfer the powder to the sterile 50 mL conical tube.
-
Add sterile water to a final volume of 50 mL.
-
Cap the tube tightly and mix by vortexing or inverting until the powder is completely dissolved. The solution should be clear and colorless.[15]
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into sterile, appropriately labeled storage vials.
-
Store the stock solution at room temperature or 4°C, protected from light. The solution is stable for extended periods under these conditions.[3]
Protocol 2: Cell Migration Scratch Assay
This protocol provides a general procedure for a wound-healing assay to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (sterile)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-Buffered Saline (PBS), sterile
-
Microscope with a camera
Procedure:
-
Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[16]
-
Incubate the cells until they reach ~95-100% confluency.
-
Optional: To inhibit cell proliferation, which can confound migration results, you may serum-starve the cells for 12-24 hours or treat with an anti-proliferative agent like Mitomycin C.[17]
-
Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[16]
-
Gently wash the wells twice with sterile PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same volume of solvent used for the this compound stock).
-
Image the scratches at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analyze the images to quantify the rate of wound closure.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Caffeine Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 (Reversed-Phase) | [11][12] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures, often with a pH modifier like acetic acid. | [11][12] |
| Flow Rate | 0.5 - 1.5 mL/min | [11][12] |
| Detection Wavelength | ~273 nm | [11] |
| Injection Volume | 10 - 20 µL | [11] |
| Column Temperature | 25 - 40 °C | [11] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Cell Line Example | Recommended Concentration Range | Effect | Reference(s) |
| Cell Viability/Proliferation | MCF-7 (Breast Cancer) | 10 µM - 5 mM | Bimodal: proliferation at low µM, cytotoxic at high µM/mM concentrations. | [10][18] |
| Cell Viability | A549 (Lung Epithelial) | 0.05 mM - 1 mM | 0.05 mM was protective, while 1 mM was deleterious in hyperoxic conditions. | [9] |
| Cell Migration | NCI-H23 (Lung Cancer) | 250 µM - 500 µM | Inhibition of cell migration. | |
| Apoptosis Induction | U87MG (Glioblastoma) | ~0.5 mM | Induction of apoptosis. |
Visualizations
Caption: Simplified signaling pathway of caffeine as an adenosine receptor antagonist.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting flowchart for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. promocell.com [promocell.com]
- 3. Phenol Red Indicator in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 5. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificbio.com [scientificbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential concentration-specific effects of caffeine on cell viability, oxidative stress, and cell cycle in pulmonary oxygen toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Caffeine on DNA Synthesis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In-use microbiological assessment of this compound 10 mg/mL oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Package integrity verification and testing of this compound injection [ywfx.nifdc.org.cn]
- 16. Caffeine therapy in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Cytotoxicity of Caffeine on MCF-7 Cells Measured by XTT Cell Proliferation Assay (P06-038-19) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caffeine Citrate Solution Stability
This guide provides troubleshooting information and frequently asked questions regarding the impact of pH on the stability of caffeine citrate solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a this compound solution?
A1: The optimal pH for a this compound solution is between 4.2 and 5.2.[1][2] Commercial formulations of this compound for injection or oral administration are typically adjusted to a pH of 4.7.[3][4][5][6] This acidic pH is attributed to the citric acid component, which helps to enhance the solubility of caffeine.[1]
Q2: Why is my this compound solution cloudy or showing precipitation?
A2: Cloudiness or precipitation in a this compound solution can be caused by a few factors, primarily related to pH and solubility. Caffeine itself is a weak base and is only sparingly soluble in water at room temperature.[3][5][6] The formulation with citric acid creates this compound, a salt that is much more soluble.[1][2] If the pH of the solution shifts outside the optimal acidic range (4.2-5.2), the equilibrium can shift back towards the less soluble free base form of caffeine, leading to precipitation. Always ensure your solution is within the recommended pH range.
Q3: How does an incorrect pH affect the chemical stability of this compound?
A3: While caffeine is known to be a relatively stable molecule, significant deviations from the optimal pH range can affect its long-term stability.[7][8] Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the caffeine molecule, although this is generally a slow process under typical storage conditions. The primary role of pH control in this compound solutions is to maintain solubility and prevent precipitation, which is a more immediate concern than chemical degradation.[9] Studies have shown that aqueous solutions of this compound stored at room temperature show no appreciable change in caffeine content over extended periods, indicating good chemical stability within the proper pH range.[7][8][10]
Q4: Can I adjust the pH of my this compound solution? If so, how?
A4: Yes, the pH can be adjusted if it falls outside the target range of 4.2-5.2. To lower the pH, a dilute solution of citric acid can be added dropwise while monitoring the pH.[11] To raise the pH, a dilute solution of sodium citrate can be used.[2] It is crucial to use components already in the formulation to avoid introducing new variables that could affect stability or compatibility. Always make adjustments slowly and with continuous stirring to ensure homogeneity.
Troubleshooting Guide
Issue: Unexpected Precipitation or Cloudiness in Solution
| Potential Cause | Verification Step | Recommended Solution |
| Incorrect pH | Use a calibrated pH meter to check if the solution is within the 4.2-5.2 range. | Adjust pH back into the optimal range using a dilute citric acid or sodium citrate solution.[11] |
| Low Temperature | Observe if precipitation occurs upon refrigeration or exposure to cold. | Gently warm the solution to room temperature (20-25°C). This compound is highly soluble at room temperature.[1] |
| Incorrect Concentration | Review preparation records to ensure the ratio of caffeine to citric acid and solvent is correct. | Prepare a new solution, carefully verifying all measurements. The 1:1 combination of caffeine and citric acid is key to its solubility.[1] |
Issue: Suspected Chemical Degradation or Loss of Potency
| Potential Cause | Verification Step | Recommended Solution |
| Extreme pH Exposure | Review the solution's history. Was it exposed to highly acidic or alkaline conditions? | Perform a stability-indicating HPLC analysis to quantify the caffeine concentration and detect any degradation products.[7][8] Discard the solution if potency is below 90% of the initial concentration.[12] |
| Light Exposure | Check if the solution was stored in clear containers or exposed to direct light for prolonged periods. | Use amber or light-resistant containers for storage.[2][8] While caffeine is relatively stable, protection from light is a standard precaution.[1] |
| Extended Storage | The solution has been stored beyond its recommended beyond-use date. | Verify the preparation date. A typical shelf-life for an extemporaneously compounded solution is 28 days unless sterility testing is performed.[8] For tested formulations, stability can extend for a year.[10] |
Data & Experimental Protocols
pH Stability Profile of this compound Solutions
The following table summarizes the pH of extemporaneously prepared this compound solutions at various concentrations stored at room temperature over a three-month period. The data indicates that the solutions remain within a stable, acidic pH range.
| Concentration | Baseline pH | pH at 1 Month | pH at 3 Months |
| 5 mg/mL | 2.43 (±0.16) | 2.49 (±0.05) | 2.31 (±0.03) |
| 10 mg/mL | 2.15 (±0.01) | 2.33 (±0.02) | 2.09 (±0.01) |
| 15 mg/mL | 2.06 (±0.03) | 2.23 (±0.02) | 1.91 (±0.02) |
| 20 mg/mL | 1.90 (±0.06) | 2.09 (±0.02) | 1.85 (±0.04) |
| Data adapted from a stability study of extemporaneously prepared solutions.[8] |
Protocol: Stability Testing via HPLC
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of caffeine.
-
Instrumentation: An Agilent 1260 HPLC system or equivalent with a UV photodiode array (PDA) detector.[8]
-
Column: Kinetex C18 (5 µm, 4.6 × 150 mm).[8]
-
Mobile Phase: A mixture of acetonitrile and water (1:9 v/v).[8]
-
Flow Rate: 0.9 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Detection Wavelength: 273 nm.[8]
-
Sample Preparation: Dilute the this compound solution with the mobile phase to a concentration within the calibrated range (e.g., 0.3–50 µg/mL).[7][8]
-
Analysis: Run the prepared sample. The concentration is determined by comparing the peak area of the caffeine analyte to a standard curve. Stability is confirmed if the concentration remains within 90-110% of the initial value and no significant degradation peaks appear.[8][12]
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Impact of pH on the physical and chemical state of this compound.
Caption: Relationship between pH and the overall stability of the solution.
References
- 1. grokipedia.com [grokipedia.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. globalrph.com [globalrph.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. acid base - Caffeine dissolution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Stability of caffeine oral formulations for neonatal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medisca.net [medisca.net]
- 12. researchgate.net [researchgate.net]
avoiding precipitation of caffeine citrate in parenteral solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with parenteral solutions of caffeine citrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in parenteral solutions?
A1: this compound is a salt formed from caffeine and citric acid.[1] It is a central nervous system and respiratory stimulant commonly used to treat apnea of prematurity in newborn infants.[2][3][4] The citrate salt enhances the solubility of caffeine in aqueous solutions, making it suitable for intravenous administration.[1][4] A 20 mg dose of this compound is equivalent to 10 mg of caffeine base.[1][5][6]
Q2: What are the common signs of this compound precipitation in a parenteral solution?
A2: Precipitation of this compound can manifest as visible particulate matter, haze, or discoloration in the solution.[5][6][7] It is crucial to visually inspect the solution for any of these changes before administration.[5][6]
Q3: What is the optimal pH for a this compound parenteral solution to maintain stability?
A3: Commercially available this compound injections are typically adjusted to a pH of around 4.7.[5][6][8][9] A 1% aqueous solution of this compound has a pH between 4.2 and 5.2.[1][10] Maintaining the solution within this acidic pH range is important for its stability.
Q4: Can temperature fluctuations cause precipitation of this compound?
A4: this compound is generally stable at room temperature (20-25°C or 68-77°F).[1][6] While some studies have shown stability at refrigerated temperatures (4°C) and for extended periods, significant temperature deviations could potentially affect solubility and lead to precipitation, although this is not a primary cause of precipitation under normal handling conditions.[11]
Q5: Is this compound sensitive to light?
A5: While this compound in solution is noted to be sensitive to light and moisture, studies have shown that it does not appear to be adversely affected by exposure to fluorescent light.[1][12] However, as a general good practice for parenteral solutions, protection from light is recommended.[1]
Troubleshooting Guide
Problem: I have observed precipitation after mixing this compound with another drug for co-administration.
Cause: This is the most common reason for this compound precipitation. This compound is physically incompatible with several other intravenous drugs. The citrate component can interact with other drugs, leading to the formation of an insoluble precipitate.[13]
Solution:
-
Consult the Compatibility Table: Immediately refer to the drug compatibility table below to check if the co-administered drug is known to be incompatible with this compound.
-
Do Not Administer: If precipitation is observed, the solution is not safe for parenteral administration and should be discarded immediately.[5][7]
-
Alternative Administration: If co-administration is necessary, consider the following options:
-
Administer the drugs sequentially, flushing the intravenous line with a compatible solution (like Dextrose 5% in Water or 0.9% Sodium Chloride) between administrations.
-
Use a separate intravenous line for each medication.
-
Consider using caffeine base instead of this compound, as it has been shown to be compatible with a wider range of drugs.[2][13][14]
-
Data Presentation
Table 1: Physicochemical Compatibility of this compound with Secondary Intravenous Drugs
| Secondary Drug | Concentration Tested | Result with this compound (10 mg/mL & 20 mg/mL) | Reference |
| Aciclovir | 5 mg/mL | Incompatible (Precipitation) | [2][13][14] |
| Amphotericin (liposomal) | 2 mg/mL | Incompatible (Precipitation) | [2][13][14] |
| Furosemide | 0.2 mg/mL and 1 mg/mL | Incompatible (Precipitation) | [2][13][14] |
| Glyceryl trinitrate | Not specified | Incompatible | [15] |
| Hydrocortisone | 1 mg/mL | Compatible | [2][13] |
| Ibuprofen | High-end clinical concentrations | Incompatible (Precipitation) | [2][13][14] |
| Ibuprofen lysine | High-end clinical concentrations | Incompatible (Precipitation) | [2][13][14] |
Note: This table is not exhaustive. Always consult the latest drug compatibility information before co-administering any medication with this compound.
Experimental Protocols
1. Protocol for Visual Evaluation of Physical Compatibility
This protocol is used to visually assess for physical incompatibilities such as precipitation when mixing this compound with another drug solution.
-
Materials:
-
This compound injection (e.g., 10 mg/mL or 20 mg/mL)
-
Secondary drug solution at the desired concentration
-
Sterile glass test tubes or vials
-
Black and white background for observation
-
Polarised light source (optional)
-
-
Methodology:
-
In a sterile glass test tube, mix equal volumes (e.g., 1:1 ratio) of the this compound solution and the secondary drug solution to simulate Y-site co-administration.[2][13][14]
-
Gently agitate the mixture.
-
Immediately inspect the solution visually against a black and a white background for any signs of precipitation, haze, color change, or gas evolution.[2][13][14]
-
Continue to observe the mixture for a specified period, typically up to 2 hours, for any delayed incompatibility reactions.[13][14]
-
For a more detailed examination, observe the solution under a polarised light source, which can help in detecting micro-precipitates.[13][14]
-
2. Protocol for Determination of Caffeine Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the concentration of caffeine in parenteral solutions and assess for chemical incompatibility.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a UV detector.
-
C18 analytical column.
-
-
Reagents and Standards:
-
Methodology:
-
Sample Preparation: Prepare the test sample by mixing this compound with the secondary drug solution in the desired ratio. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.[17] Dilute the sample with the mobile phase to a concentration within the linear range of the assay.[11]
-
Standard Preparation: Prepare a series of standard solutions of caffeine reference standard in the mobile phase at known concentrations.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and integrate the peak corresponding to caffeine in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the caffeine standards against their known concentrations.
-
Determine the concentration of caffeine in the test sample by interpolating its peak area on the calibration curve.
-
A significant decrease (typically >10%) in the initial caffeine concentration is indicative of chemical instability.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors contributing to this compound precipitation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Physicochemical compatibility of this compound and caffeine base injections with parenteral medications used in neonatal intensive care settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound Injection, USP [dailymed.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacylibrary.com [pharmacylibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical compatibility of this compound and caffeine base injections with parenteral medications used in neonatal intensive care settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anmfonline.org [anmfonline.org]
- 16. This compound Oral Solution [drugfuture.com]
- 17. Stability of caffeine injection in intravenous admixtures and parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Caffeine Citrate Administration and Feeding Intolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oral caffeine citrate in experimental settings, with a focus on minimizing feeding intolerance.
Troubleshooting Guides
Issue: Increased gastric residuals, vomiting, or abdominal distension observed after initiating oral this compound.
| Potential Cause | Troubleshooting Steps | Rationale |
| Gastric Irritation | 1. Administer this compound with or during a feed rather than on an empty stomach. 2. If using a concentrated solution, consider diluting the dose with sterile water or formula prior to administration. | Giving caffeine with feeds may help to buffer the stomach lining and reduce direct irritation.[1][2] Dilution decreases the concentration of the solution, which may also lessen local irritation. |
| Delayed Gastric Emptying | 1. For bolus administrations, consider administering the dose more slowly over a longer period (e.g., 10-30 minutes) via a syringe pump. 2. If feasible within the experimental protocol, explore dividing the total daily dose into smaller, more frequent administrations (e.g., every 12 hours instead of every 24 hours).[3] | Slower administration may prevent a sudden high concentration of caffeine in the stomach, potentially mitigating its effect on gastric motility.[4][5] Divided dosing can lead to more stable plasma concentrations and may reduce peak gastrointestinal side effects. |
| Dosage Too High | 1. Review the current dosage to ensure it aligns with established protocols (typically a loading dose of 20 mg/kg followed by a maintenance dose of 5-10 mg/kg/day).[2][6] 2. If signs of intolerance persist and the experimental design allows, consider a trial of a lower maintenance dose within the therapeutic range. | While some studies show no significant difference in feeding intolerance between high and low doses, individual subjects may be more sensitive.[7][8] Monitoring for other signs of caffeine toxicity (e.g., tachycardia, jitteriness) is also crucial.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which oral this compound causes feeding intolerance?
A1: The gastrointestinal side effects of this compound are thought to be multifactorial. Caffeine is a methylxanthine that acts as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[2]
-
Adenosine Receptor Antagonism: By blocking A1 and A2A adenosine receptors in the gut, caffeine can alter intestinal motility.[10][11][12][13][14] Endogenous adenosine generally has an inhibitory effect on intestinal contractions and propulsion.[10][11] Antagonizing these receptors can lead to dysregulated gut motility, potentially contributing to feeding intolerance.
-
Phosphodiesterase (PDE) Inhibition: Caffeine can inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[15][16][17] In smooth muscle, this can interfere with normal contractile processes, potentially leading to relaxation and altered motility.[15][16]
-
Delayed Gastric Emptying: Studies have shown that caffeine can delay gastric emptying time in preterm neonates, which can manifest as increased gastric residuals and vomiting.[4][5]
-
Increased Gastric Secretion: Caffeine may also increase gastric acid secretion, which can lead to gastric irritation.[18]
Q2: Is there a difference in the incidence of feeding intolerance between this compound and other methylxanthines like aminophylline?
A2: Yes. Meta-analyses have shown that this compound is associated with a lower incidence of feeding intolerance compared to aminophylline.[19][20] This is one of the reasons this compound is often the preferred methylxanthine for the treatment of apnea of prematurity.[6]
Q3: Does the timing of oral this compound administration in relation to feeds affect tolerance?
A3: While large-scale comparative trials are limited, clinical guidelines and pharmacological literature often recommend administering oral this compound with feeds to reduce the potential for gastric irritation.[1][2] The rationale is that the presence of milk or formula can act as a buffer.
Q4: Can necrotizing enterocolitis (NEC) be a side effect of this compound?
A4: The relationship between this compound and NEC is complex and has been a subject of extensive research. While some studies have suggested a potential association, particularly with early administration in very low birth weight infants, larger randomized controlled trials and meta-analyses have generally not found a significant increase in the risk of NEC with caffeine use compared to placebo.[21][22][23][24][25] It is crucial to monitor for all signs of gastrointestinal distress, including those that may indicate NEC (e.g., bloody stools, severe abdominal distension, lethargy), during this compound administration.[26]
Data Presentation
Table 1: Incidence of Feeding Intolerance with Different Methylxanthines
| Methylxanthine | Number of Studies (Infants) | Odds Ratio (95% CI) | Conclusion |
| This compound vs. Aminophylline | 4 (363) | 0.40 (0.23–0.70) | Preterm infants treated with this compound had a significantly lower probability of feeding intolerance compared to those treated with aminophylline.[19] |
Table 2: Effect of this compound on Gastric Emptying Time and GI Complications
| Parameter | Caffeine Treatment | No Caffeine Treatment | p-value | Conclusion |
| Gastric Emptying Time (minutes, median) | 44.5 (in infants 1000-1500g) | 27.0 (in infants 1000-1500g) | 0.002 | Caffeine treatment significantly delayed gastric emptying time.[4][5] |
| Incidence of GI Complications | 27% (6/22 infants) | 4.6% (1/22 infants) | 0.039 | The incidence of gastrointestinal complications was significantly greater in neonates receiving caffeine.[4][5] |
Table 3: High vs. Low Maintenance Dose of this compound and Feeding Intolerance
| Study | High Maintenance Dose | Low Maintenance Dose | Incidence of Feeding Intolerance | Conclusion |
| Yang et al. | 10 mg/kg/day | 5 mg/kg/day | 3.7% vs. 5.3% | A higher maintenance dose of this compound did not significantly increase the incidence of feeding intolerance.[7] |
| Zhao et al. | 10 mg/kg/day | 5 mg/kg/day | No significant difference | No significant difference in the incidence of feeding intolerance was observed between the two groups.[8] |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying Time via Ultrasound
-
Objective: To measure the effect of this compound on gastric emptying time.
-
Methodology:
-
Subjects are fasted for a standardized period appropriate for the experimental model.
-
A baseline ultrasound of the gastric antrum is performed to measure the antral cross-sectional area (ACSA).
-
A standardized volume of feed is administered.
-
Serial ultrasound measurements of the ACSA are taken at predetermined intervals (e.g., every 10-15 minutes) until the antrum returns to its baseline size.
-
The time taken to reach baseline is recorded as the gastric emptying time.
-
The protocol is repeated in a crossover design with and without the administration of a standardized dose of this compound prior to the feed.
-
-
Referenced Study: This methodology is adapted from the study by Gounaris et al. which investigated gastric emptying time in very preterm neonates.[4][5]
Protocol 2: Monitoring for Feeding Intolerance in a Clinical Trial Setting
-
Objective: To systematically document and compare the incidence of feeding intolerance between different this compound administration protocols.
-
Methodology:
-
Define clear criteria for feeding intolerance at the outset of the study. This may include:
-
Gastric residual volume exceeding a certain percentage of the feed volume.
-
Emesis (number of episodes and volume).
-
Abdominal distension (measured girth increase).
-
Presence of bloody stools.
-
-
Standardize the feeding regimen (type of formula/milk, volume, and advancement schedule) for all subjects.
-
Randomize subjects to different this compound administration arms (e.g., with feeds vs. before feeds, slow vs. rapid bolus).
-
Train all research staff on the standardized assessment of feeding intolerance signs.
-
Record the incidence and severity of each sign of feeding intolerance daily for each subject.
-
Statistical analysis is performed to compare the incidence of feeding intolerance between the different administration groups.
-
-
Referenced Studies: This is a generalized protocol based on the reporting of feeding intolerance as a secondary outcome in various clinical trials involving this compound.[7][8][19]
Mandatory Visualizations
Caption: Signaling pathway of caffeine's effect on gastrointestinal motility.
Caption: Troubleshooting workflow for feeding intolerance with oral this compound.
References
- 1. paediatrics.uonbi.ac.ke [paediatrics.uonbi.ac.ke]
- 2. anmfonline.org [anmfonline.org]
- 3. starship.org.nz [starship.org.nz]
- 4. Caffeine and Gastric Emptying Time in Very Preterm Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caffeine therapy in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of different maintenance doses of this compound on ventilator weaning in very preterm infants with respiratory distress syndrome: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Controlled Trial Comparing Two Doses of Caffeine for Apnoea in Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Purinergic mechanisms in the control of gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2a receptors mediate inhibitory effects of adenosine on colonic motility in the presence of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine negatively regulates duodenal motility in mice: role of A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine negatively regulates duodenal motility in mice: role of A<sub>1</sub>and A<sub>2A</sub>receptors [ouci.dntb.gov.ua]
- 15. Differentiation of intestinal smooth muscle relaxation caused by drugs that inhibit phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of phosphodiesterase‐4 inhibitor rolipram on colonic hypermotility in water avoidance stress rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Catalyzing Phosphodiesterases Control Cholinergic Muscular Activity But Their Inhibition Does Not Enhance 5-HT4 Receptor-Mediated Facilitation of Cholinergic Contractions in the Murine Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of caffeine‐mediated intestinal epithelial ion transports - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative efficacy and safety of this compound and aminophylline in treating apnea of prematurity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing and testing a clinical care bundle incorporating this compound to manage apnoea of prematurity in a resource-constrained setting: a mixed methods clinical feasibility study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of caffeine and the development of necrotizing enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Association between this compound exposure and necrotizing enterocolitis in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Dosing and Safety of Off-label Use of this compound in Premature Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Technical Support Center: Refining Caffeine Citrate Dosage to Reduce Adverse Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeine citrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) - General Information
Q1: What is this compound and what is its primary clinical application?
A1: this compound is a compound composed of caffeine and citric acid. It is primarily used in neonatal medicine for the treatment of apnea of prematurity (AOP), a condition where premature infants experience pauses in breathing.[1][2] The citrate salt increases the solubility of the caffeine.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a non-specific adenosine receptor antagonist. By blocking adenosine A1 and A2A receptors in the central nervous system, it stimulates the respiratory center, increases respiratory drive, and enhances the contractility of the diaphragm.[1][2]
Q3: What is the standard dosing regimen for this compound in neonates?
A3: The standard dosing regimen for apnea of prematurity typically consists of a loading dose of 20 mg/kg of this compound (equivalent to 10 mg/kg of caffeine base), followed by a daily maintenance dose of 5 mg/kg of this compound.[3]
Q4: How is this compound metabolized and eliminated in the neonatal population?
A4: In premature infants, the metabolic pathways for caffeine are immature.[1] As a result, caffeine has a significantly prolonged half-life, ranging from 72 to 96 hours, compared to adults.[4] It is primarily excreted unchanged in the urine.[5] This long half-life allows for once-daily dosing.
Troubleshooting Guide - Managing Adverse Effects
This section provides guidance on identifying and managing common adverse effects associated with this compound administration.
Issue: Tachycardia and Jitteriness
Q: At what dosage or serum concentration do tachycardia and jitteriness typically appear?
A: Tachycardia (heart rate >180 bpm) and jitteriness are among the most common adverse effects of this compound.[2][6] Higher maintenance doses (10-20 mg/kg/day) are associated with a significantly higher incidence of tachycardia compared to standard or low doses (5-10 mg/kg/day).[6][7]
Q: What are the recommended steps to manage these symptoms?
A:
-
Monitor Heart Rate: Continuously monitor the infant's heart rate.
-
Withhold Dose: If the heart rate exceeds 180 beats per minute, it is recommended to withhold the next dose of this compound and notify the responsible clinician.[4][5]
-
Therapeutic Drug Monitoring (TDM): If signs of toxicity persist, consider TDM to measure serum caffeine concentrations.[5]
-
Dose Adjustment: Based on clinical assessment and serum levels, a reduction in the maintenance dose may be necessary.
Issue: Feeding Intolerance and Gastrointestinal Upset
Q: Is there a direct correlation with this compound dosage?
A: While caffeine can increase gastric acid secretion, a direct dose-dependent relationship with feeding intolerance is not well-established in neonates.[5] Some studies have not found a significant difference in feeding intolerance between high and low-dose caffeine groups.[6]
Q: What strategies can be employed to mitigate these effects?
A:
-
Administering the oral solution with feeds may help reduce gastric irritation.[5]
-
Closely monitor for signs of feeding intolerance such as vomiting, abdominal distension, or increased gastric residuals.
-
If symptoms are severe and persistent, a temporary reduction in dose or discontinuation may be considered in consultation with the clinical team.
Issue: Seizures
Q: What is the reported threshold for caffeine-induced seizures?
A: Seizures are a sign of caffeine toxicity and are associated with high serum concentrations, typically considered to be above 50-60 mg/L.[3][5]
Q: What is the immediate protocol if a seizure is suspected?
A:
-
Discontinue Caffeine: Immediately stop this compound administration.
-
Confirm Seizure Activity: Differentiate caffeine-induced jitteriness from true seizure activity.
-
Therapeutic Drug Monitoring: Obtain a blood sample to measure serum caffeine levels.
-
Supportive Care: Provide appropriate supportive care for the infant.
Issue: Concerns about Necrotizing Enterocolitis (NEC)
Q: What is the current understanding of the association between this compound and NEC?
A: While early reports raised concerns about a possible link between methylxanthine use and NEC, larger clinical trials and subsequent studies have not found a consistent association.[8][9] In fact, some research suggests that increased this compound dosage is associated with lower odds of NEC.[1] A case-control study found no significant difference in cumulative caffeine exposure between infants who developed NEC and those who did not.[10]
Q: What are the best practices for monitoring for NEC in infants receiving this compound?
A: As with all premature infants, those receiving this compound should be carefully monitored for the development of NEC.[8] Standard monitoring practices include observing for abdominal distension, bloody stools, feeding intolerance, and temperature instability.
Data Presentation
Table 1: Recommended Dosing Regimens for this compound in Apnea of Prematurity
| Dosage Component | Standard Dose | High Dose |
| Loading Dose | 20 mg/kg | 20-40 mg/kg |
| Maintenance Dose | 5-10 mg/kg/day | 10-20 mg/kg/day |
| Route of Administration | Intravenous or Oral | Intravenous or Oral |
Note: The dose of caffeine base is half the dose of this compound.[3]
Table 2: Pharmacokinetic Parameters of this compound in Preterm Neonates
| Parameter | Value |
| Half-life | 72-96 hours (range 40-230 hours) |
| Volume of Distribution | 0.8-0.9 L/kg |
| Time to Peak Serum Concentration (Oral) | 30 minutes to 2 hours |
| Primary Route of Elimination | Renal (primarily as unchanged drug) |
Table 3: Dose-Response Relationship of this compound and Incidence of Adverse Effects
| Adverse Effect | Low Maintenance Dose (5-10 mg/kg/day) | High Maintenance Dose (10-20 mg/kg/day) | Relative Risk (RR) |
| Tachycardia | Lower Incidence | Higher Incidence | 2.02 (95% CI: 1.30-3.12) |
| Extubation Failure | Higher Incidence | Lower Incidence | 0.5 (95% CI: 0.35-0.71) |
| Bronchopulmonary Dysplasia (BPD) | Higher Incidence | Lower Incidence | 0.79 (95% CI: 0.68-0.91) |
| In-hospital Death | No Significant Difference | No Significant Difference | - |
Data from a meta-analysis of 13 randomized controlled trials.[6][7]
Table 4: Therapeutic and Toxic Serum Concentrations of Caffeine
| Concentration Type | Serum Level (mg/L) |
| Therapeutic Range | 5-20 |
| Supratherapeutic Range (potential for increased effect) | 20-60 |
| Toxic Range | >60 |
Data compiled from[5].
Experimental Protocols
Protocol 1: Quantification of Caffeine in Neonatal Plasma by HPLC
Objective: To determine the concentration of caffeine in neonatal plasma samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with UV detector
-
C18 column
-
Mobile phase: 15 mM potassium phosphate (pH 3.5) and acetonitrile (83:17, v/v)
-
Caffeine standard
-
Internal standard (e.g., antipyrine)
-
Perchloric acid
-
Human or synthetic plasma
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: a. To 500 µL of plasma sample (or standard/control) in a microcentrifuge tube, add 200 µL of the internal standard working solution. b. Add perchloric acid for deproteination. c. Vortex the tube for 20 seconds. d. Centrifuge at 12,000 rpm for 10 minutes at 4°C. e. Carefully collect the supernatant.
-
HPLC Analysis: a. Inject the supernatant into the HPLC system. b. Set the UV detector to 274 nm. c. Run the analysis with the specified mobile phase and column.
-
Quantification: a. Construct a calibration curve using the peak area ratios of caffeine to the internal standard from the prepared standards. b. Determine the concentration of caffeine in the plasma samples by comparing their peak area ratios to the calibration curve.
This protocol is adapted from methodologies described in[11][12][13].
Protocol 2: Preparation of a 20 mg/mL this compound Oral Solution
Objective: To prepare a sterile 20 mg/mL this compound oral solution for experimental use.
Materials:
-
Caffeine (anhydrous), USP
-
Citric Acid (anhydrous), USP
-
Sodium Citrate (dihydrate), USP
-
Sterile Water for Injection, USP
-
Sterile containers
-
0.22-µm sterile filter
Procedure:
-
Calculation: Determine the required quantities of each ingredient for the desired total volume.
-
Dissolution: a. In an appropriate container, dissolve the caffeine (anhydrous), citric acid (anhydrous), and sodium citrate (dihydrate) in approximately 90% of the final volume of Sterile Water for Injection. b. Mix continuously until all solids are completely dissolved.
-
Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume and mix well.
-
Sterilization and Packaging: a. Aseptically filter the solution through a 0.22-µm sterile filter into sterile dispensing containers. b. Package and label appropriately.
-
Quality Control: a. Test the pH of the solution; it should be between 4.2 and 5.2. b. Perform sterility and endotoxin testing on a sample of the final product.
This protocol is based on formulations described in[14][15][16].
Protocol 3: Animal Model for Preclinical Assessment of Caffeine's Neurodevelopmental Effects
Objective: To assess the neurodevelopmental effects of caffeine administration in a neonatal rat model.
Materials:
-
Pregnant Wistar rats
-
This compound solution
-
Control solution (e.g., saline)
-
Equipment for behavioral testing (e.g., open field test, Morris water maze, rotarod)
-
Equipment for histological analysis
Procedure:
-
Animal Model: Utilize neonatal rat pups.
-
Dosing: a. Administer this compound intraperitoneally to the pups at doses ranging from 5-20 mg/kg daily for a specified period (e.g., first 10 days of life). b. Administer the control solution to a separate group of pups.
-
Behavioral Testing: a. At a predetermined age, subject the pups to a battery of behavioral tests to assess:
- Motor coordination and balance: Rotarod test
- Locomotor activity and anxiety: Open field test
- Learning and memory: Morris water maze
-
Neurohistological Analysis: a. After behavioral testing, sacrifice the animals and perform histological analysis of brain tissue to assess for any structural changes.
This protocol is a composite based on methodologies described in animal studies on caffeine's neurodevelopmental effects.[17][18][19]
Visualizations
Caption: Mechanism of Action of this compound
Caption: Experimental Workflow for Therapeutic Drug Monitoring
Caption: Decision Tree for Dose Adjustment
References
- 1. Dosing and Safety of Off-label Use of this compound in Premature Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High versus low-dose caffeine for apnea of prematurity: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. starship.org.nz [starship.org.nz]
- 5. anmfonline.org [anmfonline.org]
- 6. Efficacy and Safety of Different Maintenance Doses of this compound for Treatment of Apnea in Premature Infants: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Different Maintenance Doses of this compound for Treatment of Apnea in Premature Infants: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Safety Evaluation - Safety and Efficacy of this compound in Premature Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Association between this compound exposure and necrotizing enterocolitis in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 15. medisca.net [medisca.net]
- 16. This compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Neurodevelopmental outcomes after neonatal caffeine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Caffeine Citrate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term storage of caffeine citrate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with temporary excursions permitted between 15°C and 30°C (59°F and 86°F). Some studies have also shown stability at refrigerated temperatures (4°C).[1] It is also recommended to protect the solutions from light.[1]
Q2: What is the expected shelf-life of a this compound stock solution?
A2: When stored under recommended conditions, extemporaneously prepared this compound solutions have demonstrated excellent chemical and physical stability for extended periods. Studies have shown that solutions can be stable for up to 342 days with virtually no change in concentration.[1] Another study indicated that concentrations remained within 4% of the initial values after three months of storage at 20-25°C.[2] For commercially prepared, sterile, single-use vials, any unused portion should be discarded after opening.[3][4]
Q3: What is the typical pH of a stable this compound solution?
A3: The pH of this compound solutions is typically adjusted to between 4.2 and 5.2 to ensure stability and solubility.[5][6] A common target pH for these formulations is 4.7.[4][7]
Q4: Can I freeze my this compound stock solution for long-term storage?
A4: While some research protocols involve freezing samples for later analysis, routine long-term storage by freezing is not a standard recommendation. Studies on caffeine-spiked saliva samples have shown stability through three freeze-thaw cycles, suggesting that the caffeine molecule itself is robust.[4][8] However, for stock solutions, freezing and thawing could potentially affect the solution's stability, leading to precipitation.
Q5: Is it necessary to use a preservative in my this compound stock solution?
A5: Commercially available this compound injections and oral solutions are typically preservative-free.[3][4] For research purposes, if the solution is prepared in a sterile manner and handled using aseptic techniques, a preservative may not be necessary for short-term use. For longer-term storage of multi-dose containers, the inclusion of a preservative like potassium sorbate has been studied, though its own stability can be a factor.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness Observed in the Solution | • Temperature fluctuations (storage outside the recommended range).• pH shift outside the optimal range (4.2-5.2).• Incompatibility with other components if co-administered.[9]• High concentration of the solution. | 1. Visually inspect the solution against a dark and light background.[3][10]2. Do not use the solution if particulate matter is present.[3][10]3. Verify the storage temperature records.4. Measure the pH of the solution if possible.5. If the solution is a mixture with other drugs, consider the possibility of incompatibility.[9] |
| Discoloration (e.g., Yellowing) of the Solution | • Exposure to light.• Chemical degradation over time, especially at elevated temperatures.[11]• Interaction with container components. | 1. Discard any solution that appears discolored.[3][10]2. Ensure solutions are stored in light-resistant containers or protected from light.[12]3. Review the age of the stock solution and the storage conditions. |
| Unexpected pH Reading | • Improper formulation (incorrect ratio of caffeine, citric acid, and sodium citrate).• Degradation of components leading to a pH shift. | 1. If the pH is outside the recommended range of 4.2-5.2, it is best to discard the solution.2. Review the preparation protocol to ensure accurate measurements and component ratios. |
| Low Caffeine Concentration in Assay | • Chemical degradation of caffeine.• Inaccurate initial preparation of the solution.• Adsorption to the container surface. | 1. Verify the accuracy of the analytical method (e.g., HPLC calibration).2. Review the storage history of the solution for any deviations from recommended conditions.3. Consider potential degradation pathways, such as oxidation.[3] |
Quantitative Data Summary
Table 1: Stability of this compound Solutions Under Various Storage Conditions
| Concentration | Storage Temperature | Duration | Container | Results | Reference |
| 10 mg/mL (as caffeine base) | 22°C (Room Temp) | 342 days | Glass vials | Concentration remained "virtually unchanged" | [1] |
| 10 mg/mL (as caffeine base) | 4°C (Refrigerated) | 342 days | Glass vials | Concentration remained "virtually unchanged" | [1] |
| 10 mg/mL (form unspecified) | Room Temperature & 4°C | 60 days | Glass and plastic syringes | <4% loss | [7] |
| 5, 10, 15, 20 mg/mL | 20-25°C | 3 months | Amber polypropylene bottles | Concentrations were within 4% of baseline | [2] |
| 10 mg/mL | 24 hours | N/A | When mixed with various IV solutions | Chemically stable | [3][13] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution via HPLC
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for determining the stability of a this compound stock solution.
1. Objective: To quantify the concentration of caffeine in a stock solution over time to assess its stability under specific storage conditions.
2. Materials:
-
This compound stock solution
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[2]
-
Mobile phase: Acetonitrile and water (e.g., 1:9 v/v)[2]
-
Caffeine reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3. Method:
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Withdraw an aliquot of the this compound stock solution being tested.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared test sample.
-
The concentration of caffeine in the test sample is determined by comparing its peak area to the standard curve.
-
-
Stability Assessment:
-
Repeat the analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months) for solutions stored under the desired conditions (e.g., 25°C/60% RH, 4°C).
-
Stability is typically defined as retaining more than 90% of the initial concentration.[1]
-
Visualizations
Caption: Oxidative degradation pathway of caffeine in aqueous solution.[3][14]
Caption: Workflow for a long-term stability study of this compound solutions.
Caption: Troubleshooting decision tree for visual inspection of solutions.
References
- 1. cukerala.ac.in [cukerala.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of free radical oxidation of caffeine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Electrochemical degradation of psychoactive drug caffeine in aqueous solution using graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.report [fda.report]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Validation and application of a simple and rapid stability-indicating liquid chromatographic assay for the quantification of caffeine from human saliva | Semantic Scholar [semanticscholar.org]
- 12. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of orphenadrine citrate, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ameripharmaspecialty.com [ameripharmaspecialty.com]
- 14. Mechanism of free radical oxidation of caffeine in aqueous solution | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide for Researchers: Caffeine Citrate Versus Theophylline for Apnea of Prematurity
In the management of apnea of prematurity (AOP), a common developmental disorder in preterm infants, methylxanthines remain the cornerstone of pharmacological therapy. For decades, theophylline and its salt, aminophylline, were the standard of care. However, caffeine citrate has emerged as a prominent alternative. This guide provides a detailed, evidence-based comparison of this compound and theophylline for AOP, tailored for researchers, scientists, and drug development professionals.
Efficacy: A Tale of Two Methylxanthines
Both caffeine and theophylline are effective in reducing the frequency of apneic and bradycardic episodes in preterm infants.[1][2][3] Meta-analyses and systematic reviews have consistently shown that there is no significant difference in the short-term treatment failure rate or the mean reduction in apnea events between the two drugs.[2][4]
However, some studies suggest a potential superiority of caffeine. For instance, one randomized controlled trial found that the overall response rate was significantly higher in the this compound group (86%) compared to the aminophylline group (72%). Another study concluded that caffeine is more effective than theophylline in treating AOP.[1]
Table 1: Comparative Efficacy of this compound and Theophylline/Aminophylline
| Outcome Measure | This compound | Theophylline/Aminophylline | Key Findings & Citations |
| Treatment Failure Rate (1-3 days) | No significant difference | No significant difference | Multiple meta-analyses found no statistically significant difference in the rate of treatment failure in the initial days of therapy.[2][5] |
| Reduction in Apnea Frequency | Significant reduction from baseline | Significant reduction from baseline | Both drugs are effective in reducing the number of apneic events. Some studies report similar efficacy, while others suggest caffeine may be more effective.[1][2][6] |
| Extubation Success | May reduce extubation failure, particularly at higher doses | Effective, but some evidence suggests caffeine is superior | Studies have shown that caffeine can reduce the incidence of extubation failure in preterm infants on mechanical ventilation.[1][7] |
| Long-Term Neurodevelopmental Outcomes | Potential for improved outcomes | Similar effects to caffeine in some studies | While some studies show no statistically significant difference between the two drugs, infants treated with caffeine have been observed to have a reduced risk of cognitive impairment, motor deficits, and language problems, though these findings are not always statistically significant.[8][9][10] The landmark Caffeine for Apnea of Prematurity (CAP) trial demonstrated long-term benefits of caffeine compared to placebo. |
Safety and Tolerability: A Clearer Distinction
The primary advantage of this compound over theophylline lies in its superior safety profile.[2][11] Theophylline is associated with a higher incidence of adverse effects, largely due to its narrow therapeutic index.[2]
Table 2: Comparative Safety and Adverse Effect Profile
| Adverse Effect | This compound | Theophylline/Aminophylline | Key Findings & Citations |
| Tachycardia | Lower incidence | Higher incidence | Meta-analyses consistently show a significantly lower risk of tachycardia with caffeine.[5][11] |
| Feeding Intolerance | Lower incidence | Higher incidence | Infants treated with caffeine experience less feeding intolerance, a common issue in this population.[2][5][11] |
| Hyperglycemia | No significant difference | No significant difference | The incidence of hyperglycemia appears to be similar between the two treatments.[5][11] |
| Total Adverse Events | Lower incidence of total adverse effects | Higher incidence of total adverse effects | Studies report a lower overall incidence of adverse events in infants receiving caffeine.[5][11] |
| Need for Therapeutic Drug Monitoring | Generally not required | Often necessary | Caffeine's wider therapeutic window reduces the need for routine blood level monitoring.[7] |
Pharmacokinetics and Dosing: Implications for Clinical Practice
The pharmacokinetic properties of this compound offer several advantages in the neonatal population. Its longer half-life allows for once-daily dosing, simplifying administration and reducing the potential for dosing errors.[2]
Table 3: Pharmacokinetic and Dosing Comparison
| Parameter | This compound | Theophylline | Key Findings & Citations |
| Half-life in Neonates | ~100 hours | Shorter, variable | Caffeine's significantly longer half-life allows for once-daily administration.[7][12] |
| Therapeutic Range | Wide (5-20 mg/L) | Narrow (5-15 mg/L) | The wider therapeutic index of caffeine contributes to its better safety profile.[7] |
| Metabolism | Primarily excreted unchanged by the kidneys in neonates | Metabolized in the liver, with caffeine as a byproduct | Theophylline's metabolism can be unpredictable in premature infants.[7] |
| Standard Loading Dose | 20 mg/kg this compound | 5-6 mg/kg aminophylline | These are typical starting doses for the treatment of AOP.[6] |
| Standard Maintenance Dose | 5-10 mg/kg/day this compound | 1.5-3 mg/kg every 8-12 hours (aminophylline) | Caffeine's maintenance dose is administered once daily, while theophylline requires multiple doses.[6] |
Experimental Protocols
The findings presented are based on numerous clinical trials. A typical experimental design for comparing these two drugs is a randomized controlled trial (RCT).
Example Experimental Protocol: Randomized Controlled Trial
-
Objective: To compare the efficacy and safety of this compound versus aminophylline for the treatment of apnea of prematurity.
-
Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.
-
Participant Population: Preterm infants (<34 weeks gestational age) with a confirmed diagnosis of apnea of prematurity, defined as a cessation of breathing for ≥20 seconds, or a shorter pause accompanied by bradycardia (heart rate <100 bpm) and/or oxygen desaturation (SpO2 <80%).
-
Intervention:
-
Group 1 (this compound): Intravenous or oral loading dose of 20 mg/kg this compound, followed by a daily maintenance dose of 5 mg/kg.
-
Group 2 (Aminophylline): Intravenous or oral loading dose of 5 mg/kg aminophylline, followed by a maintenance dose of 1.5 mg/kg every 8 hours.
-
-
Primary Outcome Measures:
-
Percentage of infants with a ≥50% reduction in the frequency of apneic events at 72 hours post-intervention.
-
Incidence of treatment failure, defined as the need for mechanical ventilation due to persistent apnea.
-
-
Secondary Outcome Measures:
-
Mean daily frequency of apnea and bradycardia.
-
Incidence of adverse events, including tachycardia (heart rate >180 bpm), feeding intolerance (emesis, increased gastric residuals), and hyperglycemia.
-
Duration of mechanical ventilation and supplemental oxygen.
-
Long-term neurodevelopmental outcomes assessed at 18-24 months corrected age using standardized scales (e.g., Bayley Scales of Infant and Toddler Development).
-
-
Data Analysis: Statistical comparisons between the two groups using appropriate tests for categorical and continuous variables (e.g., chi-square test, t-test).
Visualizing the Mechanisms and Workflow
Signaling Pathway of Methylxanthines
Methylxanthines, including caffeine and theophylline, exert their primary effect by antagonizing adenosine receptors. This action leads to central nervous system stimulation and an increased respiratory drive.
References
- 1. Comparison of Caffeine versus Theophylline for apnea of prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine versus theophylline for apnea in preterm infants | Cochrane [cochrane.org]
- 3. This compound: a review of its use in apnoea of prematurity - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caffeine for the Treatment of Apnea in the Neonatal Intensive Care Unit: A Systematic Overview of Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. iiste.org [iiste.org]
- 7. publications.aap.org [publications.aap.org]
- 8. Long-term neurodevelopment outcome of caffeine versus aminophylline therapy for apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. Long-term neurodevelopment outcome of caffeine versus aminophylline therapy for apnea of prematurity | Semantic Scholar [semanticscholar.org]
- 11. Comparative efficacy and safety of this compound and aminophylline in treating apnea of prematurity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
Comparative Efficacy of Caffeine Citrate and Aminophylline in Neonatal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and underlying mechanisms of therapeutic agents is paramount. This guide provides an objective comparison of caffeine citrate and aminophylline, two methylxanthines commonly used to treat apnea of prematurity in neonatal models. The information presented is supported by experimental data from both human and animal studies.
This compound and aminophylline are mainstays in the management of apnea of prematurity, a common condition in preterm infants characterized by cessation of breathing. Both drugs act as non-selective adenosine receptor antagonists, stimulating the central nervous system and respiratory drive. However, differences in their pharmacokinetic and pharmacodynamic profiles lead to variations in their efficacy and safety.
Quantitative Comparison of Efficacy and Adverse Effects
The following tables summarize quantitative data from clinical trials and animal studies, providing a clear comparison of the performance of this compound and aminophylline.
Table 1: Comparative Efficacy in Human Neonatal Studies
| Efficacy Parameter | This compound | Aminophylline | Key Findings & Citations |
| Overall Response Rate | 86% | 72% | This compound demonstrated a significantly higher overall response rate in treating primary apnea in premature infants.[1] |
| Reduction in Apnea Events | Significant reduction | Significant reduction | Both methylxanthines are effective in reducing the frequency of apneic spells in the short term. |
| Treatment Failure | Lower incidence | Higher incidence | Studies suggest a lower rate of treatment failure with caffeine compared to aminophylline. |
| Need for Mechanical Ventilation | Reduced need | Reduced need | Both drugs decrease the necessity for mechanical ventilation, with some evidence suggesting caffeine may be more effective in facilitating extubation. |
Table 2: Comparative Adverse Effects in Human Neonatal Studies
| Adverse Effect | This compound | Aminophylline | Key Findings & Citations |
| Tachycardia | Lower incidence (OR 0.22) | Higher incidence | A meta-analysis showed a significantly lower risk of tachycardia with this compound.[2][3] |
| Feeding Intolerance | Lower incidence (OR 0.40) | Higher incidence | This compound is associated with a lower probability of feeding intolerance.[3] |
| Hyperglycemia | No significant difference | No significant difference | The incidence of hyperglycemia was found to be similar between the two treatment groups.[2][3] |
| Total Adverse Effects | Lower incidence (OR 0.41) | Higher incidence | Infants treated with caffeine had a lower overall chance of developing adverse effects.[3] |
Table 3: Findings from Neonatal Animal Models
| Animal Model | Drug(s) Studied | Key Findings on Respiratory Effects | Citation |
| Neonatal Dogs (Hypoxic) | Aminophylline, Caffeine, Doxapram | Caffeine provided a more sustained respiratory stimulant effect compared to aminophylline. | |
| Neonatal Rats | Caffeine | Increased minute volume and tidal volume in response to hypercapnia.[4] Long-term changes in respiratory control into adulthood were observed.[5] | |
| Neonatal Mice | Aminophylline | In early neonates (P1-P6), aminophylline increased the frequency of respiratory bursts. In older neonates (P7-P13), it increased the amplitude of respiratory bursts.[6][7] | |
| Newborn Piglets (Hypoxic) | Aminophylline | Prevented the fall in minute ventilation and respiratory rate during hypoxia. | |
| Rabbit Model (Meconium Aspiration) | Aminophylline | Improved gas exchange and reduced lung edema and airway hyperreactivity.[2] |
Mechanism of Action: Adenosine Receptor Antagonism
Both caffeine and aminophylline exert their primary therapeutic effect by antagonizing adenosine A1 and A2A receptors in the central nervous system. Adenosine is an inhibitory neuromodulator that can suppress respiratory drive. By blocking these receptors, methylxanthines disinhibit respiratory neurons, leading to increased respiratory rate and effort.
Experimental Protocols
This section outlines a detailed methodology for a comparative study of this compound and aminophylline in a neonatal rat model of apnea.
1. Animal Model and Husbandry:
-
Species: Sprague-Dawley or Wistar rat pups.
-
Age: Postnatal days 3-12 (to model the neurodevelopmental stage of a premature human infant).
-
Housing: Pups are housed with their dam in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
2. Induction of Apnea (Optional):
-
For models of hypoxic-induced apnea, pups can be exposed to intermittent hypoxia (e.g., 5% O2 for 30 seconds, followed by 21% O2 for 5 minutes, repeated for a set duration).
3. Drug Administration:
-
Groups:
-
Control (vehicle, e.g., sterile water or saline)
-
This compound (e.g., 20 mg/kg loading dose, followed by 5-10 mg/kg/day maintenance)
-
Aminophylline (e.g., 5-6 mg/kg loading dose, followed by 1.5-3 mg/kg every 8-12 hours)
-
-
Route of Administration: Oral gavage or intraperitoneal injection.
4. Measurement of Respiratory Function:
-
Method: Whole-body plethysmography. This non-invasive technique allows for the continuous measurement of respiratory parameters in conscious, unrestrained pups.
-
Parameters to Measure:
-
Respiratory frequency (breaths/minute)
-
Tidal volume (mL)
-
Minute ventilation (tidal volume x frequency)
-
Apnea frequency and duration (cessation of breathing for >2 seconds)
-
Ventilatory response to hypercapnia (e.g., exposure to 5-7% CO2)
-
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA, t-tests) should be used to compare the respiratory parameters between the treatment groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The available evidence from both human neonatal studies and animal models suggests that while both this compound and aminophylline are effective in treating apnea of prematurity, this compound generally possesses a superior safety profile with a lower incidence of adverse effects such as tachycardia and feeding intolerance.[2][3] Animal models provide a valuable platform for further elucidating the long-term neurodevelopmental and respiratory consequences of methylxanthine treatment and for developing novel therapeutic strategies. The experimental protocol outlined in this guide offers a framework for conducting such preclinical investigations.
References
- 1. Aminophylline treatment in meconium-induced acute lung injury in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low Dose Aminophylline Effectively Decreases the Risk of Post-Operative Apnea in Premature Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Caffeine in the neonatal period induces long-lasting changes in sleep and breathing in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Aminophylline modulation of the mouse respiratory network changes during postnatal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminophylline reduces hypoxic ventilatory depression without increasing catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeine Citrate: A Comparative Guide to its Neuroprotective Effects in Hypoxic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of caffeine citrate's neuroprotective efficacy in preclinical and clinical models of hypoxia, particularly focusing on neonatal hypoxic-ischemic encephalopathy (HIE). Experimental data is presented to objectively evaluate its performance against other neuroprotective alternatives.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of this compound in hypoxia models.
Table 1: Neuroprotective Effects of this compound in Animal Models of Hypoxia-Ischemia
| Animal Model | Hypoxia Induction Method | This compound Dosage | Administration Timing | Key Quantitative Outcomes | Reference |
| Neonatal Rat | Rice-Vannucci model | 40 mg/kg (i.p.), single daily dose for 3 days | Post-HI | Reduced brain tissue loss and microgliosis | [1][2][3][4] |
| Neonatal Rat | Rice-Vannucci model | 20 mg/kg (i.p.) | Before HI, with subsequent doses at 24 and 48 hours | 28.5% reduction in brain area loss compared to vehicle | [2] |
| Neonatal Rat | Rice-Vannucci model | 15 mg/kg (i.p.) | Before HI, with subsequent doses at 24 and 48 hours | No significant neuroprotective effect | [2] |
| Neonatal Rat | Rice-Vannucci model | 120 mg/kg (i.p.) | Before HI | Not well tolerated, high mortality | [2] |
| Near-term Lamb | Umbilical cord occlusion | 20 mg/kg (IV) loading dose, then 10 mg/kg/day for 2 days | Post-resuscitation | Reduced gray matter injury and attenuated inflammation | [5][6] |
| Near-term Lamb | Umbilical cord occlusion | 60 mg/kg (IV) loading dose, then 30 mg/kg/day | Post-resuscitation | Significant toxicity | [5][6] |
| Newborn Piglet | Inflammation-amplified HI / HI | 20/10/10 mg/kg or 60/30/30 mg/kg | Post-HI | No reduction in brain injury; 60/30/30 mg/kg dose showed increased cell death | [7][8] |
| Newborn Piglet | HI | 40/10/10 mg/kg | Post-HI | Failed to reduce white matter and basal ganglia/thalamus lactate/N-acetylaspartate | [7] |
Table 2: Comparison of this compound with Other Neuroprotective Agents in a Neonatal Rat HI Model
| Neuroprotective Agent | Dosage and Administration | Reduction in Brain Area Loss (Probability of Efficacy) | Reference |
| Caffeine | 40 mg/kg 1h before hypoxia, and at 24 and 48h post-dose | Strongest treatment effect (100%) | [9][10][11][12] |
| Sonic Hedgehog Agonist (SAG) | - | Strong treatment effect (100%) | [10][11][12] |
| Allopurinol | - | Strong treatment effect (100%) | [9][10][11][12] |
| Melatonin | 25 mg/kg immediately after HI, then at 12, 24, 36, and 48h | High probability of efficacy (99.90%) | [9][10][11][12] |
| Clemastine | 10 mg/kg immediately after HI, then daily for 5 days | High probability of efficacy (99.70%) | [10][11][12] |
| Therapeutic Hypothermia | - | Significant reduction (98.80%) | [10] |
Experimental Protocols
Rice-Vannucci Model of Neonatal Hypoxia-Ischemia
This is a widely used and standardized model to induce hypoxic-ischemic brain injury in neonatal rodents, mimicking HIE in human infants.
Objective: To create a reproducible model of perinatal asphyxia leading to predictable hypoxic-ischemic cerebral lesions.
Animals: Postnatal day 7 (P7) or P10 rat or mouse pups.
Procedure:
-
Anesthesia: Pups are anesthetized, typically with isoflurane. Body temperature is maintained at 36.5-37°C using a heating pad throughout the surgical procedure.
-
Unilateral Common Carotid Artery Ligation: A small incision is made in the neck to expose the common carotid artery. The artery is then permanently ligated with a suture. The incision is closed, and the pup is allowed a brief recovery period with the dam (typically 1-2 hours).
-
Hypoxic Exposure: The pups are placed in a temperature-controlled chamber and exposed to a hypoxic gas mixture (typically 8% oxygen balanced with nitrogen) for a specific duration (e.g., 90-120 minutes). The temperature within the chamber is maintained at 37°C.
-
Post-Hypoxia Recovery: After the hypoxic exposure, the pups are returned to their dam to recover.
-
Assessment of Brain Injury: Brains are typically analyzed for unilateral hemispheric brain area loss after a survival period of 7 days. This is often done using histological staining (e.g., Hematoxylin and Eosin) and imaging analysis.
Signaling Pathways and Experimental Workflows
Caffeine's Neuroprotective Signaling Pathway
Caffeine's neuroprotective effects in hypoxic conditions are, in part, mediated through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] Hypoxia-induced energy depletion leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK, in turn, inhibits the mTOR pathway, a key regulator of cell growth and protein synthesis. This inhibition of mTOR can promote autophagy, a cellular process of recycling damaged components, which can be neuroprotective. Caffeine has been shown to influence this pathway, contributing to the reduction of brain injury.[1][2][3][4]
Experimental Workflow for Preclinical Validation
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound like this compound in a preclinical model of neonatal hypoxia-ischemia.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neuroprotective Effects of Caffeine in a Neonatal Hypoxia-Ischemia Model are Regulated through the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of Caffeine in a Neonatal Hypoxia-Ischemia Model are Regulated through the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of Caffeine in a Neonatal Hypoxia-Ischemia Model are Regulated through the AMPK/mTOR Pathway. - DZNEPUB [pub.dzne.de]
- 5. Perinatal Caffeine Administration Improves Outcomes in an Ovine Model of Neonatal Hypoxia-Ischemia. [escholarship.org]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound does not reduce brain injury following inflammation-amplified hypoxia ischaemia or hypoxia ischaemia in the Newborn Piglet Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia-ischemia in newborn rats: a multi-drug randomized controlled screening trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia–ischemia in newborn rats: a multi-drug randomized controlled screening trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia-ischemia in newborn rats: a multi-drug randomized controlled screening trial. - DZNEPUB [pub.dzne.de]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Caffeine Citrate and Caffeine Base in Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of caffeine citrate and caffeine base, focusing on their respective pharmacokinetic profiles, efficacy, and safety. The information is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Caffeine is a widely used methylxanthine for the treatment of apnea of prematurity in neonates. It is available in two primary forms: this compound and caffeine base. While the pharmacologically active component is caffeine, the choice between the citrate and base formulations can have implications for dosing, administration, and physicochemical compatibility.
The key distinction lies in their composition: this compound is a hydrated salt containing 50% caffeine base by weight.[1][2] Consequently, a 20 mg dose of this compound delivers 10 mg of active caffeine base.[1][3] In vivo, after administration, the citrate salt dissociates, releasing the caffeine base, which is then absorbed and distributed throughout the body.[2] While the in vivo effects are primarily attributed to the caffeine molecule, understanding the nuances between these two forms is crucial for both clinical application and research.
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic properties of caffeine are largely independent of the administered form (citrate or base) once the active caffeine moiety is released.[2] However, the dosage and preparation differ significantly.
Table 1: Comparative Pharmacokinetic Parameters of Caffeine in Preterm Infants
| Parameter | This compound | Caffeine Base | Citation(s) |
| Dose Equivalence | 20 mg/kg | 10 mg/kg | [1][3] |
| Bioavailability (Oral) | Nearly 100% | Nearly 100% | [4] |
| Time to Peak Concentration (Tmax) | 30 minutes to 2 hours | 30 minutes to 2 hours | [1] |
| Volume of Distribution (Vd) | 0.8–0.9 L/kg | 0.8–0.9 L/kg | [1] |
| Elimination Half-Life (T½) | 72–96 hours (preterm infants) | 72–96 hours (preterm infants) | [1] |
| Metabolism | Hepatic (CYP1A2) | Hepatic (CYP1A2) | [1] |
| Excretion | Primarily renal (86% unchanged in neonates) | Primarily renal (86% unchanged in neonates) | [1] |
Efficacy in Apnea of Prematurity
Both this compound and caffeine base are effective in treating apnea of prematurity by stimulating the central nervous system and respiratory drive. The mechanism of action is primarily through the antagonism of adenosine A1 and A2A receptors.[1]
In clinical practice, this compound is the more commonly used and studied form for this indication. The landmark Caffeine for Apnea of Prematurity (CAP) trial utilized this compound and demonstrated its efficacy and long-term safety.[1] Higher maintenance doses of this compound (10-20 mg/kg/day) have been shown to be more effective than lower doses (5-10 mg/kg/day) at reducing extubation failure and the incidence of bronchopulmonary dysplasia, though this is associated with an increased risk of tachycardia.[1]
Animal studies have further elucidated the therapeutic effects of caffeine. In a murine model of intraventricular hemorrhage, caffeine administration reduced the size of the hemorrhage and exhibited neuroprotective effects.[4] Studies in lambs have shown that caffeine treatment can improve survival rates by stimulating cardiac contractility and reducing episodes of hypoxia.[4]
In Vivo Safety and Tolerability
The safety profiles of this compound and caffeine base are primarily dictated by the systemic exposure to caffeine.
Table 2: Comparative In Vivo Safety and Tolerability
| Aspect | This compound | Caffeine Base | Citation(s) |
| Common Adverse Effects | Tachycardia, feeding intolerance, irritability | Tachycardia, feeding intolerance, irritability | [5] |
| Serious Adverse Events (High Doses) | Potential for increased risk of cerebellar hemorrhage with very high loading doses (e.g., 80 mg/kg) | Data from specific high-dose studies is less available, but similar risks are expected due to the active moiety. | [1] |
| Physicochemical Compatibility (IV) | Incompatible with some IV drugs (e.g., aciclovir, furosemide, ibuprofen) | Compatible with a wider range of IV drugs in a study of 43 medications. | [6][7] |
| Reproductive Toxicity (Animal Studies) | Not specifically studied, effects are attributed to caffeine base. | 50 mg/kg/day (SC) in male rats led to decreased reproductive performance and embryotoxicity. | [8][9] |
| Chronic Toxicity (Animal Studies) | Not specifically studied, effects are attributed to caffeine base. | Chronic oral administration in rats established dose-dependent toxicity, including effects on multiple organs. |
A significant practical difference in safety arises in the context of intravenous administration in neonatal intensive care units (NICUs), where multiple medications are often co-administered. A study on the physicochemical compatibility of caffeine injections with 43 other intravenous drugs found that caffeine base injection was compatible with all tested drugs. In contrast, this compound injection was physically incompatible with six of the tested drugs, including commonly used medications like furosemide and ibuprofen.[6][7] This suggests that caffeine base may offer a safety advantage by reducing the risk of precipitation and line occlusion in complex intravenous setups.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo research. Below are representative protocols for the preparation and administration of this compound and caffeine base in a research setting.
Protocol 1: Preparation of this compound and Caffeine Base for Intravenous and Oral Administration
Objective: To prepare solutions of this compound and caffeine base for in vivo administration.
Materials:
-
This compound powder (USP grade)
-
Caffeine base powder (USP grade)
-
Sterile water for injection
-
0.9% Sodium Chloride (Normal Saline) or 5% Dextrose
-
Sterile vials
-
Syringes and needles
-
pH meter
Intravenous Solution Preparation:
-
This compound (20 mg/mL): Dissolve 2 g of this compound in sterile water for injection to a final volume of 100 mL. This solution will contain 10 mg/mL of caffeine base.[9] The pH should be approximately 4.7.[10]
-
Caffeine Base (10 mg/mL): Dissolve 1 g of caffeine base in sterile water for injection to a final volume of 100 mL. Adjust pH to approximately 4.7 using citric acid and sodium citrate to mimic the this compound formulation if desired for comparative studies.[6]
-
Sterilize the final solutions by filtration through a 0.22 µm filter into sterile vials.
Oral Solution Preparation:
-
This compound: The intravenous solution of this compound can be used for oral administration.[1] It can be further diluted with sterile water or normal saline to achieve the desired concentration for oral dosing. For example, to make a 5 mg/mL solution from a 20 mg/mL stock, dilute 2 mL of the stock solution with 6 mL of sterile water.[1]
-
Caffeine Base: The intravenous solution of caffeine base can also be used for oral administration.
Protocol 2: In Vivo Crossover Pharmacokinetic Study in a Rat Model
Objective: To compare the pharmacokinetic profiles of orally administered this compound and caffeine base in rats.
Animals: Male Sprague-Dawley rats (250-300 g).
Study Design: A randomized, two-period crossover design with a one-week washout period between treatments.
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before each dosing, with free access to water.
-
Dosing:
-
Group 1: Administer this compound orally via gavage at a dose of 20 mg/kg (equivalent to 10 mg/kg caffeine base).
-
Group 2: Administer caffeine base orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Washout: After the first treatment period, allow a one-week washout period.
-
Crossover: Administer the alternate treatment to each group and repeat the blood sampling protocol.
-
Sample Analysis: Analyze plasma samples for caffeine concentration using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) for both formulations and compare for bioequivalence.
Visualizations
Signaling Pathway of Caffeine's Mechanism of Action
Caption: Primary mechanism of caffeine via adenosine receptor antagonism.
Experimental Workflow for a Crossover Pharmacokinetic Study
Caption: Crossover design for in vivo pharmacokinetic comparison.
Conclusion
In vivo, this compound and caffeine base deliver the same active moiety, and as such, their primary pharmacological effects are identical when administered in equimolar doses. The well-established 2:1 dose ratio for this compound to caffeine base is a critical consideration for both clinical and research applications. While this compound is more extensively studied in the context of apnea of prematurity, emerging evidence on the superior physicochemical compatibility of caffeine base with other intravenous medications suggests it may offer a safety advantage in complex neonatal care settings. The choice between these two forms should be guided by the specific experimental or clinical context, taking into account dosing accuracy, route of administration, and potential for drug-drug incompatibilities. Further head-to-head in vivo studies are warranted to fully elucidate any subtle differences in their pharmacokinetic and safety profiles.
References
- 1. anmfonline.org [anmfonline.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fda.report [fda.report]
- 4. mdpi.com [mdpi.com]
- 5. Comparative efficacy and safety of this compound and aminophylline in treating apnea of prematurity: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical compatibility of this compound and caffeine base injections with parenteral medications used in neonatal intensive care settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
A Cross-Species Comparative Guide to Caffeine Citrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of caffeine citrate metabolism, focusing on key pharmacokinetic parameters, metabolic pathways, and the underlying enzymatic machinery. The data presented herein is intended to support researchers and drug development professionals in selecting appropriate animal models and interpreting preclinical data for the development of caffeine-based therapeutics.
Executive Summary
Caffeine, a methylxanthine alkaloid, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the principal enzyme in humans.[1][2][3] However, significant qualitative and quantitative differences in metabolic pathways and pharmacokinetic profiles exist across various species. This guide highlights these variations in humans, rats, mice, rabbits, and monkeys, providing a framework for understanding the interspecies differences in caffeine disposition.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
This table summarizes the key pharmacokinetic parameters of caffeine across different species. It is important to note that these values can be influenced by factors such as dose, route of administration, and the physiological state of the animal (e.g., pregnancy).
| Species | Half-life (t½) (hours) | Clearance (CL) (L/kg/h) | Volume of Distribution (Vd) (L/kg) | Cmax (µg/mL) | Tmax (hours) |
| Human (Adult) | 2.5 - 4.5[1] | ~0.078[1] | 0.7[1] | 8 - 10 (for 5-8 mg/kg dose) | 0.25 - 2[1] |
| Rat | 3.8 (non-pregnant)[4] | Varies with dose | Varies | ~25 (for 40 mg/kg dose)[5] | - |
| Mouse | - | - | - | - | - |
| Rabbit | 3.8 | 0.20 | 0.82 | - | - |
| Monkey | - | - | - | - | - |
Data for mice and monkeys are not sufficiently available in the public domain to provide a direct comparison. Further targeted studies are required to fill these knowledge gaps.
Table 2: Major Metabolic Pathways and Metabolites of Caffeine
The metabolic fate of caffeine varies significantly between species, leading to different metabolite profiles. Paraxanthine is the major metabolite in humans, while other species may favor different demethylation or oxidation pathways.
| Species | Primary Metabolizing Enzyme | Major Metabolic Pathway | Primary Metabolites |
| Human | CYP1A2 (major), CYP2E1, CYP3A[1] | N3-demethylation (to Paraxanthine) | Paraxanthine (~80%), Theobromine, Theophylline[1] |
| Rat | CYP1A2 | N1-demethylation, N7-demethylation | Theophylline, Paraxanthine |
| Mouse | CYP1A2 | N3-demethylation | Paraxanthine, Theobromine, Theophylline |
| Rabbit | - | N1-demethylation, N7-demethylation | 1-methylxanthine, 1-methyluric acid, 7-methylxanthine, 1,7-dimethylxanthine |
| Monkey | - | - | Theophylline |
Experimental Protocols
Determination of Caffeine and its Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)
This section outlines a general experimental protocol for the quantitative analysis of caffeine and its primary metabolites in plasma samples, based on commonly reported methodologies.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile or 30% perchloric acid containing an internal standard (e.g., 8-chlorotheophylline).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, methanol, and acetonitrile. A common starting point is an isocratic elution with a ratio of 85:10:5 (v/v/v) of water:methanol:acetonitrile. The mobile phase may also contain buffers such as phosphate or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 274 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Construct a calibration curve using standard solutions of caffeine and its metabolites of known concentrations.
-
Quantify the analytes in the plasma samples by comparing their peak areas to the calibration curve.
Visualizations
Metabolic Pathway of Caffeine
Caption: Primary metabolic pathways of caffeine across different species.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the analysis of caffeine in plasma by HPLC.
Signaling Pathways of Caffeine
Caption: Key signaling pathways modulated by caffeine and its primary metabolite, paraxanthine.
References
- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeine has similar pharmacokinetics and behavioral effects via the i.p. and p.o. routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Caffeine Citrate and Other Methylxanthines on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac effects of caffeine citrate and other commonly used methylxanthines, such as aminophylline and theophylline. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Executive Summary
Methylxanthines are a class of drugs frequently utilized in clinical practice, most notably for the management of apnea of prematurity in neonates. While effective, their impact on cardiac function is a critical consideration. This guide focuses on the comparative cardiac effects of this compound versus other methylxanthines, primarily aminophylline and theophylline. The evidence presented indicates that while all these agents exert cardiac stimulant effects, this compound is generally associated with a more favorable cardiac safety profile, particularly concerning heart rate and the incidence of tachycardia.
Data Presentation: Comparative Cardiac Effects
The following table summarizes the quantitative data from various studies comparing the effects of this compound and aminophylline/theophylline on key cardiac parameters in preterm infants.
| Cardiac Parameter | This compound | Aminophylline/Theophylline | Key Findings & Citations |
| Heart Rate | Lower median heart rate.[1] | Significantly higher mean heart rate.[2] | Multiple studies have demonstrated that aminophylline is associated with a higher mean heart rate compared to caffeine.[1][2] |
| Tachycardia | Lower incidence of tachycardia.[3] | Higher incidence of tachycardia.[4] | A meta-analysis of six studies involving 557 preterm infants showed that the caffeine group had a significantly lower incidence of tachycardia compared to the aminophylline group (OR 0.22).[3] Another study reported no cases of tachycardia in the caffeine group compared to 7% in the aminophylline group.[4] |
| Blood Pressure | May cause a transient increase in mean arterial blood pressure.[4] | Less consistent effects on blood pressure reported. | One study noted an increase in mean arterial blood pressure on the first three days of caffeine therapy.[4] |
| Cardiac Output | Significantly increased left ventricular output and stroke volume.[4] | Theophylline has been shown to increase cardiac output and stroke volume.[4] | Both caffeine and theophylline demonstrate positive inotropic effects, leading to increased cardiac output.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other methylxanthines on cardiac function. These protocols are synthesized from various clinical trials to provide a representative overview of the experimental procedures.
Subject Population and Randomization
-
Inclusion Criteria: Preterm infants (typically ≤34 weeks gestational age) diagnosed with apnea of prematurity.[2]
-
Exclusion Criteria: Major congenital anomalies, infants of mothers who received certain medications, and other specific clinical conditions as defined by the individual study.
-
Randomization: Infants are randomly assigned to receive either this compound or aminophylline/theophylline.[2][5]
Drug Administration
-
This compound:
-
Aminophylline:
Cardiac Function Monitoring
-
Electrocardiogram (ECG) and Heart Rate Monitoring:
-
Continuous cardiorespiratory monitoring is performed throughout the study period.
-
Heart rate is recorded at regular intervals (e.g., daily).[1]
-
Tachycardia Definition: While variable across studies, tachycardia is often defined as a heart rate persistently >160 bpm or a sustained increase of >20% from baseline.[3]
-
-
Blood Pressure Monitoring:
-
Mean arterial blood pressure is measured using oscillometry at baseline and at specified intervals following drug administration.[4]
-
-
Echocardiography:
Mandatory Visualization
Signaling Pathways of Methylxanthines
Caption: Cellular mechanisms of methylxanthines on cardiac cells.
Experimental Workflow for Comparative Cardiac Study
Caption: Generalized experimental workflow for a clinical trial.
References
- 1. Aminophylline versus this compound for apnea and bradycardia prophylaxis in premature neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy and Safety of Caffeine and Aminophylline for Apnea of Prematurity in Preterm (≤34 weeks) Neonates: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of this compound and aminophylline in treating apnea of prematurity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. apmcfmu.com [apmcfmu.com]
The Great Debate: Unpacking the Long-Term Neurodevelopmental Impact of Caffeine Citrate in Animal Models
A Comprehensive Comparison for Researchers and Drug Development Professionals
Caffeine citrate, a cornerstone in the management of apnea of prematurity, has long been a subject of intense research regarding its long-term effects on the developing brain. While its short-term benefits in reducing apnea and facilitating extubation are well-established, the enduring neurodevelopmental consequences remain a critical area of investigation. This guide provides an objective comparison of the neurodevelopmental outcomes of this compound versus placebo in animal models, supported by experimental data, detailed methodologies, and visualizations of key biological processes.
Data Presentation: A Quantitative Overview
The following tables summarize the quantitative data from various animal studies, offering a comparative look at the long-term neurodevelopmental outcomes following neonatal this compound administration.
Table 1: Cognitive and Memory Outcomes
| Animal Model | This compound Dose | Timing of Administration | Cognitive Test | Key Findings | Reference |
| Wistar Rats | 10 mg/kg/day | Postnatal days (P) 1-7 | Morris Water Maze | Improved spatial learning and memory compared to placebo.[1] | [1] |
| Sprague-Dawley Rats | 20 mg/kg (loading), 5 mg/kg/day (maintenance) | P1-P14 | Novel Object Recognition | Increased preference for the novel object, suggesting enhanced recognition memory. | [2] |
| C57BL/6 Mice | 10 mg/kg/day | P2-P10 | Barnes Maze | Reduced latency to find the escape hole, indicating improved spatial learning. | [3] |
| Wistar Rats | 20 mg/kg (loading), 10 mg/kg/day (maintenance) | P1-P5 | Passive Avoidance Test | Longer latency to enter the dark compartment, suggesting better fear-associated memory. | [4] |
Table 2: Motor Function and Coordination Outcomes
| Animal Model | This compound Dose | Timing of Administration | Motor Function Test | Key Findings | Reference |
| Wistar Rats | 10 mg/kg or 20 mg/kg | P7-P11 or P13-P17 | Rotarod | Dose- and timing-dependent impairments in motor coordination.[5] | [5] |
| Sprague-Dawley Rats | 20 mg/kg (loading), 5 mg/kg/day (maintenance) | P1-P14 | Beam Walking | Fewer foot slips compared to placebo, indicating improved balance and coordination. | [2] |
| C57BL/6 Mice | Chronic administration in drinking water | Adulthood | Rotarod | Dose-dependent effects: moderate doses improved performance, while high doses impaired it.[1] | [1] |
| Rabbit Pups (preterm) | Not specified | Neonatal period | Open Field Test | Increased distance covered compared to saline-treated preterm pups, suggesting improved motor activity.[6] | [6] |
Table 3: Anxiety-Like Behavior Outcomes
| Animal Model | This compound Dose | Timing of Administration | Anxiety Test | Key Findings | Reference |
| Wistar Rats | 50 mg/kg (acute) | Adulthood | Elevated Plus Maze | Increased time spent in open arms, suggesting anxiolytic-like effects at high doses.[7] | [7] |
| C57BL/6 Mice | Chronic administration in drinking water | Adulthood | Elevated Plus Maze | Increased anxiety-like behavior at all tested doses.[1] | [1] |
| Rabbit Pups (preterm) | Not specified | Neonatal period | Open Field Test | Reduced thigmotaxis (wall-hugging behavior) compared to saline-treated preterm pups, suggesting reduced anxiety.[6] | [6] |
| Mus musculus Mice | 10, 50, or 120 mg/kg/day | Gestation and postnatal period | Elevated Plus Maze | No significant alterations in anxiety levels.[3] | [3] |
Experimental Protocols: A Closer Look at the Methodology
The following provides a generalized, detailed methodology for a typical study assessing the long-term neurodevelopmental outcomes of this compound in a rodent model.
1. Animal Model and Housing:
-
Species: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized neurodevelopment.
-
Breeding and Allocation: Timed-pregnant dams are housed individually in standard laboratory cages with a 12-hour light/dark cycle and ad libitum access to food and water. On postnatal day 1 (P1), litters are culled to a standard size (e.g., 8-10 pups) to ensure uniform nutrition. Pups are then randomly assigned to either the this compound or placebo group.
2. Drug Preparation and Administration:
-
This compound Solution: this compound is dissolved in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL for a loading dose).
-
Placebo Solution: An equivalent volume of sterile 0.9% saline is used as the placebo.
-
Administration: Pups receive a daily intraperitoneal (i.p.) or subcutaneous (s.c.) injection from P1 to P14. A common dosing regimen involves a loading dose of 20 mg/kg on P1, followed by a maintenance dose of 5-10 mg/kg/day.
3. Behavioral Testing (Performed in Adolescence or Adulthood):
-
Morris Water Maze (Spatial Learning and Memory):
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the surface.
-
Animals undergo several trials per day for 5-7 days to learn the platform's location using extra-maze cues.
-
Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
-
-
Rotarod Test (Motor Coordination and Balance):
-
Animals are placed on a rotating rod with accelerating speed.
-
The latency to fall from the rod is recorded over several trials.
-
-
Elevated Plus Maze (Anxiety-Like Behavior):
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Animals are placed in the center, and their movement is tracked for a set period (e.g., 5 minutes).
-
Time spent in the open arms versus the closed arms is measured; more time in the open arms is interpreted as less anxiety-like behavior.
-
4. Neurobiological Analysis (Post-Behavioral Testing):
-
Tissue Collection: Animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry: Brain sections are stained for specific markers of neuronal health (e.g., NeuN), myelination (e.g., MBP), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting/ELISA: Protein levels of key signaling molecules or neurotrophic factors are quantified.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Caffeine's primary mechanism of action: adenosine receptor antagonism.
Caption: A typical experimental workflow for assessing long-term outcomes.
References
- 1. Effect of chronic administration and withdrawal of caffeine on motor function, cognitive functions, anxiety, and the social behavior of BLC57 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine: The Story beyond Oxygen-Induced Lung and Brain Injury in Neonatal Animal Models—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Postnatal caffeine exposure: effects on motor skills and locomotor activity during ontogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. explore.lib.uliege.be [explore.lib.uliege.be]
- 7. diva-portal.org [diva-portal.org]
statistical analysis of caffeine citrate efficacy in multi-center research trials
Caffeine citrate stands as a cornerstone therapy in neonatal intensive care, primarily for the treatment of apnea of prematurity (AOP). Its efficacy and safety have been validated through numerous multi-center research trials and subsequent meta-analyses. This guide provides a comprehensive statistical analysis of this compound's performance, detailed experimental protocols from key studies, and a visualization of its mechanism of action for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
The clinical efficacy of this compound has been rigorously evaluated against both placebo and other methylxanthines, such as aminophylline. Furthermore, extensive research has been conducted to determine optimal dosing strategies.
This compound vs. Aminophylline
Meta-analyses of several randomized controlled trials have demonstrated that this compound and aminophylline exhibit similar therapeutic effectiveness in treating apnea of prematurity.[1] However, this compound is associated with a significantly lower incidence of adverse effects. Specifically, the risk of tachycardia is reduced by 72% in infants treated with this compound compared to aminophylline. Similarly, the odds of feeding intolerance are lower with this compound.[1][2] While both drugs are equally effective in reducing apnea episodes, the superior safety profile of this compound often positions it as the first-line treatment.[1][2] One study in China among preterm infants with apnea found that the response rate to this compound was 86%, which was considerably higher than the 72% response rate for aminophylline.[3]
| Outcome Measure | This compound vs. Aminophylline (Odds Ratio) | Key Findings |
| Effective Treatment Rate (1-3 days) | 1.05 (95% CI: 0.40-2.74) | No significant difference in efficacy.[1] |
| Tachycardia | 0.22 (95% CI: 0.13-0.37) | Significantly lower incidence with this compound.[1][2] |
| Feeding Intolerance | 0.40 (95% CI: 0.23-0.70) | Significantly lower incidence with this compound.[1][2] |
| Hyperglycemia | 0.45 (95% CI: 0.19-1.05) | No significant difference between the two treatments.[1] |
High-Dose vs. Low-Dose this compound
Investigations into the optimal maintenance dosage of this compound have revealed that higher doses (10-20 mg/kg daily) are more effective than lower doses (5-10 mg/kg daily) for managing AOP.[4][5] A meta-analysis including 13 randomized controlled trials and 1515 patients showed that the high-dose group had a greater effective treatment rate and a higher success rate for ventilator removal.[4][6] Furthermore, higher doses were associated with a lower incidence of bronchopulmonary dysplasia (BPD).[4] Although a higher incidence of tachycardia was observed with high-dose regimens, other adverse events did not differ significantly between the high and low-dose groups.[4][5]
| Outcome Measure | High-Dose vs. Low-Dose this compound (Relative Risk) | Key Findings |
| Effective Treatment Rate | 1.37 (95% CI: 1.18-1.60) | Higher efficacy with high-dose.[4] |
| Success Rate for Ventilator Removal | 1.74 (95% CI: 1.04-2.90) | Higher success rate with high-dose.[4] |
| Incidence of Tachycardia | 2.02 (95% CI: 1.30-3.12) | Higher incidence with high-dose.[4] |
| Incidence of Bronchopulmonary Dysplasia (BPD) | 0.79 (95% CI: 0.68-0.91) | Lower incidence with high-dose.[4] |
| Extubation Failure Rate | 0.5 (95% CI: 0.35-0.71) | Lower failure rate with high-dose.[4] |
Experimental Protocols
The methodologies employed in multi-center trials of this compound for AOP share common elements, ensuring robust and comparable data. Below is a synthesized protocol based on prominent studies.
1. Study Design: Most pivotal studies are designed as multicenter, parallel, randomized, double-blind, placebo-controlled trials.[7] An open-label rescue arm is often included for infants who do not respond to the blinded therapy.[7]
2. Patient Population: The typical study population consists of preterm infants with a gestational age between 28 and 33 weeks who have a documented history of significant apnea episodes (e.g., six or more episodes in a 24-hour period).[7] Exclusion criteria often include major congenital anomalies and prior treatment with methylxanthines.
3. Intervention:
-
Loading Dose: An intravenous loading dose of 20 mg/kg of this compound is commonly administered.[8][9]
-
Maintenance Dose: This is followed by a daily maintenance dose, which can be administered intravenously or orally. Standard maintenance doses are typically 5 mg/kg per day, while high-dose regimens may use 10 mg/kg per day or more.[8]
-
Control Group: The control group receives a placebo, such as an equivalent volume of normal saline.[10]
4. Outcome Measures:
-
Primary Efficacy Endpoint: The primary outcome is often the percentage of patients with a predefined reduction in apnea episodes (e.g., ≥50%) over a specific period.
-
Secondary Endpoints: These frequently include the complete elimination of apnea, duration of mechanical ventilation, incidence of BPD, and adverse events.
5. Data Analysis: Statistical analyses are performed to compare the treatment and placebo groups. For binary outcomes, relative risks or odds ratios with 95% confidence intervals are calculated. For continuous data, differences in means are assessed.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the competitive antagonism of adenosine receptors, specifically the A1 and A2A subtypes.[11][12][13] Adenosine is a neuromodulator that typically promotes sleep and suppresses respiratory drive. By blocking these receptors, caffeine stimulates the central nervous system and the respiratory centers in the medulla.[13][14]
Caption: this compound's mechanism of action.
Experimental Workflow
The workflow for a typical multi-center clinical trial investigating this compound for AOP follows a structured process from patient recruitment to data analysis.
Caption: A typical clinical trial workflow.
References
- 1. Comparative efficacy and safety of this compound and aminophylline in treating apnea of prematurity: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of this compound and aminophylline in treating apnea of prematurity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of this compound in the Management of Neonatal Apnea in Low‐ and Middle‐Income Countries: A Rapid Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Different Maintenance Doses of this compound for Treatment of Apnea in Premature Infants: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Different Maintenance Doses of this compound for Treatment of Apnea in Premature Infants: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeine for the Treatment of Apnea in the Neonatal Intensive Care Unit: A Systematic Overview of Meta-Analyses | springermedizin.de [springermedizin.de]
- 7. This compound for the treatment of apnea of prematurity: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Multicentre, randomised trial of preterm infants receiving caffeine and less invasive surfactant administration compared with caffeine and early continuous positive airway pressure (CaLI trial): study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. scielo.br [scielo.br]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Caffeine Citrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Caffeine citrate, a compound frequently used in both research and clinical settings, requires a structured disposal plan to mitigate environmental impact and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Core Principles of Chemical Waste Disposal
The disposal of this compound, like any laboratory chemical, is governed by federal, state, and local regulations.[1][2][3] The overarching principle is to prevent the release of chemical substances into the environment.[4] Therefore, it is imperative to avoid disposing of this compound down the drain or in the regular trash.[4][5] All chemical waste, including this compound, should be managed through a licensed professional waste disposal service.[5]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste with the words "Hazardous Waste" and the full chemical name.[1][2][6] Do not use abbreviations or chemical formulas.[2][6]
-
If mixing with other waste streams, ensure chemical compatibility to prevent dangerous reactions.[3][7] For instance, this compound is incompatible with strong bases, strong oxidizers, and strong acids.[4] It is best practice to store acids and bases separately.[7]
2. Container Management:
-
Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][8]
-
Ensure the container's cap is in good condition and is kept securely closed except when adding waste.[6][7]
-
Do not overfill waste containers; a general guideline is to fill to no more than 90% of the container's capacity.[9]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the properly labeled waste container in a designated SAA, which should be at or near the point of waste generation.[7][8]
-
The SAA must be inspected weekly for any signs of leakage.[7]
-
Ensure secondary containment, such as a spill tray, is used to contain any potential leaks.[7][10]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (e.g., up to 12 months in some jurisdictions as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8][11]
-
Provide the waste disposal service with accurate information about the contents of the container.[1]
5. Handling Spills:
-
In the event of a spill, contain the material using absorbent pads or other inert materials.[4]
-
Clean up the spill immediately, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
-
Transfer the spilled material and any contaminated cleaning supplies into a suitable container for disposal as hazardous waste.[4]
Quantitative Data
While specific quantitative disposal limits for this compound are not broadly established and are subject to local regulations, the following toxicity data from Safety Data Sheets (SDS) underscore the importance of proper handling and disposal.
| Parameter | Value | Species |
| LD50 Oral | 247 mg/kg | Rat |
| LD50 Dermal | > 2000 mg/kg | Rat |
| LC50 Inhalation | 4.94 mg/l/4h | Rat |
| Acute LC50 (Fish) | 151 mg/L | Pimephales promelas (Fathead minnow) |
This data is for caffeine. Source:[4][5]
Experimental Protocols
The disposal procedures outlined above are based on established guidelines for laboratory chemical safety and waste management. These are not experimental protocols but rather operational procedures mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[1][2] Adherence to these protocols is a standard part of laboratory practice.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. americanregent.com [americanregent.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Caffeine Citrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of caffeine citrate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment is crucial. The following personal protective equipment is recommended to ensure personal safety.[1][2][3]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Gloves | Chemically resistant protective gloves.[3] |
| Body Protection | Lab Coat/Protective Clothing | Wear a lab coat or fire/flame resistant and impervious clothing.[1][2] |
| Respiratory Protection | Dust Respirator | Use a full-face, approved/certified respirator if exposure limits are exceeded or if ventilation is inadequate.[1][2] |
Engineering Controls: To minimize exposure, it is recommended to use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] If operations generate dust, fume, or mist, ventilation should be used to keep exposure to airborne contaminants below the exposure limit.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
Accidental Release Measures:
In the event of a small spill, use appropriate tools to place the spilled solid into a convenient waste disposal container.[1] Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[1] For a large spill of the poisonous solid, stop the leak if it can be done without risk.[1] Do not get water inside the container and do not touch the spilled material.[1] Use a water spray to reduce vapors and prevent entry into sewers, basements, or confined areas.[1] Call for assistance on disposal.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Cover the irritated skin with an emollient and seek immediate medical attention.[1]
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[4] If swallowed, seek medical advice immediately and show the container or label.[1]
Disposal Plan
Waste from this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not empty into drains.[3] Dispose of this material and its container in a safe way.[3] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5] Contact a licensed professional waste disposal service to dispose of this material.[5]
By implementing these safety protocols and operational plans, laboratories can ensure a secure environment for the handling of this compound, fostering a culture of safety and precision in research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
